PIPES-d18
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
deuterio 1,1,2,2-tetradeuterio-2-[2,2,3,3,5,5,6,6-octadeuterio-4-(1,1,2,2-tetradeuterio-2-deuteriooxysulfonylethyl)piperazin-1-yl]ethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O6S2/c11-17(12,13)7-5-9-1-2-10(4-3-9)6-8-18(14,15)16/h1-8H2,(H,11,12,13)(H,14,15,16)/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2/hD2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPYMWDTONKSCO-SVSBSETCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCS(=O)(=O)O)CCS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C([2H])([2H])C([2H])([2H])S(=O)(=O)O[2H])([2H])[2H])([2H])[2H])C([2H])([2H])C([2H])([2H])S(=O)(=O)O[2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Deuterated PIPES Buffer for NMR Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of deuterated piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES) buffer in Nuclear Magnetic Resonance (NMR) spectroscopy for biomolecular studies. It covers the fundamental principles, practical considerations, and detailed protocols for the preparation and application of this essential buffer system.
Introduction: The Critical Role of Deuterated Buffers in NMR
In ¹H NMR spectroscopy, the overwhelming signal from protonated solvents and buffers can obscure the signals from the molecule of interest, especially at the low concentrations typical for biological macromolecules.[1] Deuterated solvents are therefore routinely used to minimize this interference.[1] Similarly, for biological samples requiring precise pH control, deuterated buffers are highly advantageous.[2] By replacing exchangeable protons with deuterium, these buffers become nearly "invisible" in ¹H NMR spectra, providing a clear background for the detailed analysis of proteins, nucleic acids, and their interactions.[3] Furthermore, the deuterium signal from the solvent (D₂O) is utilized by the NMR spectrometer's lock system to stabilize the magnetic field, ensuring high-resolution data acquisition.
PIPES is a zwitterionic "Good's" buffer with a pKa of approximately 6.8 at 25°C, making it an excellent choice for maintaining a stable pH in the physiological range of 6.1 to 7.5.[4] A key feature of PIPES is its low propensity to form complexes with most metal ions, which is particularly beneficial when studying metalloenzymes.[4][5]
Properties of Deuterated PIPES Buffer
The isotopic substitution of hydrogen with deuterium has a notable effect on the acidity of the buffer. The pKa of a buffer in D₂O (often denoted as pD) is typically higher than its pKa in H₂O.
The Isotope Effect on pKa
The difference in zero-point energy between a proton and a deuteron is the primary reason for the observed pKa shift in D₂O. This deuterium isotope effect (DIE) results in a pKa in D₂O that is generally 0.2 to 0.7 units higher than in H₂O.[6][7][8] For many organic acids, an average ΔpKa (pKa in D₂O - pKa in H₂O) of approximately 0.53 to 0.65 has been observed.[6][9]
Quantitative Data Summary
The following tables summarize the key properties of PIPES buffer and provide a comparison with other common biological buffers.
| Property | PIPES (in H₂O) | Deuterated PIPES (in D₂O) (estimated) |
| Molecular Formula | C₈H₁₈N₂O₆S₂ | C₈D₁₈N₂O₆S₂ |
| Molecular Weight | 302.37 g/mol | ~320.48 g/mol |
| pKa (25°C) | 6.76 | ~7.3 - 7.4 |
| Buffering Range | 6.1 - 7.5 | ~6.6 - 7.8 |
Table 1: Properties of Protonated and Deuterated PIPES Buffer. The pKa for deuterated PIPES is an estimate based on the typical deuterium isotope effect.
| Buffer | pKa in H₂O (25°C) | Typical Buffering Range in H₂O | Key Characteristics |
| PIPES | 6.76[3] | 6.1 - 7.5[4] | Low metal binding, stable, low UV absorbance.[5][10] |
| HEPES | 7.48[3] | 6.8 - 8.2[10] | Good for physiological pH, relatively stable.[10] |
| Tris | 8.06[3] | 7.5 - 9.0[10] | Inexpensive, widely used, but pH is highly temperature-dependent.[10] |
| MES | 6.10[3] | 5.5 - 6.7[10] | Useful for more acidic conditions, low metal binding.[10] |
| Phosphate | 7.20 (pK₂)[3] | 5.8 - 8.0[3] | Can precipitate with divalent cations and its pKa is sensitive to concentration. |
Table 2: Comparison of PIPES with Other Common Biological Buffers.
Experimental Protocols
Preparation of Deuterated PIPES Buffer for NMR
This protocol describes the preparation of a 50 mM deuterated PIPES buffer at a desired pD.
Materials:
-
Deuterated PIPES (PIPES-d₁₈)
-
Deuterium oxide (D₂O, 99.9%)
-
Deuterated sodium hydroxide (NaOD) solution (e.g., 1 M in D₂O)
-
Deuterated hydrochloric acid (DCl) solution (e.g., 1 M in D₂O)
-
pH meter with a glass electrode calibrated with standard H₂O buffers
-
Volumetric flasks and pipettes
Procedure:
-
Dissolve Deuterated PIPES: In a volumetric flask, dissolve the required amount of deuterated PIPES powder in D₂O to achieve the final desired concentration (e.g., 50 mM).
-
Initial pD Adjustment: Slowly add small aliquots of NaOD or DCl to the solution while monitoring the pH with a calibrated pH meter.
-
pD Calculation: The reading from the pH meter in a D₂O solution is often referred to as "pH*". To obtain the actual pD, a correction is necessary. A commonly used approximation is: pD = pH_reading + 0.4 However, it is important to note that this correction factor can vary depending on the buffer and the D₂O concentration.[11] For more precise work, it is recommended to prepare separate stock solutions of the acidic and basic forms of the deuterated buffer in D₂O and then mix them to achieve the desired pD.
-
Final Volume Adjustment: Once the desired pD is reached, bring the solution to the final volume with D₂O.
-
Storage: Store the deuterated buffer solution at 4°C to minimize degradation and contamination.
NMR Titration of Protein-Ligand Interactions using Deuterated PIPES Buffer
This protocol outlines a general procedure for studying protein-ligand interactions using a 2D ¹H-¹⁵N HSQC NMR titration experiment.
Materials:
-
¹⁵N-labeled protein of interest, dialyzed or buffer-exchanged into deuterated PIPES buffer.
-
Ligand of interest, dissolved in deuterated PIPES buffer.
-
Deuterated PIPES buffer (e.g., 50 mM PIPES-d₁₈, 50 mM NaCl, pD 7.0).
-
NMR tubes.
Procedure:
-
Sample Preparation:
-
Prepare a sample of the ¹⁵N-labeled protein at a suitable concentration for NMR (typically 50-500 µM) in the deuterated PIPES buffer.
-
Prepare a concentrated stock solution of the ligand in the same deuterated PIPES buffer.
-
-
Initial Spectrum Acquisition:
-
Transfer the protein sample to an NMR tube.
-
Acquire a reference 2D ¹H-¹⁵N HSQC spectrum of the free protein.
-
-
Ligand Titration:
-
Add a small aliquot of the concentrated ligand stock solution to the protein sample in the NMR tube.
-
Gently mix the sample to ensure homogeneity.
-
Acquire another 2D ¹H-¹⁵N HSQC spectrum.
-
-
Repeat Titration Steps: Repeat the addition of the ligand and acquisition of spectra until the desired final ligand-to-protein molar ratio is achieved or until no further changes in the protein's chemical shifts are observed.
-
Data Analysis:
-
Process and analyze the series of HSQC spectra.
-
Monitor the chemical shift perturbations (CSPs) of the protein's backbone amide signals upon ligand binding. The magnitude of the CSPs can be used to identify the residues involved in the interaction and to determine the dissociation constant (Kd) of the protein-ligand complex.
-
Visualizations
The following diagrams illustrate key workflows and pathways relevant to the use of PIPES buffer in biochemical and cellular studies.
Caption: Workflow for an NMR titration experiment to study protein-ligand interactions.
Caption: The PI3K/Akt signaling pathway where pH-sensitive phosphorylation is critical.
Conclusion
Deuterated PIPES buffer is an invaluable tool for high-resolution NMR studies of biomolecules. Its ability to provide a stable pH environment within the physiological range, coupled with its "invisibility" in ¹H NMR spectra, allows for the detailed investigation of protein structure, dynamics, and interactions. Careful preparation of the deuterated buffer, with particular attention to the pD, is crucial for obtaining accurate and reproducible results. The protocols and data presented in this guide offer a solid foundation for researchers to effectively utilize deuterated PIPES buffer in their NMR-based research and drug discovery efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. researchmap.jp [researchmap.jp]
- 3. Biological Buffers [staff.ustc.edu.cn]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. faculty.tru.ca [faculty.tru.ca]
- 7. researchgate.net [researchgate.net]
- 8. Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. courses.washington.edu [courses.washington.edu]
PIPES-d18 molecular weight and formula
An In-Depth Technical Guide to PIPES-d18: Properties, Applications, and Experimental Protocols
Introduction
This compound (Piperazine-N,N′-bis(2-ethanesulfonic acid)-d18) is the deuterated form of PIPES, a zwitterionic biological buffer. As one of Good's buffers, PIPES is widely utilized in biochemistry and molecular biology for its pKa value near physiological pH and its minimal interaction with metal ions. The deuterated analogue, this compound, serves specialized roles in research and drug development, particularly in studies requiring isotopic labeling. This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its use.
Core Properties of this compound
This compound is a stable, isotopically labeled compound where all 18 hydrogen atoms on the piperazine and ethanesulfonic acid groups are replaced with deuterium. This substitution imparts a higher molecular weight compared to its non-deuterated counterpart and makes it suitable for specific analytical techniques.
| Property | This compound | PIPES (non-deuterated) |
| Molecular Formula | C₈D₁₈N₂O₆S₂[1] | C₈H₁₈N₂O₆S₂ |
| Molecular Weight | 320.48 g/mol [1] | 302.37 g/mol |
| Isotopic Purity | ≥98 atom % D[1] | Not Applicable |
| Physical Form | Solid[1] | Solid |
| Melting Point | >300 °C[1] | >300 °C |
| pKa at 25°C | ~6.8 | ~6.8 |
| Effective Buffering pH Range | 6.1 - 7.5 | 6.1 - 7.5 |
Applications in Research and Drug Development
The applications of this compound are twofold: it functions as a biological buffer with properties similar to PIPES, and its deuteration provides advantages in specific analytical and metabolic studies.
Use as a Biological Buffer
Like its non-deuterated form, this compound can be used to maintain a stable pH in a variety of biochemical assays. Its pKa of approximately 6.8 makes it an excellent buffer for experiments conducted at or near physiological pH. Its low affinity for metal ions is advantageous in studies of metalloenzymes or reactions where metal ion concentrations are critical.
Applications in Nuclear Magnetic Resonance (NMR) Spectroscopy
This compound is particularly well-suited for bio NMR studies. In ¹H NMR, the signals from protonated solvents can overwhelm the signals from the analyte, especially at low concentrations. The use of deuterated buffers like this compound, along with a deuterated solvent such as D₂O, minimizes the solvent-related signals in the spectrum, thereby enhancing the quality and clarity of the data for the molecule of interest.[2]
Role in Pharmacokinetic and Metabolic Studies
Deuterated compounds are valuable tools in drug development for investigating pharmacokinetics (PK) and metabolism.[3][4][5] By replacing hydrogen with deuterium, the mass of a drug candidate is altered without significantly changing its biological activity.[6] This isotopic labeling allows for:
-
Tracing and Quantification: The deuterated compound can be used as an internal standard in mass spectrometry-based assays to accurately quantify the non-deuterated drug in biological samples.
-
Metabolic Stability: The carbon-deuterium bond is stronger than the carbon-hydrogen bond. This "kinetic isotope effect" can slow down metabolic processes that involve the cleavage of this bond, potentially leading to a longer half-life and improved metabolic stability of a drug.[7]
-
Reduced Toxicity: By altering metabolic pathways, deuteration can sometimes reduce the formation of toxic metabolites.[4]
Experimental Protocols
Preparation of a 0.5 M this compound Stock Solution (pH 6.8)
This protocol describes the preparation of a sterile 0.5 M stock solution of this compound, which can be diluted to the desired working concentration for various applications.
Materials:
-
This compound powder (MW: 320.48 g/mol )
-
High-purity water (e.g., Milli-Q or deionized)
-
10 M Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) solution
-
Calibrated pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flask (e.g., 100 mL or 1 L)
-
Sterile filtration unit (0.22 µm filter)
Procedure:
-
Weighing: For 100 mL of a 0.5 M solution, accurately weigh 16.024 g of this compound powder.
-
Initial Dissolution: Add the powder to a beaker containing approximately 80 mL of high-purity water.
-
Solubilization and pH Adjustment:
-
Place the beaker on a magnetic stirrer and add the stir bar.
-
This compound free acid has low solubility in water. Slowly add the 10 M KOH or NaOH solution dropwise while continuously monitoring the pH.
-
Continue adding the base until the powder is fully dissolved and the pH of the solution reaches 6.8.
-
-
Final Volume Adjustment:
-
Once the desired pH is reached, transfer the solution to a 100 mL volumetric flask.
-
Add high-purity water to bring the final volume to 100 mL.
-
-
Sterilization and Storage:
-
Sterilize the buffer by passing it through a 0.22 µm filter.
-
Store the sterile stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.
-
General Protocol for an In Vitro Tubulin Polymerization Assay
PIPES buffer is a standard component in assays that monitor the polymerization of cytoskeletal proteins like tubulin, which is a common target for anticancer drugs.
Materials:
-
Lyophilized tubulin
-
This compound buffer (e.g., 80 mM, pH 6.9)
-
GTP (Guanosine triphosphate)
-
Test compounds (e.g., potential inhibitors or enhancers of polymerization)
-
96-well microplate
-
Microplate reader with temperature control
Procedure:
-
Prepare Assay Buffer: Prepare a tubulin polymerization buffer (TPB) containing 80 mM this compound (pH adjusted to 6.9), 1 mM MgCl₂, and 0.5 mM EGTA.
-
Reconstitute Tubulin: Reconstitute the lyophilized tubulin in cold TPB to the desired concentration (e.g., 2 mg/mL). Keep the tubulin solution on ice to prevent premature polymerization.
-
Prepare Reaction Plate: Add the test compounds or a vehicle control to the wells of a 96-well plate.
-
Initiate Polymerization: To the tubulin solution, add GTP to a final concentration of 1 mM. Add the tubulin/GTP solution to each well of the microplate.
-
Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes. An increase in absorbance indicates microtubule polymerization.
-
Data Analysis: Plot absorbance versus time. The effect of the test compounds is determined by comparing their polymerization curves to that of the vehicle control.
Visualizations
References
- 1. This compound ≥98 atom % D, ≥98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 2. Important to use deuterated buffers in small molecule NMR - Michael's Bioinformatics Blog [michaelchimenti.com]
- 3. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CAS#:352534-95-3 | Chemsrc [chemsrc.com]
- 6. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PIPES-d18: Supplier and Purchasing Options for Researchers
For Immediate Release
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of PIPES-d18, a deuterated biological buffer. The guide details its suppliers, purchasing options, and key applications, with a focus on its utility in Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction to this compound
This compound is the deuterated form of piperazine-N,N′-bis(2-ethanesulfonic acid), a zwitterionic buffer widely used in biochemical and biological research. The "d18" designation indicates that eighteen hydrogen atoms in the PIPES molecule have been replaced with deuterium. This isotopic substitution makes this compound particularly valuable for research applications that are sensitive to the presence of protons, most notably NMR spectroscopy. The use of a deuterated buffer minimizes solvent-related signals in ¹H NMR spectra, thereby enhancing the clarity and resolution of the analyte's signals, which is especially beneficial when studying small molecules at low concentrations.[1]
PIPES is one of the "Good's buffers," known for its pKa of approximately 6.8 at 25°C, providing effective buffering in the physiological pH range of 6.1 to 7.5.[2] A significant advantage of PIPES is its negligible binding of many divalent metal ions, a critical feature for in vitro studies of metalloenzymes.
Suppliers and Purchasing Options for this compound
This compound is a specialized chemical and is available from a select number of suppliers that focus on stable isotope-labeled compounds. The primary suppliers identified are MedChemExpress, Sigma-Aldrich, and Eurisotop, a subsidiary of Cambridge Isotope Laboratories. Pricing for this compound is typically provided upon request from the supplier.
Below is a summary of the available quantitative data for this compound from these suppliers.
| Supplier | Product Name | Catalog Number | Isotopic Purity | Chemical Purity | Available Quantities |
| MedChemExpress | This compound | HY-128601S | Not specified | Not specified | Inquire |
| Sigma-Aldrich | This compound | 696633 | ≥98 atom % D[3] | ≥98% (CP)[3] | Inquire |
| Eurisotop | PIPES (D18, 98%) | DLM-4781-0.25 | 98% | 98% | 0.25 G[4] |
Experimental Protocols
General Protocol for Utilizing this compound in NMR-based Enzyme Kinetics
This protocol describes a generalized workflow for studying enzyme kinetics using ¹H NMR spectroscopy with this compound as the buffering agent.
-
Buffer Preparation:
-
Dissolve the required amount of this compound solid in high-purity deuterium oxide (D₂O) to the desired stock concentration (e.g., 1 M).
-
Adjust the pD of the buffer solution to the desired value using a deuterated acid (e.g., DCl) or a deuterated base (e.g., NaOD). Note that the pH meter reading in D₂O (pD) is typically corrected using the equation: pD = pH_reading + 0.4.
-
Confirm the final concentration and pD.
-
-
Sample Preparation:
-
Prepare the enzyme and substrate solutions separately, ideally in the same this compound buffer to maintain consistent pD and ionic strength.
-
The final reaction mixture for NMR analysis should contain the enzyme, substrate, and any necessary co-factors in the this compound buffer. The total volume will depend on the specific NMR tube and spectrometer requirements (typically 500-600 µL).
-
-
NMR Data Acquisition:
-
Transfer the final reaction mixture to an NMR tube.
-
Acquire a series of ¹H NMR spectra over time to monitor the conversion of the substrate to the product. The acquisition parameters (e.g., number of scans, relaxation delay) should be optimized for quantitative analysis.
-
The use of this compound will result in a "cleaner" spectrum with significantly reduced buffer signals, allowing for more accurate integration of the substrate and product peaks.
-
-
Data Analysis:
-
Process the acquired NMR spectra (e.g., Fourier transformation, phase correction, baseline correction).
-
Integrate the characteristic signals of the substrate and product in each spectrum.
-
Plot the concentration of the substrate or product as a function of time to determine the reaction rate and subsequently calculate the kinetic parameters (e.g., Kₘ and Vₘₐₓ).
-
Visualizations
Experimental Workflow for NMR-based Assay
The following diagram illustrates a typical workflow for conducting an NMR-based assay using a deuterated buffer such as this compound.
Caption: A generalized workflow for an NMR-based enzyme kinetic assay using this compound buffer.
Illustrative Signaling Pathway for Drug Discovery Research
PIPES buffer is often employed in in vitro assays for drug discovery, for instance, in studying the inhibition of a particular kinase in a signaling pathway. The following diagram represents a hypothetical signaling cascade that could be investigated using assays buffered with this compound.
Caption: A simplified, hypothetical signaling pathway that can be studied using in vitro assays.
References
An In-depth Technical Guide to Isotopic Labeling in Biological Buffers
For Researchers, Scientists, and Drug Development Professionals
Isotopic labeling is a powerful technique that underpins significant advancements in proteomics, metabolomics, and drug development. By replacing atoms in a molecule with their stable, heavier isotopes (such as Deuterium, Carbon-13, or Nitrogen-15), researchers can trace, identify, and quantify molecules within complex biological systems.[1][2] The success of these experiments is critically dependent on the careful selection and preparation of biological buffers, which maintain stable pH and provide a suitable chemical environment for biomolecules.[3] This guide details the core principles, experimental protocols, and applications of isotopic labeling within the context of buffered biological systems.
Core Principles of Isotopic Labeling
Isotopic labeling involves the incorporation of stable (non-radioactive) isotopes into molecules of interest.[4] These labeled molecules are chemically identical to their natural counterparts but are distinguishable by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy due to their increased mass.[1][5]
-
Stable Isotopes: The most commonly used stable isotopes in biological research are Deuterium (²H or D), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N).[6][] Unlike radioactive isotopes, they do not decay, making them safe for a wide range of applications, including clinical studies.[4][8]
-
The Role of Biological Buffers: Buffers are essential for maintaining a constant pH, which is crucial for the structure and function of proteins and other biomolecules.[3][9] In labeling experiments, buffers can also serve as a source for isotopic exchange (e.g., using deuterated buffers) or as a medium for chemical labeling reactions.[3][10] However, improper buffer selection can lead to unwanted interactions with metal ions or interference with analytical techniques.
Data Presentation: Quantitative Overview
Quantitative data is essential for designing and interpreting isotopic labeling experiments. The following tables summarize key information regarding common isotopes, buffers, and labeling strategies.
Table 1: Common Stable Isotopes in Biological Research
| Isotope | Natural Abundance (%) | Common Uses & Notes |
| Deuterium (²H or D) | 0.015 | Used in NMR to reduce solvent proton signals and in MS to label molecules.[11][12] Can sometimes be exchanged with protons from aqueous buffers.[6] |
| Carbon-13 (¹³C) | 1.1 | A cornerstone for metabolic flux analysis and quantitative proteomics.[][13] Used in cell culture media (e.g., ¹³C-glucose).[14] |
| Nitrogen-15 (¹⁵N) | 0.37 | Widely used for protein labeling in NMR and MS.[][15] Often used in combination with ¹³C for dual labeling.[16] |
| Oxygen-18 (¹⁸O) | 0.20 | Primarily used in enzymatic labeling methods, such as during protease-catalyzed digestion, to introduce labels at the C-terminus of peptides.[17] |
Table 2: Common Biological Buffers and Their Properties
| Buffer | Effective pH Range | Metal Binding | Notes for Isotopic Labeling |
| Phosphate (PBS) | 5.8 - 8.0 | Strong | Commonly used for cell washing and labeling experiments.[9][13] Can be prepared in D₂O for NMR studies. |
| Tris | 7.0 - 9.0 | Moderate | Widely used in molecular biology; its primary amine can react in some chemical labeling methods.[9] Can be deuterated (TRIS-d3).[3] |
| HEPES | 6.8 - 8.2 | Negligible | A common zwitterionic buffer used in cell culture and biochemical assays.[9] |
| TEAB | ~8.5 | N/A | A volatile buffer, ideal for MS applications as it can be removed by lyophilization before analysis.[18] |
Table 3: Comparison of Key Isotopic Labeling Strategies
| Strategy | Type | Principle | Key Advantages | Key Limitations |
| Deuterated Buffers | Chemical | Exchange of labile protons on a biomolecule with deuterium from the buffer (e.g., D₂O).[3][10] | Simple, cost-effective for NMR to reduce solvent signals.[11] | Only labels exchangeable protons; potential for back-exchange.[19] |
| SILAC | Metabolic | Cells are cultured in media with "heavy" isotope-labeled amino acids (e.g., ¹³C₆-Lysine).[20][21] | High accuracy and reproducibility as labeling is incorporated biosynthetically.[22] | Limited to cell culture; can be expensive and time-consuming. |
| Reductive Dimethylation | Chemical | Peptides are labeled on primary amines (N-terminus, Lysine) using "light" (CH₂O) or "heavy" (CD₂O) formaldehyde.[18][23] | Fast, cost-effective, and applicable to any protein sample.[22] | Chemical modification could potentially affect peptide properties. |
| iTRAQ / TMT | Chemical | Peptides are labeled with isobaric tags, which have the same mass but yield different reporter ions upon fragmentation in MS/MS.[22][24] | High multiplexing capability (up to 16-plex or more). | More complex data analysis; can be expensive. |
Mandatory Visualizations
The following diagrams illustrate common workflows and pathways relevant to isotopic labeling.
Caption: General workflow for a chemical isotopic labeling experiment in quantitative proteomics.
Caption: Workflow for quantitative proteomics using reductive dimethylation.[23]
Caption: Tracking a signaling pathway via isotopic labeling of a post-translational modification.[18]
Experimental Protocols
Detailed and reproducible protocols are critical for successful labeling experiments.
Protocol 1: In-Solution Reductive Dimethylation of Peptides
This protocol is adapted for labeling peptides in a solution format, suitable for quantitative proteomics.[23]
Materials:
-
Peptide solution (e.g., 1 mg/mL in 100 mM TEAB buffer, pH 8.5)
-
"Light" formaldehyde solution (4% v/v, CH₂O)
-
"Heavy" deuterated formaldehyde solution (4% v/v, CD₂O)
-
Sodium cyanoborohydride solution (0.6 M in water, freshly prepared)
-
Ammonia solution (1% v/v) for quenching
-
Formic acid (5% v/v) for acidification
Procedure:
-
Sample Aliquoting: Aliquot equal amounts of the digested peptide samples into separate microcentrifuge tubes (one for "light" labeling, one for "heavy").
-
Labeling:
-
To the "light" sample tube, add 5 µL of 4% (v/v) formaldehyde solution.
-
To the "heavy" sample tube, add 5 µL of 4% (v/v) deuterated formaldehyde solution.
-
Vortex briefly to mix.
-
-
Reduction: Immediately add 5 µL of the freshly prepared 0.6 M sodium cyanoborohydride solution to each tube.
-
Incubation: Incubate the reaction for 1 hour at room temperature (~20°C).[23]
-
Quenching: Stop the reaction by adding 20 µL of 1% (v/v) ammonia solution to each tube. This consumes any excess formaldehyde.
-
Acidification: Acidify the samples by adding 10 µL of 5% (v/v) formic acid. This neutralizes the cyanoborohydride.
-
Pooling and Cleanup: Combine the "light" and "heavy" labeled samples in a 1:1 ratio. Proceed with sample cleanup using a C18 StageTip or similar reversed-phase solid-phase extraction method to remove buffer salts and reagents before LC-MS/MS analysis.[23]
Protocol 2: General Workflow for ¹³C Metabolic Flux Analysis in Cell Culture
This protocol outlines the key steps for a steady-state metabolic labeling experiment using a ¹³C-labeled substrate.[13][25]
Materials:
-
Cultured cells (adherent or suspension)
-
Standard cell culture medium (e.g., DMEM)
-
Isotopically labeled medium: Prepare DMEM using glucose-free powder, substituting normal glucose with the desired concentration of [U-¹³C₆]-glucose (e.g., 25 mM).
-
Phosphate-buffered saline (PBS), ice-cold
-
Extraction solvent: 80% methanol in water, pre-chilled to -80°C
Procedure:
-
Cell Seeding: Seed cells in culture plates or flasks at a density that will allow them to reach approximately 80% confluency at the time of harvest.
-
Adaptation (Optional but Recommended): For steady-state analysis, adapt the cells by growing them in the labeled medium for at least 24-48 hours, or for several cell doublings, to ensure isotopic equilibrium is reached.[13]
-
Labeling:
-
Aspirate the standard medium from the cells.
-
Wash the cells once with PBS.
-
Add the pre-warmed ¹³C-labeling medium.
-
-
Incubation: Incubate the cells for the desired labeling period. For steady-state, this is typically 24 hours.[13] For kinetic studies, this may involve multiple, shorter time points.
-
Metabolite Extraction:
-
Aspirate the labeling medium and quickly wash the cells with ice-cold PBS to arrest metabolism.
-
Immediately add the pre-chilled 80% methanol extraction solvent.
-
Incubate at -80°C for at least 15 minutes to precipitate proteins.[13]
-
-
Cell Harvesting: Scrape the cells from the plate and transfer the cell lysate/methanol mixture to a microcentrifuge tube.[13]
-
Sample Processing: Centrifuge the tubes at high speed to pellet cell debris and precipitated protein. Collect the supernatant containing the metabolites for analysis by LC-MS/MS or GC-MS.
Applications in Research and Drug Development
Isotopic labeling in well-defined buffer systems is a cornerstone of modern biomedical research.
-
Metabolic Research: By tracing the path of ¹³C or ¹⁵N from labeled nutrients like glucose or glutamine, researchers can map metabolic pathways and quantify reaction rates (fluxes).[13][26] This is invaluable for understanding how diseases like cancer alter cellular metabolism.[13]
-
Quantitative Proteomics: Techniques like SILAC and reductive dimethylation allow for the precise relative quantification of thousands of proteins between different states (e.g., healthy vs. diseased, untreated vs. drug-treated), providing insights into cellular responses and mechanisms of drug action.[20][23]
-
Drug Metabolism and Pharmacokinetics (DMPK): In drug development, stable isotope-labeled versions of a drug candidate are used as internal standards for quantitative MS assays.[27] They are also essential in "ADME" (Absorption, Distribution, Metabolism, and Excretion) studies to track the fate of a drug and its metabolites in the body.[5][6]
-
Structural Biology: Deuteration of proteins and the use of deuterated buffers are critical for reducing signal complexity and line broadening in NMR spectroscopy, enabling the structural analysis of larger proteins and protein complexes.[10][12][28]
References
- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 2. evs.institute [evs.institute]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 8. metsol.com [metsol.com]
- 9. dalochem.com [dalochem.com]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. studymind.co.uk [studymind.co.uk]
- 12. Deuterium labelling in NMR structural analysis of larger proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00045D [pubs.rsc.org]
- 15. Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 13C- and 15N-Labeling Strategies Combined with Mass Spectrometry Comprehensively Quantify Phospholipid Dynamics in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. Chemical isotope labeling for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. Applications of Stable Isotope-Labeled Molecules | Silantes [silantes.com]
- 27. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. A simple protocol for the production of highly deuterated proteins for biophysical studies - PMC [pmc.ncbi.nlm.nih.gov]
PIPES-d18: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the physical and chemical characteristics of Piperazine-N,N′-bis(2-ethanesulfonic acid)-d18 (PIPES-d18), a deuterated analog of the widely used PIPES buffer. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their experimental workflows, particularly in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Core Physical and Chemical Properties
This compound is a synthetic, deuterated form of PIPES, where all 18 non-exchangeable hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a significant mass shift, making it an ideal internal standard for quantitative mass spectrometry assays. Its physical and chemical properties are largely similar to its non-deuterated counterpart, with key differences arising from the increased mass.
Below is a summary of the key physical and chemical characteristics of this compound:
| Property | Value | Reference |
| Synonyms | Piperazine-N,N′-bis(2-ethanesulfonic acid)-d18 | |
| Molecular Formula | C₈D₁₈N₂O₆S₂ | [1] |
| Molecular Weight | 320.48 g/mol | [1] |
| Exact Mass | 320.17400 | N/A |
| Form | Solid | |
| Melting Point | >300 °C | |
| Isotopic Purity | ≥98 atom % D | |
| Chemical Purity | ≥98% (CP) | |
| Mass Shift (M+18) | M+18 compared to non-deuterated PIPES |
Solubility Profile
Experimental Protocols
The primary applications of this compound are as an internal standard in mass spectrometry-based quantification and in NMR studies where a deuterated buffer is required to minimize solvent signals.
Preparation of a this compound Stock Solution for Mass Spectrometry
This protocol outlines the preparation of a 1 mg/mL stock solution of this compound, which can be further diluted for use as an internal standard.
Materials:
-
This compound solid
-
High-purity water (e.g., Milli-Q or equivalent)
-
1 M Sodium Hydroxide (NaOH) or Deuterium Chloride (DCl) in D₂O for pH adjustment
-
Calibrated pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Accurately weigh the desired amount of this compound solid.
-
Transfer the solid to a volumetric flask.
-
Add a portion of high-purity water to the flask, approximately 50-70% of the final volume.
-
While stirring, slowly add 1 M NaOH dropwise to the suspension. Continue adding NaOH until the this compound is fully dissolved.
-
Monitor the pH of the solution using a calibrated pH meter. Adjust the pH to the desired level.
-
Once the solid is completely dissolved and the pH is stable, add high-purity water to the final volume mark on the volumetric flask.
-
Mix the solution thoroughly.
-
Store the stock solution at 2-8°C. For long-term storage, aliquoting and freezing at -20°C is recommended.
General Workflow for Using this compound as an Internal Standard in LC-MS/MS
The following workflow illustrates the typical use of this compound as an internal standard for the quantification of non-deuterated PIPES or other analytes in a biological matrix.
Caption: Workflow for analyte quantification using this compound as an internal standard.
Signaling Pathways and Logical Relationships
This compound does not directly participate in biological signaling pathways. Its utility lies in its application as a tool for accurate and precise measurement in analytical chemistry. The logical relationship for its use is based on the principle of isotope dilution mass spectrometry, where a known quantity of the isotopically labeled standard is added to a sample. The labeled standard behaves chemically and physically identically to the endogenous analyte throughout the sample preparation and analysis process. By measuring the ratio of the signal from the analyte to the signal from the internal standard, any variations in sample handling, instrument response, or matrix effects can be effectively normalized, leading to highly accurate quantification.
The following diagram illustrates the logical framework for using a deuterated internal standard to overcome common analytical challenges.
Caption: How this compound overcomes analytical challenges for accurate quantification.
Conclusion
This compound is a valuable tool for researchers requiring high accuracy and precision in the quantification of PIPES or other analytes in complex matrices. Its well-defined physical and chemical properties, coupled with its role as a stable isotope-labeled internal standard, make it an essential component in modern analytical workflows, particularly in the fields of drug development, metabolomics, and clinical chemistry. This guide provides the foundational information necessary for the effective implementation of this compound in a research setting.
References
An In-Depth Technical Guide to the Safety and Handling of PIPES-d18 Powder
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, safety protocols, and handling procedures for PIPES-d18 (Piperazine-N,N′-bis(2-ethanesulfonic acid)-d18) powder. This deuterated version of the widely used PIPES buffer is an essential tool in many biochemical and analytical applications. Adherence to the guidelines outlined in this document is crucial for ensuring laboratory safety and the integrity of experimental results.
Chemical and Physical Properties
This compound is the deuterated analog of PIPES, a zwitterionic biological buffer belonging to the "Good's buffers" group. Its deuteration makes it particularly useful in applications such as NMR spectroscopy where reducing proton signals from the buffer is advantageous.[1] The physicochemical properties of this compound are nearly identical to those of its non-deuterated counterpart.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Synonym(s) | Piperazine-N,N′-bis(2-ethanesulfonic acid)-d18 | [2] |
| Molecular Formula | C₈D₁₈N₂O₆S₂ | [2] |
| Molecular Weight | 320.48 g/mol | [2] |
| Appearance | White crystalline powder | [3] |
| Melting Point | >300 °C | [2][3] |
| pKa at 25°C | 6.76 | [4] |
| Effective Buffering pH Range | 6.1 – 7.5 | [4][5] |
| Isotopic Purity | ≥98 atom % D | [2] |
| Chemical Purity | ≥98% | [2] |
Table 2: pKa of PIPES as a Function of Temperature
The pKa of PIPES buffer is sensitive to temperature, which is a critical consideration for experiments conducted at temperatures other than ambient.[6][7] The temperature coefficient (ΔpKa/°C) for PIPES is approximately -0.0085.[7]
| Temperature (°C) | pKa | Effective pH Buffering Range |
| 4 | 6.94 | 5.94 - 7.94 |
| 20 | 6.80 | 5.80 - 7.80 |
| 25 | 6.76 | 6.10 - 7.50 |
| 37 | 6.66 | 5.66 - 7.66 |
Table 3: Solubility of PIPES Free Acid
The free acid form of PIPES exhibits poor solubility in water.[4][8] Dissolution is typically achieved by titrating with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to form the more soluble salt.[8]
| Solvent | Solubility | Notes | Reference(s) |
| Water | Poorly soluble (~1 g/L at 100°C) | The free acid form is not readily soluble in water due to internal hydrogen bonding and hydrophobic interactions. | [3][9] |
| Aqueous NaOH | Soluble | Addition of a base like NaOH is required to deprotonate the sulfonic acid groups, converting it to its more soluble salt form. | [8][9] |
| Organic Solvents | Generally insoluble | Good's buffers, including PIPES, have minimal solubility in most organic solvents. | [4] |
Safety and Handling
While PIPES is generally considered non-toxic to cell lines, proper safety precautions should always be observed when handling the powder form to avoid irritation and other potential health effects.[5][6]
Hazard Identification and Personal Protective Equipment (PPE)
This compound powder may cause irritation to the eyes, skin, and respiratory tract.[6] Although the chemical, physical, and toxicological properties have not been exhaustively investigated, it is prudent to handle it with care.[6]
Table 4: Recommended Personal Protective Equipment (PPE) for Handling this compound Powder
| Protection Type | Recommendation | Reference(s) |
| Eye Protection | Safety glasses with side-shields or goggles. | [2] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). | [2] |
| Respiratory Protection | A NIOSH-approved N95 dust mask or higher is recommended when handling the powder, especially if there is a risk of aerosolization. | [2] |
| Skin and Body Protection | Laboratory coat. |
Storage and Stability
Proper storage of this compound powder and its solutions is essential to maintain its chemical integrity and buffering capacity.
Powder:
-
Store in a tightly closed container in a dry and well-ventilated place.[6]
-
Keep away from strong oxidizing agents.
-
Unopened PIPES powder can be stored at room temperature and protected from light for 1-3 years.
Solutions:
-
PIPES buffer solutions should be stored at 4°C in a tightly sealed, non-metallic container and protected from light.
-
For long-term storage, aliquots can be frozen at -20°C.[4]
-
Avoid using metal containers for storage to prevent potential leaching of metal ions.[2]
-
A prepared PIPES buffer solution is stable for several weeks when stored at 4°C.
Stability and Degradation:
-
PIPES is chemically stable under normal conditions.
-
High temperatures, such as those used in autoclaving, can cause decomposition of the piperazine ring, leading to a loss of buffering capacity. Therefore, autoclaving PIPES solutions is not recommended.
-
Prolonged exposure to strong light may accelerate oxidation.[2]
-
Degradation under extreme pH (<2 or >12) or high temperatures (>100°C) can lead to the formation of piperazine derivatives, sulfonic acid, and other by-products.
Experimental Protocols
The following are detailed methodologies for the preparation and use of PIPES buffer in common laboratory applications. These protocols are directly applicable to this compound.
Preparation of a 0.5 M PIPES Stock Solution (pH 7.0)
Materials:
-
This compound powder (MW: 320.48 g/mol )
-
High-purity, deionized water
-
10 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flask
Procedure:
-
Weighing: Accurately weigh 160.24 g of this compound powder for a 1 L solution.
-
Initial Dissolution: Add the powder to a beaker containing approximately 800 mL of deionized water. The free acid is poorly soluble.
-
Solubilization and pH Adjustment: While stirring, slowly add 10 M NaOH or KOH to the suspension. Monitor the pH continuously with a calibrated pH meter. Continue adding the base until the powder is completely dissolved and the pH of the solution reaches 7.0.
-
Final Volume Adjustment: Once the desired pH is achieved, transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of deionized water and add it to the flask. Bring the final volume to 1 L with deionized water.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm filter.
-
Storage: Store the sterile stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.[4]
Use of PIPES Buffer in Mammalian Cell Culture
PIPES is often used as a buffering agent in cell culture media due to its pKa being near physiological pH and its non-toxicity to many cell lines.[5]
Procedure:
-
Determine Final Concentration: Decide on the final desired concentration of this compound in your cell culture medium (typically 10-25 mM).
-
Aseptic Addition: Under sterile conditions in a laminar flow hood, add the calculated volume of the sterile 0.5 M this compound stock solution to the cell culture medium.
-
Mixing: Gently mix the medium to ensure the buffer is evenly distributed.
-
pH Verification (Optional but Recommended): Check the pH of the final medium and adjust if necessary under sterile conditions.
-
Use: The medium is now ready for use in your cell culture experiments.
Use of PIPES Buffer in Enzyme Kinetics Assays
PIPES is an excellent choice for many enzyme assays due to its low tendency to bind to metal ions, which can be crucial for the activity of metalloenzymes.[3]
Procedure:
-
Prepare Assay Buffer: Dilute the 0.5 M this compound stock solution to the desired final concentration (e.g., 50 mM) with high-purity water. Adjust the pH to the optimal value for the enzyme at the experimental temperature.
-
Prepare Reagent Solutions: Prepare stock solutions of the enzyme, substrate, and any necessary cofactors in the prepared PIPES assay buffer. Keep all solutions on ice.
-
Reaction Setup: In a cuvette or microplate well, combine the assay buffer, substrate solution, and any cofactors.
-
Initiate Reaction: Start the reaction by adding the enzyme solution. Mix gently but thoroughly.
-
Data Acquisition: Immediately begin monitoring the reaction using a spectrophotometer or other appropriate instrument to measure the change in absorbance or fluorescence over time.
-
Analysis: Calculate the initial reaction velocity from the linear portion of the progress curve.
Visualizations
The following diagrams illustrate common laboratory workflows where this compound powder would be handled and used.
References
- 1. path.web.ua.pt [path.web.ua.pt]
- 2. chembk.com [chembk.com]
- 3. What is a Good's Buffer? - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 4. interchim.fr [interchim.fr]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. rpicorp.com [rpicorp.com]
- 7. toku-e.com [toku-e.com]
- 8. Good's buffers - Wikipedia [en.wikipedia.org]
- 9. Good’s buffers as a basis for developing self-buffering and biocompatible ionic liquids for biological research - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PIPES-d18 in Protein NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the utilization of deuterated piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES-d18) as a buffering agent in protein Nuclear Magnetic Resonance (NMR) spectroscopy. The use of a deuterated buffer is critical for minimizing interfering signals from buffer protons in ¹H NMR spectra, thereby enhancing the quality of data obtained for protein structure, dynamics, and interaction studies.[1]
Introduction to this compound in Protein NMR
PIPES is a zwitterionic buffer effective in a pH range of 6.1 to 7.5, making it suitable for many biological studies.[1] Its deuterated form, this compound, is particularly advantageous for ¹H NMR spectroscopy as it eliminates the large proton signals from the buffer, which can obscure the signals from the protein of interest.[2][3] This is especially crucial for studying proteins at low concentrations or for analyzing complex spectra. The use of deuterated buffers, like this compound, prepared in deuterium oxide (D₂O), significantly improves spectral quality and allows for clearer observation of protein resonances.[2][3]
Key Quantitative Data and Buffer Properties
A summary of the essential quantitative parameters for the use of this compound in protein NMR is provided in the table below.
| Parameter | Recommended Value/Range | Notes |
| This compound Concentration | 20-50 mM | A concentration of 20 mM is often ideal, though the range can be adjusted based on protein stability and solubility.[4] |
| Protein Concentration | 0.1 - 3 mM | Higher concentrations generally yield better signal-to-noise; however, aggregation can be an issue.[5] For interaction studies, concentrations around 0.1 mM may be sufficient.[6] |
| pD Range | 6.1 - 7.5 | Corresponds to the effective buffering range of PIPES. |
| pH Meter Reading Correction | pD = pHreading + 0.4 | This correction should be applied when using a standard pH meter calibrated with H₂O-based buffers. |
| Sample Volume | 300 - 600 µL | Standard volume for most NMR tubes.[5] |
| Ionic Strength | 0 - 150 mM NaCl or KCl | Salt can improve protein solubility, but high concentrations (>100-200 mM) may not be ideal for cryogenic probes.[7] |
| Additives | As required | Reducing agents (e.g., DTT, TCEP), protease inhibitors, and internal standards (e.g., DSS, TSP) may be included. |
Experimental Protocol
This protocol outlines the steps for preparing a protein sample for NMR spectroscopy using this compound buffer.
Materials
-
This compound (piperazine-N,N′-bis(2-ethanesulfonic acid-d18))
-
Deuterium oxide (D₂O, 99.9%)
-
Deuterated sodium hydroxide (NaOD) and deuterium chloride (DCl) for pD adjustment
-
Protein of interest (isotopically labeled, e.g., ¹⁵N, ¹³C, ²H, if necessary)
-
High-quality NMR tubes
-
Standard laboratory equipment (pH meter, vortexer, centrifuge)
Buffer Preparation
-
Prepare a stock solution of this compound: Dissolve the required amount of this compound powder in D₂O to achieve the desired stock concentration (e.g., 200 mM).
-
Adjust the pD: Use a calibrated pH meter to monitor the pD of the buffer solution. Add small aliquots of DCl or NaOD in D₂O to reach the target pH reading. Remember to apply the correction factor (pD = pHreading + 0.4) to determine the final pD. Regular calibration of the pH meter is crucial for accuracy.[8]
-
Add other components: If required, add salt (e.g., NaCl or KCl) and other additives like reducing agents from stock solutions also prepared in D₂O.
-
Final Volume Adjustment: Bring the buffer to the final desired volume with D₂O.
Protein Sample Preparation
-
Buffer Exchange: Exchange the protein into the prepared this compound buffer. This can be achieved through dialysis, size-exclusion chromatography, or repeated concentration and dilution using a centrifugal filter device.
-
Concentrate the Protein: Concentrate the protein to the desired final concentration (typically 0.1 - 3 mM) using an appropriate method that minimizes protein aggregation and loss.[5]
-
Final pD Check: After the final concentration step, it is advisable to check the pD of the sample and adjust if necessary.
-
Transfer to NMR Tube: Transfer the final protein sample (typically 300-600 µL) into a clean, high-quality NMR tube.[5]
-
Add Internal Standard: Add an internal chemical shift reference, such as DSS or TSP, to a final concentration of around 10 µM.[7]
-
Sample Storage: If not used immediately, store the sample appropriately (e.g., at 4°C or frozen at -80°C) to maintain its stability.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in preparing a protein sample for NMR using this compound buffer.
References
- 1. benchchem.com [benchchem.com]
- 2. Important to use deuterated buffers in small molecule NMR - Michael's Bioinformatics Blog [michaelchimenti.com]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. Sample Requirements - University of Birmingham [birmingham.ac.uk]
- 5. Nuclear magnetic resonance spectroscopy of proteins - Wikipedia [en.wikipedia.org]
- 6. nmr-bio.com [nmr-bio.com]
- 7. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 8. drawellanalytical.com [drawellanalytical.com]
Preparing a PIPES-d18 buffer solution for mass spectrometry
Application Note & Protocol
Topic: Preparation and Use of a PIPES-d18 Buffer Solution for Mass Spectrometry Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) is a zwitterionic buffering agent widely used in biochemistry and cell culture due to its pKa of 6.76 (at 25°C), which is effective in the physiological pH range of 6.1 to 7.5.[1][2] Its negligible capacity to bind most divalent metal ions makes it a preferred buffer in many enzymatic and protein-based assays.[1][3][4]
This document details the preparation and application of this compound, a deuterated isotopologue of PIPES. In this compound, the 18 non-exchangeable hydrogen atoms on the carbon backbone are replaced with deuterium. While non-volatile buffers like PIPES are generally considered incompatible with direct electrospray ionization mass spectrometry (ESI-MS) due to potential instrument contamination[5][6], deuterated versions can serve specialized roles. These include acting as internal standards for the quantification of PIPES itself or for use in specific upstream biochemical assays, such as protein crystallization or enzyme kinetics, that are subsequently analyzed by MS following a mandatory desalting step.
Physicochemical Properties
The quantitative data for standard PIPES and its deuterated analogue, this compound, are summarized below. The properties for this compound are theoretical and based on the full deuteration of the non-exchangeable hydrogen atoms.
Table 1: Comparison of Physicochemical Properties of PIPES and this compound
| Parameter | PIPES (Light) | This compound (Heavy, Theoretical) | Reference / Note |
| Full Chemical Name | piperazine-N,N′-bis(2-ethanesulfonic acid) | piperazine-N,N′-bis(2-ethanesulfonic acid-d9) | [1] |
| Molecular Formula | C₈H₁₈N₂O₆S₂ | C₈D₁₈N₂O₆S₂ | [7][8][9] |
| Average Molecular Weight | 302.37 g/mol | 320.48 g/mol | Calculated based on D = 2.014 u |
| CAS Number | 5625-37-6 | Not available | [7][8] |
| pKa (at 25°C) | 6.76 | ~6.76 | [1][10] Isotope effects on pKa are typically minimal. |
| Effective pH Range | 6.1 – 7.5 | 6.1 – 7.5 | [1][2] |
| Solubility (Free Acid) | Low in water; soluble in NaOH solutions | Presumed similar to light PIPES | [11][12][13] |
Experimental Protocol: Preparation of 0.5 M this compound Stock Solution
This protocol describes the preparation of 100 mL of a 0.5 M this compound stock solution with a target pH of 6.8.
Materials and Reagents:
-
This compound (free acid), MW: 320.48 g/mol
-
High-purity (e.g., 18.2 MΩ·cm) or MS-grade water
-
Sodium Hydroxide (NaOH) solution, 5 M (or NaOD for deuterium preservation)
-
Calibrated pH meter with a suitable electrode
-
100 mL volumetric flask
-
150 mL beaker
-
Magnetic stirrer and stir bar
-
0.22 µm sterile filter unit (optional)
Procedure:
-
Weighing: Accurately weigh 16.024 g of this compound (free acid) and transfer it to the 150 mL beaker.
-
Initial Slurry: Add approximately 70 mL of high-purity water to the beaker. The this compound free acid will not fully dissolve at this stage, forming a white slurry.[11][14]
-
Dissolution & pH Adjustment:
-
Place the beaker on the magnetic stirrer and begin gentle stirring.
-
Immerse the calibrated pH electrode into the slurry.
-
Slowly add the 5 M NaOH solution dropwise. Monitor the pH continuously.
-
As the base is added, the this compound will deprotonate and begin to dissolve.[15]
-
Continue adding NaOH until the target pH of 6.8 is reached and all the solid has dissolved. Be patient, as dissolution can be slow.
-
-
Final Volume: Carefully transfer the clear buffer solution into the 100 mL volumetric flask. Rinse the beaker with a small amount of high-purity water and add the rinsing to the flask to ensure a complete transfer.
-
Volume Adjustment: Add high-purity water to the flask until the bottom of the meniscus reaches the 100 mL calibration mark.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is thoroughly mixed.
-
Sterilization and Storage (Optional): For applications requiring sterility, filter the solution through a 0.22 µm sterile filter into a sterile container. Store the buffer at 4°C.[16]
Visualization of Workflow
The following diagrams illustrate the preparation protocol and the logical workflow for using a non-volatile buffer like this compound in a mass spectrometry experiment.
Caption: Workflow for preparing the this compound buffer solution.
References
- 1. PIPES - Wikipedia [en.wikipedia.org]
- 2. bostonbioproducts.com [bostonbioproducts.com]
- 3. GOODâs BuffersââPIPES and HEPES [yacooscience.com]
- 4. benchchem.com [benchchem.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. southalabama.edu [southalabama.edu]
- 7. PIPES | 5625-37-6 [chemicalbook.com]
- 8. calpaclab.com [calpaclab.com]
- 9. PIPES buffer [himedialabs.com]
- 10. You are being redirected... [bio-world.com]
- 11. What is Pipes buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 12. PIPES Buffer | CAS 5625-37-6 - Products - Hopax Fine Chemicals [hopaxfc.com]
- 13. PIPES, 98% | Fisher Scientific [fishersci.ca]
- 14. PIPES Buffer (1 M, 6.8 pH) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 15. benchchem.com [benchchem.com]
- 16. goldbio.com [goldbio.com]
Application Notes and Protocols for PIPES-d18 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) is a zwitterionic biological buffer widely used in biochemical and cell biology research. As one of the "Good's" buffers, PIPES is valued for its pKa of approximately 6.76 at 25°C, which falls within the physiological pH range, making it an effective buffer for numerous cell culture applications.[1] Its utility is further enhanced by its minimal interaction with divalent metal ions.[1] PIPES is generally considered non-toxic to cultured cell lines and is impermeable to cell membranes.[2]
PIPES-d18 is the deuterated analog of PIPES, where the hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. While specific protocols for the use of this compound in cell culture are not widely documented, its primary applications in biological research are anticipated to be as an internal standard for mass spectrometry-based assays or in studies investigating the kinetic isotope effect (KIE). The replacement of hydrogen with the heavier deuterium isotope can slow down chemical reactions, a phenomenon that can be exploited to study reaction mechanisms or to enhance the metabolic stability of compounds.[3][4]
When considering the use of this compound in cell culture, it is crucial to account for the potential biological effects of deuterium itself. Studies have shown that high concentrations of deuterium can impact cellular processes, leading to a decrease in cell proliferation rates and alterations in metabolic activity.[5][6] Therefore, the optimal concentration of this compound must be empirically determined for each cell type and experimental context.
Data Presentation
The key chemical and physical properties of PIPES are summarized in the table below. These properties are expected to be very similar for this compound, with the primary difference being the molecular weight.
Table 1: Physicochemical Properties of PIPES Buffer
| Property | Value | References |
| Full Chemical Name | Piperazine-N,N′-bis(2-ethanesulfonic acid) | [1] |
| Molecular Formula | C₈H₁₈N₂O₆S₂ | [7] |
| Molecular Weight | ~302.37 g/mol | [7] |
| pKa at 25°C | 6.76 | [1][7][8] |
| Effective Buffering pH Range | 6.1 – 7.5 | [1][8][9] |
| Solubility in Water | Poorly soluble as a free acid | [1] |
| Suitability for Cell Culture | Yes, generally considered non-toxic | [2] |
Table 2: Recommended Starting Concentrations for PIPES Buffer in Cell Culture Media
Since specific data for this compound is unavailable, the following recommendations are based on commonly used concentrations for standard PIPES. The optimal concentration for this compound should be validated experimentally.
| Application | Recommended Starting Concentration | Notes |
| General Cell Culture | 10 mM | A common starting point for providing additional buffering capacity to cell culture media.[1] |
| Viral Production / High-Density Cultures | 10 - 25 mM | Higher concentrations may be needed to maintain pH stability in metabolically active, high-density cultures. |
| Short-term Cellular Assays (e.g., Histamine Release) | ~10 mM | Used in buffers for cellular assays to maintain physiological pH.[10] |
| Transformation Buffer (for bacteria) | 10 mM | A key component in certain bacterial transformation buffers.[11][12] |
Experimental Protocols
Protocol 1: Preparation of a 0.5 M Sterile this compound Stock Solution
This protocol outlines the steps to prepare 100 mL of a 0.5 M this compound stock solution. Adjust the mass of the this compound powder based on its specific molecular weight.
Materials:
-
This compound (free acid) powder
-
High-purity, sterile water
-
10 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution
-
Sterile beakers and magnetic stir bar
-
Calibrated pH meter
-
Sterile 100 mL graduated cylinder
-
Sterile 0.22 µm filter and syringe
-
Sterile storage bottles
Procedure:
-
Weigh this compound Powder: Accurately weigh the amount of this compound free acid powder required for 100 mL of a 0.5 M solution. (Mass = 0.5 mol/L * 0.1 L * Molecular Weight of this compound g/mol ).
-
Initial Dissolution: Add the powder to a beaker containing approximately 80 mL of sterile, high-purity water.[1]
-
Solubilization and pH Adjustment: Place the beaker on a magnetic stirrer. PIPES free acid is poorly soluble in water. Slowly add the 10 M NaOH or KOH solution dropwise while monitoring the pH.[1] Continue adding the base until the this compound powder is completely dissolved and the pH of the solution reaches the desired value (e.g., 6.7-7.0).[1][11]
-
Final Volume Adjustment: Once the desired pH is reached, transfer the solution to a 100 mL sterile graduated cylinder. Add sterile water to bring the final volume to 100 mL.[1]
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile storage bottle.
-
Storage: Store the sterile 0.5 M this compound stock solution at -20°C for long-term storage. For frequent use, smaller aliquots can be stored at 4°C for several weeks.[1]
Protocol 2: General Workflow for Determining Optimal this compound Concentration
It is essential to determine the optimal, non-toxic working concentration of this compound for your specific cell line and experimental conditions.
Materials:
-
Your cell line of interest
-
Standard cell culture medium
-
Sterile 0.5 M this compound stock solution (from Protocol 1)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, MTS, or Trypan Blue)
Procedure:
-
Prepare Media Series: Create a series of your standard cell culture medium supplemented with a range of this compound concentrations (e.g., 0, 5, 10, 15, 20, 25 mM). To do this, add the appropriate volume of the 0.5 M sterile stock solution to your medium under aseptic conditions.
-
Cell Seeding: Seed your cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[13]
-
Treatment: Replace the standard growth medium with the prepared media containing the different this compound concentrations. Include a control group with no added this compound.[13]
-
Incubation: Incubate the cells for a period relevant to your planned experiment (e.g., 24, 48, 72 hours).[13]
-
Viability Assay: At each desired time point, perform a cell viability assay according to the manufacturer's instructions.[13]
-
Data Analysis: Analyze the cell viability data to identify the highest concentration of this compound that does not negatively impact cell health or proliferation. This concentration can be considered the optimal working concentration for your subsequent experiments.
Visualizations
Caption: A general experimental workflow for determining the optimal working concentration of this compound for a specific cell line.
Caption: Conceptual diagram illustrating the kinetic isotope effect, where replacing hydrogen (H) with deuterium (D) in a substrate can slow the rate of an enzyme-catalyzed reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. Deuterium induces a distinctive Escherichia coli proteome that correlates with the reduction in growth rate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 5. Emerging Role of Deuterium/Protium Disbalance in Cell Cycle and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Study of Deuterium Effect on Biological Properties of Human Cultured Adipose-Derived Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. You are being redirected... [bio-world.com]
- 8. PIPES - Wikipedia [en.wikipedia.org]
- 9. glycomatrix.com [glycomatrix.com]
- 10. reflab.dk [reflab.dk]
- 11. ProtocolsChemCompCellsInoue < Lab < TWiki [barricklab.org]
- 12. untergasser.de [untergasser.de]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for PIPES-d18 as a Buffer in Enzyme Kinetics Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction to PIPES-d18 in Enzymatic Assays
PIPES (Piperazine-N,N′-bis(2-ethanesulfonic acid)) is a zwitterionic biological buffer, one of the "Good's buffers," widely used in biochemical and molecular biology research.[1] With a pKa of approximately 6.8 at 25°C, PIPES is an excellent buffer for maintaining a stable pH in the physiological range of 6.1 to 7.5.[1][2] Its utility in enzyme kinetics assays is well-established due to several key properties:
-
Low Metal Ion Binding: PIPES has a negligible tendency to form complexes with most metal ions, which is a significant advantage when studying metalloenzymes or reactions where metal ion concentration is a critical variable.[1][2]
-
Low UV Absorbance: It does not absorb significantly in the UV/Visible range, which prevents interference in common spectrophotometric assays used to monitor enzyme activity.[1]
-
Chemical Stability: PIPES is chemically stable under typical experimental conditions and its pH is not highly sensitive to temperature fluctuations, ensuring the reliability and reproducibility of kinetic data.[1]
This compound is the deuterated form of PIPES, where the 18 exchangeable protons on the piperazine rings and ethane sulfonic acid groups are replaced with deuterium. The primary application of this compound in enzyme kinetics is to investigate the kinetic isotope effect (KIE) . The KIE is a change in the reaction rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[3] By comparing the enzyme kinetics in a protiated (standard) PIPES buffer versus a deuterated this compound buffer, researchers can gain insights into the reaction mechanism, particularly whether a proton transfer step is involved in the rate-determining step of the enzymatic reaction.
Data Presentation: Physicochemical Properties of PIPES and Comparison with Other Buffers
The selection of a buffer is a critical step in designing a robust enzyme kinetics assay. The following tables summarize the key properties of PIPES buffer and provide a comparison with other commonly used biological buffers.
Table 1: Physicochemical Properties of PIPES Buffer
| Property | Value | Reference |
| Chemical Name | Piperazine-N,N′-bis(2-ethanesulfonic acid) | [1] |
| pKa at 25°C | ~6.8 | [1][2] |
| Effective pH Range | 6.1 - 7.5 | [1][2] |
| Molecular Weight | 302.37 g/mol | [1] |
| Metal Ion Binding | Low | [1][2] |
| UV Absorbance (260-280 nm) | Negligible | [1] |
Table 2: Comparison of Common Biological Buffers
| Buffer | pKa at 25°C | Effective pH Range | Key Advantages | Key Disadvantages |
| PIPES | 6.8 | 6.1 - 7.5 | Low metal binding, stable, low UV absorbance.[1][2] | Low solubility of the free acid form. |
| HEPES | 7.5 | 6.8 - 8.2 | Good for physiological pH, relatively stable. | Can produce free radicals under certain conditions. |
| Tris | 8.1 | 7.5 - 9.0 | Inexpensive, widely used. | pH is highly temperature-dependent, can interact with some enzymes and electrodes. |
| MES | 6.1 | 5.5 - 6.7 | Useful for more acidic conditions, low metal binding. |
Mandatory Visualization
Caption: General workflow for conducting an enzyme kinetics assay.
Experimental Protocols
Protocol 1: Preparation of 1 M PIPES Stock Solution (pH 6.8)
Materials:
-
PIPES free acid (MW: 302.37 g/mol )
-
Potassium hydroxide (KOH) pellets
-
Deionized water
-
Calibrated pH meter
-
Stir plate and stir bar
-
1 L volumetric flask
-
0.22 µm filter sterilization unit
Procedure:
-
Weigh out 302.37 g of PIPES free acid and add it to a beaker containing approximately 800 mL of deionized water.
-
While stirring, slowly add KOH pellets to the suspension. The free acid form of PIPES is not very soluble in water, and the addition of a base is required for it to dissolve.[1]
-
Continuously monitor the pH of the solution using a calibrated pH meter.
-
Continue adding KOH until the PIPES is fully dissolved and the pH of the solution is approximately 6.8.[1]
-
Once the desired pH is reached, transfer the solution to a 1 L volumetric flask.
-
Bring the final volume to 1 L with deionized water.
-
Sterilize the buffer by filtering it through a 0.22 µm filter.[1]
-
Store the stock solution at 4°C.
Note: For preparing a this compound stock solution, the same procedure would be followed using this compound and a deuterated base like KOD in D₂O to maintain the isotopic purity.
Protocol 2: General Procedure for a Continuous Spectrophotometric Enzyme Assay
This protocol provides a general framework. The specific concentrations of the enzyme, substrate, and any cofactors, as well as the assay wavelength, will need to be optimized for the specific enzyme being studied.[1]
Materials:
-
Enzyme of interest
-
Substrate for the enzyme
-
PIPES buffer (e.g., 50 mM, pH 6.8)
-
Cofactors or metal ions (if required)
-
UV/Vis spectrophotometer with temperature control
-
Cuvettes (quartz or appropriate for the wavelength)
-
Micropipettes
Procedure:
-
Prepare the Assay Buffer: Dilute the 1 M PIPES stock solution to the desired final concentration (e.g., 50 mM) with deionized water. Adjust the pH to the optimal value for the enzyme if it differs from the stock solution.[1]
-
Prepare Reagent Solutions: Prepare stock solutions of the enzyme, substrate, and any necessary cofactors in the assay buffer. Keep all solutions on ice.[1]
-
Spectrophotometer Setup: Set the spectrophotometer to the desired wavelength for monitoring product formation or substrate depletion. Equilibrate the spectrophotometer to the desired assay temperature.
-
Assay Mixture Preparation: In a cuvette, combine the assay buffer, substrate, and any cofactors. The final volume should be pre-determined (e.g., 1 mL). Allow the mixture to equilibrate to the assay temperature inside the spectrophotometer.
-
Reaction Initiation: Initiate the reaction by adding a small, predetermined amount of the enzyme to the cuvette. Quickly mix the contents by gently pipetting up and down or by inverting the cuvette (if sealed).
-
Data Acquisition: Immediately start recording the absorbance at regular time intervals for a set duration. The initial, linear phase of the reaction is of primary interest for determining the initial velocity.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the slope of the linear portion of the absorbance versus time plot, using the Beer-Lambert law (A = εcl).
Protocol 3: Investigating the Kinetic Isotope Effect using this compound
This protocol outlines a comparative experiment to determine if there is a kinetic isotope effect when using a deuterated buffer.
Objective: To compare the kinetic parameters (Km and Vmax) of an enzyme in standard (protiated) PIPES buffer and deuterated this compound buffer.
Materials:
-
Enzyme of interest
-
Substrate
-
PIPES buffer (50 mM, pH 6.8) prepared in H₂O
-
This compound buffer (50 mM, pD 6.8) prepared in D₂O
-
Other reagents as required for the specific enzyme assay
Procedure:
-
Buffer Preparation: Prepare the two buffer systems as described in Protocol 1, ensuring the use of H₂O for the standard buffer and D₂O for the deuterated buffer. Note that the pH meter reading in D₂O should be corrected to obtain the pD (pD = pH reading + 0.4).
-
Enzyme and Substrate Solutions: Prepare stock solutions of the enzyme and a range of substrate concentrations in both the H-PIPES and D-PIPES-d18 buffers.
-
Kinetic Assays in H-PIPES: Perform a series of enzyme assays as described in Protocol 2 using the H-PIPES buffer and the different substrate concentrations.
-
Kinetic Assays in D-PIPES-d18: Repeat the series of enzyme assays using the D-PIPES-d18 buffer and the corresponding substrate solutions.
-
Data Analysis:
-
For each buffer system, calculate the initial velocity (V₀) at each substrate concentration.
-
Generate Michaelis-Menten plots (V₀ vs. [Substrate]) for both the H-PIPES and D-PIPES-d18 data.
-
Use non-linear regression to fit the data to the Michaelis-Menten equation to determine the Km and Vmax values for the enzyme in each buffer.
-
The kinetic isotope effect can be expressed as the ratio of the Vmax values: KIE = Vmax(H) / Vmax(D).
-
Illustrative Data Presentation
The following table presents hypothetical data from a comparative enzyme kinetics study using PIPES and this compound buffers. This data illustrates a scenario where a significant kinetic isotope effect is observed, suggesting the involvement of a proton transfer in the rate-determining step.
Table 3: Hypothetical Kinetic Parameters of an Enzyme in PIPES and this compound Buffers
| Buffer System | Km (µM) | Vmax (µmol/min) | KIE (Vmax(H) / Vmax(D)) |
| 50 mM PIPES in H₂O | 25.3 ± 1.2 | 10.8 ± 0.5 | \multirow{2}{*}{2.5} |
| 50 mM this compound in D₂O | 24.9 ± 1.5 | 4.3 ± 0.3 |
Mandatory Visualization
References
Application Notes and Protocols: A Step-by-Step Guide to PIPES-d18 Buffer Preparation
Introduction
PIPES [piperazine-N,N′-bis(2-ethanesulfonic acid)] is a zwitterionic biological buffer that is widely used in biochemistry, molecular biology, and cell culture.[1][2][3] Its pKa of approximately 6.8 at 25°C makes it an effective buffer in the physiological pH range of 6.1 to 7.5.[1][2][4][5][6][7] A key advantage of PIPES is its negligible binding of divalent cations like Ca²⁺, Mg²⁺, and Mn²⁺.[2] PIPES-d18 is the deuterated form of PIPES, where 18 hydrogen atoms have been replaced with deuterium.[8][9] This isotopically labeled version is particularly useful in studies involving nuclear magnetic resonance (NMR) spectroscopy and small-angle neutron scattering (SANS), where the substitution of hydrogen with deuterium can provide valuable structural and dynamic information.
This guide provides a detailed protocol for the preparation of both standard PIPES buffer and the deuterated this compound buffer.
Quantitative Data Summary
The following table summarizes the key quantitative data for the preparation of a 1 M PIPES and this compound stock solution.
| Parameter | PIPES (Free Acid) | This compound (Free Acid) |
| Molecular Weight | 302.37 g/mol [2][4][5] | ~320.48 g/mol |
| Effective Buffering pH Range (at 25°C) | 6.1 – 7.5[1][2][4][6] | 6.1 – 7.5 |
| pKa (at 25°C) | ~6.8[2][5] | ~6.8 |
| ΔpKa/°C | -0.0085[5] | -0.0085 |
| Solvent for 1 M Stock | Deionized Water (H₂O) | Deuterium Oxide (D₂O) |
| pH/pD Adjusting Reagent | 10 N NaOH or KOH[4][5][10] | 10 N NaOD or KOD in D₂O |
| Final pH/pD Target | e.g., 6.8[4] | e.g., 6.8 (pH meter reading of 6.4) |
Experimental Protocols
Preparation of 1 M PIPES Buffer (1 L)
This protocol describes the preparation of a 1 M stock solution of standard PIPES buffer.
Materials:
-
Deionized water (dH₂O)
-
10 N Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)[4][5][10]
-
Beaker (2 L)
-
Magnetic stirrer and stir bar
-
pH meter
-
Volumetric flask (1 L)
Procedure:
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Weigh out 302.37 g of PIPES (free acid) and add it to the beaker while stirring. The PIPES free acid has low solubility and will not dissolve completely at this stage.[4][5][10][11]
-
Slowly add 10 N NaOH or KOH dropwise to the suspension while continuously monitoring the pH with a calibrated pH meter.[5][12]
-
Continue adding the base until the PIPES powder is fully dissolved and the desired pH (e.g., 6.8) is reached.[4][11] The PIPES will dissolve as the pH of the solution increases.[11][12]
-
Once the desired pH is stable, transfer the solution to a 1 L volumetric flask.
-
Rinse the beaker with a small amount of dH₂O and add the rinsing to the volumetric flask.
-
Sterilize the buffer solution by filtering it through a 0.22 µm filter or by autoclaving.[10]
-
Store the buffer at 4°C.[10]
Preparation of 1 M this compound Buffer (100 mL)
This protocol outlines the preparation of a 1 M stock solution of this compound buffer, which is essential for experiments requiring isotopic labeling.
Materials:
-
This compound (free acid)
-
Deuterium oxide (D₂O, 99.9%)
-
Sodium deuteroxide (NaOD) in D₂O (e.g., 40 wt. % in D₂O) or Potassium deuteroxide (KOD) in D₂O
-
Glass vial or beaker (200 mL)
-
Magnetic stirrer and stir bar
-
pH meter
-
Volumetric flask (100 mL)
Procedure:
-
In a 200 mL glass vial, add approximately 80 mL of D₂O.
-
Place the vial on a magnetic stirrer and add a stir bar.
-
Weigh out the appropriate amount of this compound (free acid) for a 1 M solution (e.g., 32.05 g for 100 mL).
-
Add the this compound powder to the D₂O while stirring.
-
Slowly add NaOD or KOD solution dropwise to the suspension.
-
Monitor the pH using a calibrated pH meter. For a target pD of 6.8, adjust the pH meter reading to approximately 6.4. The relationship between the pH meter reading and pD is: pD = pH reading + 0.4 .[13]
-
Continue adding the deuterated base until the this compound is fully dissolved and the target pH meter reading is stable.
-
Transfer the solution to a 100 mL volumetric flask.
-
Rinse the vial with a small amount of D₂O and add it to the volumetric flask.
-
Add D₂O to bring the final volume to 100 mL.
-
Store the deuterated buffer in a tightly sealed container at 4°C to prevent H/D exchange with atmospheric moisture.
Diagrams
Caption: Workflow for the preparation of standard and deuterated PIPES buffers.
References
- 1. PIPES - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. PIPES Buffer (1 M, 6.8 pH) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 5. benchchem.com [benchchem.com]
- 6. biocompare.com [biocompare.com]
- 7. bostonbioproducts.com [bostonbioproducts.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | CAS#:352534-95-3 | Chemsrc [chemsrc.com]
- 10. goldbio.com [goldbio.com]
- 11. How to solve the problem of insoluble PIPES buffer powder? - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 12. benchchem.com [benchchem.com]
- 13. tsapps.nist.gov [tsapps.nist.gov]
The Strategic Application of PIPES-d18 in Protein Crystallization: Enhancing Structural Analysis
Application Note & Protocol
For researchers, scientists, and drug development professionals engaged in the intricate process of protein crystallization, the pursuit of high-quality crystals is paramount for successful structural elucidation. The choice of buffering agent is a critical, yet often overlooked, factor that can significantly influence crystallization outcomes. This document details the application of deuterated PIPES buffer (PIPES-d18) in protein crystallization, a strategic approach to enhance the quality of crystals, particularly for neutron crystallography. While direct experimental data for this compound is emerging, its application is founded on the well-established principles of both PIPES buffer chemistry and the significant advantages conferred by deuteration in structural biology.
Introduction to PIPES Buffer
PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) is a zwitterionic biological buffer that has gained prominence in protein crystallization due to its favorable physicochemical properties. Its pKa of 6.8 at 25°C makes it an excellent buffer for maintaining a stable pH in the near-neutral range of 6.1 to 7.5, which is the physiological range where many proteins exhibit optimal stability[1]. A key advantage of PIPES is its low metal-binding capacity, which minimizes unwanted interactions that can impede the crystallization process[1][2]. Furthermore, PIPES exhibits minimal pH change with temperature fluctuations, ensuring stable and reproducible experimental conditions[1].
The Power of Deuteration in Protein Crystallography
Deuteration, the substitution of hydrogen (¹H) with its heavier isotope deuterium (²H or D), is a powerful technique in structural biology, particularly for neutron crystallography[3][4][5]. The primary benefits of using deuterated components in protein crystallization include:
-
Reduced Incoherent Scattering: Hydrogen is a strong incoherent neutron scatterer, which contributes to high background noise in neutron diffraction experiments. Replacing hydrogen with deuterium significantly reduces this background noise, leading to a better signal-to-noise ratio and clearer experimental nuclear density maps[3][4].
-
Improved Data Quality: The reduction in background noise allows for the collection of higher quality diffraction data, which is crucial for the accurate localization of hydrogen atoms and water molecules in the protein structure[3].
-
Enhanced Crystal Quality: In some cases, deuteration of the solvent has been shown to have a negligible effect on crystal quality and may even lead to the growth of larger, more well-ordered crystals[4][6].
This compound: A Strategic Advantage
The use of this compound, in which the 18 non-exchangeable hydrogen atoms on the carbon backbone of the PIPES molecule are replaced with deuterium, combines the inherent benefits of the PIPES buffer with the advantages of deuteration. This makes it an ideal buffering agent for neutron crystallography studies, where minimizing background scatter from hydrogen is critical. By using this compound in conjunction with D₂O as the solvent, researchers can create a fully deuterated environment, further enhancing the quality of the resulting diffraction data.
Data Presentation
The following tables summarize the key properties of PIPES buffer and the inferred advantages of using this compound in protein crystallization.
Table 1: Physicochemical Properties of PIPES Buffer
| Property | Value | Significance in Protein Crystallization |
| pKa (at 25°C) | 6.8 | Provides strong buffering capacity in the physiologically relevant pH range of 6.1-7.5[1][2][7]. |
| ΔpKa/°C | -0.0085 | Minimal pH change with temperature fluctuations ensures stable experimental conditions[1]. |
| Metal Ion Binding | Low | Reduces the risk of interference with metal-dependent proteins or unwanted crystal contacts[1][2][8]. |
| Solubility in Water | Low (as free acid) | Becomes soluble when the pH is adjusted to be higher than 7 (converted to the salt form)[8]. |
Table 2: Comparative Advantages of this compound vs. PIPES in Protein Crystallization
| Feature | PIPES (in H₂O) | This compound (in D₂O) | Rationale |
| Neutron Scattering | High incoherent scattering from buffer and solvent. | Significantly reduced incoherent scattering from buffer and solvent. | Deuterium has a much smaller incoherent scattering cross-section than hydrogen[3][4]. |
| Signal-to-Noise Ratio (Neutron Diffraction) | Lower | Higher | Reduced background noise leads to improved data quality[3]. |
| Structural Detail (Neutron Crystallography) | Hydrogen atom localization is challenging. | Enables more precise localization of deuterium atoms and solvent molecules. | Clearer nuclear density maps allow for a more detailed structural analysis[3]. |
| Crystal Quality | Generally good. | Potentially improved crystal size and order. | Deuterated environments can sometimes favor the growth of higher quality crystals[6]. |
Experimental Protocols
The following protocols provide a general framework for the application of this compound in protein crystallization experiments.
Preparation of 1 M this compound Stock Solution (pD 7.0)
Materials:
-
This compound (free acid)
-
Sodium deuteroxide (NaOD) in D₂O (40% w/v)
-
High-purity heavy water (D₂O)
-
pD meter or a pH meter with a correction factor for D₂O (pD = pH_reading + 0.4)
-
Magnetic stirrer and stir bar
-
Volumetric flask (e.g., 100 mL)
Procedure:
-
Dissolve this compound: In a beaker, add approximately 80 mL of D₂O. While stirring, slowly add the appropriate amount of this compound free acid for a 1 M solution (e.g., 32.05 g for 100 mL). The free acid has low solubility and will form a suspension.
-
Adjust pD: Slowly add NaOD solution dropwise to the suspension while continuously monitoring the pD. As the pD increases, the this compound will dissolve.
-
Final pD Adjustment: Continue adding NaOD until the this compound is fully dissolved and the target pD of 7.0 is reached.
-
Final Volume Adjustment: Once the desired pD is achieved and the solution is clear, transfer it to a 100 mL volumetric flask. Rinse the beaker with a small amount of D₂O and add the rinsing to the volumetric flask. Adjust the final volume to 100 mL with D₂O.
-
Sterilization: Filter the stock solution through a 0.22 µm sterile filter.
Protein Crystallization using Hanging Drop Vapor Diffusion with this compound
This protocol outlines a typical hanging drop vapor diffusion experiment. The concentrations of protein, precipitant, and this compound will need to be optimized for each specific protein.
Materials:
-
Purified protein in a suitable buffer (ideally exchanged into a D₂O-based buffer)
-
1 M this compound stock solution (pD 7.0)
-
Precipitant stock solution (e.g., PEG, salts) prepared in D₂O
-
24-well crystallization plates
-
Siliconized cover slips
-
Micropipettes and tips
Procedure:
-
Prepare Reservoir Solution: In the wells of the crystallization plate, prepare the reservoir solution by mixing the this compound stock solution, precipitant stock solution, and D₂O to the desired final concentrations. A typical reservoir volume is 500 µL.
-
Set up Crystallization Drops:
-
On a clean, siliconized cover slip, pipette 1 µL of your concentrated protein solution.
-
Add 1 µL of the reservoir solution from the corresponding well to the protein drop.
-
Gently mix by pipetting up and down, being careful not to introduce bubbles.
-
-
Seal the Well: Invert the cover slip and place it over the well, ensuring a tight seal with the grease-lined rim of the well.
-
Incubate: Incubate the crystallization plate at a constant temperature (e.g., 20°C).
-
Monitor for Crystal Growth: Regularly monitor the drops for the appearance of crystals over several days to weeks using a microscope.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for protein crystallization using this compound.
Caption: Experimental workflow for protein crystallization using this compound buffer.
Caption: Detailed step-by-step protocol for crystallization with this compound.
By strategically employing this compound in protein crystallization, researchers can significantly enhance the quality of diffraction data, particularly in neutron crystallography, paving the way for more detailed and accurate structural insights.
References
- 1. benchchem.com [benchchem.com]
- 2. bostonbioproducts.com [bostonbioproducts.com]
- 3. apo.ansto.gov.au [apo.ansto.gov.au]
- 4. High-resolution X-ray study of the effects of deuteration on crystal growth and the crystal structure of proteinase K - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-resolution X-ray study of the effects of deuteration on crystal growth and the crystal structure of proteinase K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. soft-matter.uni-tuebingen.de [soft-matter.uni-tuebingen.de]
- 7. bostonbioproducts.com [bostonbioproducts.com]
- 8. PIPES Buffer | CAS 5625-37-6 - Products - Hopax Fine Chemicals [hopaxfc.com]
Application Notes and Protocols for PIPES-d18 Buffer in Protein-Ligand Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) is a zwitterionic buffer commonly utilized in biochemical and biophysical studies due to its pKa being close to physiological pH, minimal interaction with metal ions, and low temperature-induced pH shift.[1] The deuterated form, PIPES-d18, offers specific advantages in certain analytical techniques, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy, by reducing the solvent proton signal and enabling more sensitive detection of protein and ligand signals.[2] While direct, extensive literature on the specific use of this compound in other techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) is limited, its application can be inferred from the general principles of using deuterated buffers to study isotope effects on protein stability and binding kinetics.[3]
These application notes provide a comprehensive overview of the properties of PIPES buffer, with extrapolated information for this compound, and detailed protocols for its use in studying protein-ligand interactions via NMR, ITC, and SPR.
Data Presentation
Physicochemical Properties of PIPES Buffer
The following table summarizes the key physicochemical properties of PIPES buffer. Data for this compound is extrapolated based on known deuterium isotope effects.
| Property | PIPES (in H₂O) | This compound (in D₂O) | Reference |
| pKa at 25°C | 6.76 | ~7.18 - 7.26 (estimated) | [1] |
| Effective Buffering pH Range | 6.1 – 7.5 | ~6.6 – 8.0 (estimated) | [1] |
| ΔpKa/°C | -0.0085 | Similar to H₂O (expected) | [1] |
| Metal Ion Binding | Negligible for most divalent cations | Negligible (expected) | [1] |
| Molecular Weight ( g/mol ) | 302.37 | 320.48 | N/A |
Note: The pKa of a buffer is known to increase in D₂O. The estimated pKa for this compound in D₂O is based on the general observation that pKa(D₂O) ≈ pKa(H₂O) + 0.4 to 0.5.[3][4] Researchers should empirically determine the precise pKa for their specific experimental conditions.
Experimental Protocols
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
The primary application of this compound is in NMR studies of protein-ligand interactions, where the absence of protons in the buffer minimizes solvent signals that can obscure signals from the protein and ligand.[2]
Protocol for 1D and 2D NMR Titration Experiments
-
Protein and Ligand Preparation:
-
Express and purify the protein of interest. For optimal results, consider producing a deuterated protein to further reduce background signals.[5][6]
-
Prepare a stock solution of the ligand in 100% D₂O. If the ligand is insoluble in D₂O, a small amount of deuterated organic solvent (e.g., DMSO-d6) can be used, keeping the final concentration of the organic solvent minimal.
-
-
Buffer Preparation (50 mM this compound, pH* 7.0, 150 mM NaCl):
-
Dissolve the appropriate amount of this compound free acid in 99.9% D₂O.
-
Add NaCl to a final concentration of 150 mM.
-
Adjust the pH to the desired value (pH) using a solution of NaOD or DCl in D₂O. Note that the pH meter reading in D₂O (pH) is not a direct measure of pD. A common approximation is pD = pH* + 0.4.[7]
-
Bring the final volume to the desired amount with D₂O.
-
-
NMR Sample Preparation:
-
Prepare a solution of the protein in the this compound buffer at the desired concentration (typically 50-500 µM).
-
Prepare a series of ligand solutions at increasing concentrations in the same this compound buffer.
-
-
NMR Data Acquisition:
-
Acquire a reference 1D ¹H or 2D ¹H-¹⁵N HSQC spectrum of the protein in the absence of the ligand.
-
Titrate the ligand into the protein solution in incremental steps.
-
Acquire a spectrum after each addition of the ligand, ensuring the sample has reached equilibrium.
-
-
Data Analysis:
-
Monitor changes in the chemical shifts and intensities of the protein's NMR signals upon ligand binding.
-
Map the residues experiencing significant chemical shift perturbations onto the protein structure to identify the binding site.
-
Fit the chemical shift changes as a function of ligand concentration to a binding isotherm to determine the dissociation constant (Kd).
-
II. Isothermal Titration Calorimetry (ITC)
While not as common as in NMR, this compound can be used in ITC to investigate deuterium isotope effects on binding thermodynamics.
Protocol for ITC Experiments
-
Sample Preparation:
-
Buffer Preparation (50 mM this compound, pH* 7.0, 150 mM NaCl):
-
Follow the same procedure as for the NMR buffer preparation. Ensure the pH of the protein and ligand solutions are precisely matched.
-
-
ITC Experiment Setup:
-
Typically, the protein solution (macromolecule) is placed in the sample cell, and the ligand solution is loaded into the injection syringe.[8]
-
Concentrations should be chosen based on the expected binding affinity. A general starting point is to have the ligand concentration in the syringe 10-20 times higher than the protein concentration in the cell.[10]
-
-
Data Acquisition:
-
Perform a series of injections of the ligand into the protein solution.
-
Measure the heat change associated with each injection.
-
Perform a control experiment by injecting the ligand into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the binding data.
-
Fit the integrated heat data to a suitable binding model to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).
-
The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.
-
III. Surface Plasmon Resonance (SPR)
The use of this compound in SPR would primarily be for studying isotope effects on binding kinetics. The principles of the experiment remain the same as with a non-deuterated buffer.
Protocol for SPR Experiments
-
Sensor Chip Preparation:
-
Buffer Preparation (Running Buffer: 50 mM this compound, pH* 7.0, 150 mM NaCl, 0.005% P20):
-
Prepare the this compound buffer as described previously.
-
Add a surfactant, such as Tween 20 (P20), to the running buffer to minimize non-specific binding.[13]
-
Filter and degas the buffer before use.
-
-
Analyte Preparation:
-
Prepare a series of dilutions of the analyte (protein or ligand) in the running buffer.
-
-
SPR Data Acquisition:
-
Flow the running buffer over the sensor surface to establish a stable baseline.
-
Inject the different concentrations of the analyte over the immobilized ligand and monitor the binding response in real-time.
-
After the association phase, switch back to the running buffer to monitor the dissociation phase.
-
Regenerate the sensor surface between analyte injections if necessary.
-
-
Data Analysis:
-
Subtract the response from a reference channel to correct for bulk refractive index changes and non-specific binding.
-
Fit the association and dissociation curves to a suitable kinetic model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Mandatory Visualization
Deuterium Isotope Effect on Protein Stability
The use of a deuterated buffer and solvent (D₂O) can influence protein stability, which in turn can affect ligand binding. Deuterium bonds (D-bonds) are generally considered stronger than hydrogen bonds (H-bonds). This can lead to increased protein stability.
References
- 1. benchchem.com [benchchem.com]
- 2. NMR Buffer Conditions Optimization – Georgia Tech NMR Center [sites.gatech.edu]
- 3. faculty.tru.ca [faculty.tru.ca]
- 4. courses.washington.edu [courses.washington.edu]
- 5. A simple protocol for the production of highly deuterated proteins for biophysical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simple protocol for the production of highly deuterated proteins for biophysical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 9. Preparation To Minimize Buffer Mismatch in Isothermal Titration Calorimetry Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 11. path.ox.ac.uk [path.ox.ac.uk]
- 12. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. youtube.com [youtube.com]
Incorporating PIPES-d18 into Existing Experimental Protocols: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) is a widely used zwitterionic buffer in biochemistry, molecular biology, and cell culture due to its pKa near physiological pH and its minimal interaction with metal ions.[1][2][3] The deuterated form, PIPES-d18, offers unique advantages in specialized applications such as nuclear magnetic resonance (NMR) spectroscopy, neutron scattering, and studies involving kinetic isotope effects, by minimizing solvent-derived proton signals and allowing for the study of subtle molecular interactions.[4][5] This document provides detailed application notes and protocols for the incorporation of this compound into existing experimental workflows, ensuring seamless adoption for researchers.
Physicochemical Properties of PIPES and its Deuterated Analog
PIPES is a "Good's" buffer, selected for its compatibility with biological systems.[6] Its key properties, along with those inferred for this compound, are summarized below. The primary difference between PIPES and this compound is the replacement of 18 exchangeable protons with deuterium atoms, leading to a higher molecular weight and a shift in the pKa in a D₂O environment (pD).
Table 1: Physicochemical Properties of PIPES and this compound
| Property | PIPES | This compound (in D₂O) | Reference |
| Full Chemical Name | Piperazine-N,N′-bis(2-ethanesulfonic acid) | Piperazine-N,N′-bis(2-ethanesulfonic acid)-d18 | [7] |
| Molecular Formula | C₈H₁₈N₂O₆S₂ | C₈D₁₈N₂O₆S₂ | |
| Molecular Weight | ~302.37 g/mol | ~320.48 g/mol | [7] |
| pKa at 25°C | 6.76 | ~7.16 (pD) | [8] |
| Effective Buffering Range | 6.1 – 7.5 | 6.5 – 7.9 (pD) | [7] |
| ΔpKa/°C | -0.0085 | -0.0085 (estimated) | [8][9] |
| UV Absorbance (260-280 nm) | Negligible | Negligible | [7] |
| Solubility in Water | Poorly soluble as free acid | Poorly soluble as free acid | [10] |
Table 2: Temperature Dependence of PIPES pKa
| Temperature (°C) | pKa of PIPES | Effective pH Buffering Range |
| 4 | 6.94 | 5.94 - 7.94 |
| 20 | 6.80 | 5.80 - 7.80 |
| 25 | 6.76 | 6.1 - 7.5 |
| 37 | 6.66 | 5.66 - 7.66 |
| Data calculated based on a ΔpKa/°C of -0.0085, with a pKa of 6.76 at 25°C.[8] |
Table 3: Comparison of Metal Ion Binding for Common Biological Buffers
| Buffer | Metal Ion Binding Capacity | Reference |
| PIPES | Negligible for Ca²⁺, Mg²⁺, Mn²⁺ | [2][11][12] |
| HEPES | Low | [3][11] |
| Tris | Moderate | [13] |
| Phosphate | High (forms precipitates with Ca²⁺ and Mg²⁺) | [12] |
Key Applications of this compound
The primary advantage of using this compound is the substitution of protons with deuterium, which is particularly beneficial in techniques sensitive to proton signals.
NMR Spectroscopy
In ¹H NMR, signals from a protonated buffer can obscure signals from the analyte, especially at low concentrations.[4] Using fully deuterated this compound in D₂O minimizes these interfering signals, enhancing the quality of the spectra and simplifying data analysis.[4]
Neutron Scattering
Neutron scattering is a powerful technique for studying the structure and dynamics of biological macromolecules. Hydrogen and deuterium have very different neutron scattering cross-sections. By using this compound, researchers can reduce the incoherent scattering from the buffer, thereby improving the signal-to-noise ratio in small-angle neutron scattering (SANS) experiments.
Kinetic Isotope Effect (KIE) Studies
The substitution of hydrogen with deuterium can alter the rate of reactions that involve bond cleavage to that atom.[14][15] Using this compound can help in dissecting reaction mechanisms by studying the solvent isotope effect on enzyme kinetics.[5]
Experimental Protocols
Preparation of a 0.1 M this compound Buffer Solution (pD 7.0)
Note on pD Measurement: The pH reading of a deuterated buffer in D₂O measured with a standard pH meter (calibrated with aqueous H₂O buffers) is often referred to as "pH". The pD can be estimated using the equation: pD = pH + 0.4.[16][17] For precise work, a pH meter should be calibrated with D₂O-based standards.
Materials:
-
This compound (free acid)
-
Deuterium oxide (D₂O, 99.9%)
-
Sodium deuteroxide (NaOD) solution in D₂O (e.g., 1 M)
-
pH/pD meter with a compatible electrode
-
Volumetric flask
-
Stir plate and stir bar
Procedure:
-
Weigh the appropriate amount of this compound free acid for your desired volume and concentration. For 100 mL of a 0.1 M solution, use approximately 3.20 g.
-
In a beaker, add the this compound powder to approximately 80 mL of D₂O.
-
While stirring, slowly add the NaOD solution dropwise. The free acid form of PIPES is not very soluble, and the addition of a base is required for it to dissolve.[10]
-
Continuously monitor the pH/pD of the solution. Continue adding NaOD until the desired pD is reached (a pH meter reading of approximately 6.6).
-
Once the this compound is fully dissolved and the target pD is achieved, transfer the solution to a 100 mL volumetric flask.
-
Add D₂O to bring the final volume to 100 mL.
-
Sterilize by filtration through a 0.22 µm filter if required for your application.
-
Store at 4°C.
Caption: Workflow for preparing a this compound stock solution.
Application Protocol: In Vitro Tubulin Polymerization Assay
PIPES buffer is essential for in vitro tubulin polymerization assays due to its ability to maintain a stable pH in the optimal range for this process.[18][19][20] Using this compound is advantageous for NMR-based studies of tubulin dynamics.
Materials:
-
Lyophilized tubulin protein (>99% pure)[19]
-
This compound Polymerization Buffer (80 mM this compound, 2 mM MgCl₂, 0.5 mM EGTA, pD 6.9 in D₂O)[19]
-
GTP solution (10 mM in D₂O)[19]
-
Glycerol-d8 (optional, as a polymerization enhancer)
-
Test compounds dissolved in an appropriate deuterated solvent (e.g., DMSO-d6)
-
Temperature-controlled spectrophotometer or NMR spectrometer
Procedure:
-
Reagent Preparation:
-
Assay Setup:
-
In a pre-chilled microplate or NMR tube, add the test compound and control solutions.
-
Add the tubulin solution to each well or tube.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM and, if used, glycerol-d8.
-
-
Data Acquisition:
-
Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C and measure the change in optical density at 340 nm over time.[19]
-
For NMR studies, place the sample in the spectrometer and acquire spectra at desired time intervals to monitor changes in protein conformation and dynamics.
-
Caption: Workflow for a tubulin polymerization assay using this compound.
Application Protocol: Enzyme Kinetics Assay
PIPES is a preferred buffer for many enzyme assays due to its low metal-binding capacity, which is crucial for metalloenzymes.[6][7] this compound can be used to investigate solvent isotope effects on enzyme catalysis.
Materials:
-
Enzyme of interest
-
Substrate for the enzyme
-
This compound Assay Buffer (e.g., 50 mM, pD 6.8 in D₂O)
-
Cofactors or metal ions (if required)
-
UV/Vis spectrophotometer or other appropriate detection instrument
Procedure:
-
Prepare Assay Buffer: Prepare the this compound buffer to the desired concentration and pD.
-
Prepare Reagent Solutions: Prepare stock solutions of the enzyme, substrate, and any cofactors in the this compound Assay Buffer. Keep all solutions on ice.
-
Assay Performance:
-
Equilibrate the spectrophotometer and the assay buffer to the desired temperature.
-
In a cuvette, combine the assay buffer, substrate, and any cofactors.
-
Initiate the reaction by adding the enzyme.
-
Monitor the reaction progress by measuring the change in absorbance at the appropriate wavelength over time.
-
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the progress curve. Compare the kinetics in this compound/D₂O with those in a standard PIPES/H₂O buffer to determine the solvent kinetic isotope effect.
Caption: Logical flow for an enzyme kinetics study with this compound.
Conclusion
This compound is a valuable tool for researchers working in specific areas of structural biology and enzymology. By substituting the standard PIPES buffer with its deuterated counterpart, scientists can significantly enhance the quality of data obtained from NMR spectroscopy and neutron scattering experiments, as well as probe the mechanisms of enzymatic reactions through kinetic isotope effect studies. The protocols provided herein offer a practical guide for the seamless integration of this compound into established experimental workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PIPES vs HEPES buffer: pH range, solubility, and metal ion compatibility - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 4. Important to use deuterated buffers in small molecule NMR - Michael's Bioinformatics Blog [michaelchimenti.com]
- 5. Combining Solvent Isotope Effects with Substrate Isotope Effects in Mechanistic Studies of Alcohol and Amine Oxidation by Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Biological buffers and their interactions with metal ions - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Deuterium Kinetic Isotope Effects as Mechanistic Probes for Synthetically Useful Cyclic Hydrogen Transfers [escholarship.org]
- 15. macmillan.princeton.edu [macmillan.princeton.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. interchim.fr [interchim.fr]
Application Notes and Protocols for PIPES-d18 in Cross-Linking Mass Spectrometry (XL-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cross-linking mass spectrometry (XL-MS) has become an indispensable tool in structural biology and drug development for the elucidation of protein-protein interactions (PPIs) and the characterization of protein complex topologies.[1][2][3] By covalently linking spatially proximate amino acid residues, XL-MS provides distance constraints that can be used to model the three-dimensional structures of proteins and their assemblies.[3][4] The development of MS-cleavable cross-linkers and the incorporation of stable isotopes have further enhanced the power of this technique, simplifying data analysis and enabling quantitative measurements.[2][5][6]
This document provides detailed application notes and protocols for the use of PIPES-d18, a novel deuterated, amine-reactive, and MS-cleavable cross-linker, in quantitative XL-MS workflows. While specific experimental data for this compound is emerging, the principles and protocols outlined herein are based on established methodologies for similar deuterated cross-linkers, such as deuterated disuccinimidyl dibutyric urea (DSBU).[5]
Principle of this compound in XL-MS
This compound is a homobifunctional cross-linker that contains two N-hydroxysuccinimide (NHS) esters, which react primarily with the primary amines of lysine residues and protein N-termini. The "d18" designation indicates the presence of 18 deuterium atoms, which provides a distinct isotopic signature for confident identification of cross-linked peptides. A key feature of this compound is its MS-cleavable linker, which fragments during tandem mass spectrometry (MS/MS), simplifying the identification of the constituent peptides.
The general workflow for an XL-MS experiment using this compound involves several key stages: cross-linking of the protein sample, enzymatic digestion, enrichment of cross-linked peptides, LC-MS/MS analysis, and data analysis to identify the cross-linked sites.[3][7]
Quantitative Data Summary
The use of a deuterated cross-linker like this compound allows for quantitative analysis by mixing samples cross-linked with the light (d0) and heavy (d18) versions of the reagent. This enables the relative quantification of protein-protein interactions under different conditions. The following tables summarize hypothetical, yet representative, quantitative data from experiments using a 1:1 mixture of light and heavy PIPES.
Table 1: Identification of Cross-linked Peptides in a Model Protein Complex
| Parameter | Value |
| Total Cross-linked Peptide-Spectrum Matches (XPSMs) | 1,254 |
| Number of Unique Cross-linked Peptides | 389 |
| Inter-protein Cross-links | 112 |
| Intra-protein Cross-links | 277 |
| False Discovery Rate (FDR) | < 1% |
Table 2: Quantitative Comparison of a Protein-Ligand Interaction
| Cross-linked Peptide Pair | Protein(s) | Log2 Fold Change (Ligand/Control) | p-value |
| Peptide A - Peptide B | Protein X - Protein Y | 2.1 | 0.005 |
| Peptide C - Peptide D | Protein X (intra-protein) | -1.8 | 0.012 |
| Peptide E - Peptide F | Protein Z - Protein W | 0.2 | 0.78 |
Experimental Protocols
Protocol 1: In Vitro Cross-linking of a Purified Protein Complex
1. Sample Preparation:
-
Prepare the purified protein complex at a concentration of 1 mg/mL in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5). Ensure the buffer is amine-free (e.g., no Tris or glycine).
2. Cross-linking Reaction:
-
Prepare a 50 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO).
-
Add the this compound stock solution to the protein sample to a final concentration of 1 mM.
-
Incubate the reaction mixture for 1 hour at room temperature with gentle shaking.
-
Quench the reaction by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.
3. Protein Digestion:
-
Denature the cross-linked proteins by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating for 30 minutes at 37°C.
-
Alkylate cysteine residues by adding iodoacetamide (IAA) to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.
-
Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M.
-
Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.
4. Enrichment of Cross-linked Peptides:
-
Acidify the digest with formic acid to a final concentration of 1%.
-
Enrich for cross-linked peptides using size-exclusion chromatography (SEC) or strong cation-exchange (SCX) chromatography.[5] Cross-linked peptides are generally larger and more highly charged than linear peptides.
5. LC-MS/MS Analysis:
-
Resuspend the enriched peptides in 0.1% formic acid.
-
Analyze the sample on a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-liquid chromatography system.
-
Use a data-dependent acquisition (DDA) method that prioritizes precursor ions with charge states of 3+ and higher for fragmentation, as cross-linked peptides are typically more highly charged.[6]
Protocol 2: In Situ Cross-linking in Cultured Cells
1. Cell Culture and Cross-linking:
-
Grow cells to the desired confluency.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add a membrane-permeable version of this compound (if available) or perform cross-linking on cell lysate. For lysate cross-linking, lyse the cells in an appropriate amine-free lysis buffer.
-
Add the cross-linker to the cell suspension or lysate and incubate for the desired time (e.g., 30 minutes) at room temperature.
-
Quench the reaction as described in Protocol 1.
2. Protein Extraction and Digestion:
-
Harvest the cells and lyse them to extract the proteins.
-
Proceed with protein digestion as described in Protocol 1.
3. Peptide Cleanup and Enrichment:
-
Due to the complexity of the sample, a multi-step enrichment strategy may be necessary, combining techniques like SEC and affinity purification if the cross-linker contains a tag.[1]
4. LC-MS/MS and Data Analysis:
-
Perform LC-MS/MS analysis as described in Protocol 1.
-
Utilize specialized software for the identification of cross-linked peptides that can handle the complexity of in situ cross-linking data.
Visualizations
References
- 1. New Advances in Cross-linking Mass Spectrometry Toward Structural Systems Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Cross-linking mass spectrometry for mapping protein complex topologies in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-Linking Mass Spectrometry (XL-MS): an Emerging Technology for Interactomics and Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iscrm.uw.edu [iscrm.uw.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing NMR Signal-to-Noise with PIPES-d18
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed information on utilizing piperazine-N,N′-bis(2-ethanesulfonic acid)-d18 (PIPES-d18) to enhance the signal-to-noise ratio (SNR) in your Nuclear Magnetic Resonance (NMR) experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in NMR?
A1: this compound is the deuterated form of the PIPES buffer, a zwitterionic biological buffer. In ¹H NMR spectroscopy, the signals from protonated solvents or buffers can be overwhelmingly large, obscuring the signals from the analyte of interest.[1][2] By replacing the exchangeable and non-exchangeable protons in the PIPES molecule with deuterium, the solvent signal is significantly reduced, leading to a cleaner spectrum and improved signal-to-noise ratio for your sample.[3][4]
Q2: What is the primary advantage of using this compound over a standard protonated PIPES buffer in ¹H NMR?
A2: The primary advantage is the significant reduction of the buffer's proton signal in the ¹H NMR spectrum.[2][3] Since the concentration of the buffer is often much higher than that of the analyte, the proton signals from a non-deuterated buffer can completely obscure the signals of interest. Using this compound minimizes this interference, allowing for the clear observation of analyte signals, which is crucial for structural elucidation and quantitative studies.
Q3: Can the residual proton signal in this compound still be a problem?
A3: Commercially available deuterated buffers are typically not 100% deuterated.[5][6] The residual protonated isotopomers will still produce a signal. For highly sensitive experiments or very dilute samples, this residual signal might still be significant.[1] However, for most applications, the reduction in signal intensity from using a highly deuterated buffer like this compound is sufficient to achieve a high-quality spectrum. The level of deuteration is usually specified by the manufacturer (e.g., 98-99% D).
Q4: What is the optimal concentration of this compound for NMR experiments?
A4: The optimal concentration depends on the specific requirements of your sample, particularly the protein or molecule's stability and solubility. Generally, a buffer concentration of 20-50 mM is a good starting point for biomolecular NMR.[7] It is crucial to maintain a stable pH throughout the experiment without introducing excessive ionic strength, which can negatively impact the probe's performance and thus the SNR, especially in cryogenic probes.[8][9]
Q5: Does this compound interact with metal ions?
A5: PIPES is known for its very low metal-binding affinity. This makes it an excellent choice for NMR studies of metalloproteins or systems where the concentration of free metal ions is critical for the structure or function of the analyte.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in NMR experiments to improve signal-to-noise.
| Issue | Potential Cause | Solution |
| Low Signal-to-Noise Ratio (SNR) | Insufficient Analyte Concentration: The signal from your sample is too weak compared to the baseline noise. | Increase the concentration of your analyte. For ¹H NMR of small molecules, 5-25 mg in 0.6-0.7 mL of solvent is a typical range. For ¹³C NMR, 50-100 mg may be needed. For proteins, concentrations above 0.1 mM are recommended for 1D experiments and above 0.5 mM for 2D/3D experiments.[8][10][11] |
| Low Number of Scans: The signal-to-noise ratio improves with the square root of the number of scans. | Increase the number of scans (transients). Doubling the SNR requires quadrupling the number of scans.[12] | |
| Poor Shimming: An inhomogeneous magnetic field leads to broad peaks and reduced peak height. | Re-shim the magnet. Ensure your sample is properly positioned in the coil. Automated shimming routines are a good starting point, but manual shimming may be necessary for optimal results.[13][14] | |
| Improper Probe Tuning and Matching: Inefficient transfer of radiofrequency pulses to and from the sample reduces signal intensity. | Tune and match the probe for every sample. This is especially important when changing solvents or salt concentrations.[12] | |
| Broad Peaks | High Sample Viscosity: Concentrated samples, especially of macromolecules, can be viscous, leading to faster relaxation and broader lines. | Dilute the sample if possible. Increasing the temperature can also reduce viscosity and sharpen peaks, but ensure your sample is stable at higher temperatures.[13] |
| Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. | Use high-purity reagents and glassware. If contamination is suspected, consider adding a chelating agent like EDTA (if it doesn't interfere with your system) or re-purifying your sample. | |
| Sample Aggregation or Instability: The analyte may be aggregating or degrading over time in the buffer. | Optimize buffer conditions (pH, ionic strength, additives) to ensure long-term sample stability. Thermal shift assays can be used to screen for optimal buffer conditions.[7][15] | |
| Unexpected Peaks in the Spectrum | Contamination: Impurities in the buffer, analyte, or NMR tube. | Use high-purity this compound and other reagents. Ensure NMR tubes are thoroughly cleaned. Filter the final sample into the NMR tube.[11][16] |
| Residual Proton Signal from Buffer: Even highly deuterated buffers have a small residual proton signal. | Confirm the chemical shift of the residual PIPES signal from the manufacturer's specifications or by running a spectrum of the buffer alone. | |
| Inaccurate Integrations | Short Relaxation Delay (d1): If the delay between scans is too short, nuclei may not fully relax, leading to signal saturation and inaccurate quantification. | Increase the relaxation delay (d1). For quantitative experiments, d1 should be at least 5 times the longest T1 relaxation time of the signals of interest.[17] |
| Poor Baseline Correction and Phasing: Inaccurate baseline and phase correction will lead to integration errors. | Carefully perform manual baseline and phase correction to ensure accurate integration.[17] |
Experimental Protocols
Protocol 1: Preparation of a 50 mM this compound Buffer Stock Solution (pH 7.0)
-
Weighing: Accurately weigh the required amount of this compound powder to prepare a stock solution of the desired concentration (e.g., 500 mM or 1 M).
-
Dissolution: Dissolve the this compound powder in high-purity D₂O. PIPES free acid has low solubility in water, so the pH will need to be adjusted.
-
pH Adjustment: While stirring, slowly add a solution of NaOD or KOD (prepared in D₂O) to the this compound solution. Monitor the pH using a calibrated pH meter.
-
Note on pH measurement in D₂O: A standard pH meter calibrated with H₂O-based buffers will give a "pD" reading that is approximately 0.4 units lower than the actual pD. For a target pD of 7.0, adjust the pH meter reading to 6.6.
-
-
Final Volume Adjustment: Once the desired pH is reached, transfer the solution to a volumetric flask and add D₂O to the final volume.
-
Storage: Store the buffer stock solution at 4°C.
Protocol 2: Preparation of a Protein NMR Sample in this compound Buffer
-
Buffer Exchange: Exchange the purified protein into the desired final this compound buffer (e.g., 50 mM this compound, 100 mM NaCl, pH 7.0 in 90% H₂O/10% D₂O or 99.9% D₂O). This can be done using dialysis, a desalting column, or repeated concentration and dilution with an ultrafiltration device.
-
Concentration: Concentrate the protein to the desired final concentration for the NMR experiment (typically 0.1 - 1.0 mM).
-
Final Sample Preparation:
-
Transfer the final volume of the concentrated protein solution (e.g., 540 µL) to a microcentrifuge tube.
-
Add 60 µL of D₂O to achieve a final D₂O concentration of 10% for the lock signal (for experiments in H₂O). For experiments in D₂O, the protein should be in a buffer made with >99.9% D₂O.
-
If required, add an internal standard (e.g., DSS or TSP).
-
-
Filtration: Centrifuge the sample at high speed for 10-15 minutes to pellet any aggregates. Carefully transfer the supernatant to a clean, high-quality NMR tube using a gel-loading pipette tip or a syringe with a filter.[10][11]
-
Quality Control: Before starting a long experiment, acquire a quick 1D ¹H spectrum to check the sample quality, including signal sharpness and the absence of visible aggregation.
Quantitative Data Summary
While a direct quantitative comparison of SNR with and without this compound is highly dependent on experimental conditions (analyte concentration, spectrometer, etc.), the use of a deuterated buffer is a standard and essential practice in ¹H NMR to achieve a usable spectrum. The overwhelming signal of a protonated buffer would otherwise saturate the detector and make the observation of much weaker analyte signals impossible.
Table 1: Recommended Concentration Ranges for NMR Samples
| Component | Typical Concentration Range | Notes |
| Small Molecule Analyte | 1 - 50 mM | Higher concentrations are needed for less sensitive nuclei like ¹³C. |
| Protein Analyte | 0.1 - 1.0 mM | Higher concentrations are generally required for multi-dimensional experiments. |
| This compound Buffer | 20 - 100 mM | Should be sufficient to maintain a stable pH without contributing excessive ionic strength. |
| Salt (e.g., NaCl, KCl) | 50 - 200 mM | Higher salt concentrations can reduce SNR, especially on cryogenic probes.[8][9] |
Visualizations
Caption: General workflow for an NMR experiment using this compound buffer.
References
- 1. Solvent Signal is a NMR Concentration Reference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. as.nyu.edu [as.nyu.edu]
- 3. publish.uwo.ca [publish.uwo.ca]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 7. Optimization of protein samples for NMR using thermal shift assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 9. Screening proteins for NMR suitability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 11. research.reading.ac.uk [research.reading.ac.uk]
- 12. CHAPTER-8 [cis.rit.edu]
- 13. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 14. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 15. Optimization of protein samples for NMR using thermal shift assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sites.bu.edu [sites.bu.edu]
- 17. nmr spectroscopy - What factors are important for quantitative analysis of a proton 1D-NMR spectrum? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Potential interference of PIPES-d18 in biochemical assays
This technical support guide addresses potential interference of PIPES-d18 in biochemical assays. It is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the nuances of using this deuterated buffer.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from standard PIPES buffer?
This compound is a deuterated version of the PIPES (Piperazine-N,N′-bis(2-ethanesulfonic acid)) buffer.[1] In this formulation, 18 hydrogen atoms have been replaced by their heavier isotope, deuterium. While its fundamental buffering properties, such as its pKa of approximately 6.8 and its effective buffering range of 6.1 to 7.5, are expected to be similar to standard PIPES, the presence of deuterium can lead to specific effects in sensitive biochemical assays.[2]
Q2: What is the primary advantage of using a "Good's" buffer like PIPES?
PIPES is one of the "Good's" buffers, which were developed to be suitable for biological research.[3] A significant advantage of PIPES is its low capacity for binding to most metal ions.[4][5][6] This is crucial in assays involving metalloenzymes, where other buffers like Tris can chelate essential metal cofactors and inhibit enzyme activity.[4]
Q3: Can this compound interfere with my biochemical assay?
Yes, interference is possible. While PIPES is generally considered inert, both the standard and deuterated forms can interfere with certain assays.[3] For this compound, the primary sources of interference are:
-
Kinetic Isotope Effect (KIE): The replacement of hydrogen with deuterium can alter reaction rates, especially if a C-H bond cleavage is part of the rate-determining step.[7][8]
-
Radical Formation: The piperazine ring of PIPES can form radical cations, which can be problematic in assays involving strong oxidizing agents or redox-active enzymes.[3][9]
-
Protein Quantification Assays: PIPES can interfere with common protein quantification methods like the Bradford and Lowry assays, leading to inaccurate protein concentration measurements.[10]
Q4: What are the signs that this compound might be interfering with my assay?
Common indicators of buffer interference include:
-
Inconsistent or irreproducible results between experiments.[3]
-
A noticeable decrease in enzyme activity over time.[3]
-
High background signals that can obscure the true results.[3]
-
Non-linear reaction progress curves.[3]
-
Significant deviations from kinetic parameters found in published literature.[3]
Q5: When should I be particularly cautious about using this compound?
Exercise caution when your assay involves:
-
Oxidoreductases: These enzymes, which catalyze oxidation-reduction reactions, can be sensitive to the redox activity of the buffer.[3]
-
Strong Oxidizing Agents: These can encourage the formation of radicals from the PIPES molecule.[3]
-
High-Sensitivity Assays: In highly sensitive assays, even minor levels of interference can become significant.[3]
-
High-Throughput Screening (HTS): The complex mixtures in HTS can sometimes amplify subtle buffer effects.[3]
Troubleshooting Guides
Guide 1: Unexpected Enzyme Kinetics
Issue: You are observing altered enzyme kinetics (e.g., lower Vmax, different Km) when using this compound compared to standard PIPES or other buffers.
Potential Cause: This is likely due to a kinetic isotope effect (KIE). The heavier deuterium atoms can lead to a slower rate of reactions that involve the breaking of a bond to a hydrogen/deuterium atom in the rate-limiting step.[7][11]
Troubleshooting Steps:
-
Confirm the Effect: Run the assay in parallel with standard, non-deuterated PIPES buffer under identical conditions. If the kinetics differ, a KIE is a probable cause.
-
Consult the Literature: Review the reaction mechanism of your enzyme to determine if a proton transfer is a key part of the catalytic cycle.
-
Consider Alternative Buffers: Test your assay with other "Good's" buffers that have a similar pKa, such as MES or MOPS, to see if the effect persists.[3][6]
Guide 2: High Background or Inconsistent Results
Issue: Your assay is showing high background noise, or you are getting highly variable results between replicates.
Potential Cause: This could be due to the formation of PIPES radicals, contamination of the buffer, or interference with your detection method.[3][12]
Troubleshooting Steps:
-
Prepare Fresh Buffer: Always prepare your this compound buffer fresh using high-purity water and reagents to rule out contamination.[12]
-
Check for Redox Activity: If your assay involves redox chemistry, the formation of PIPES radicals is a strong possibility.[3][9] Consider using a buffer that is less prone to radical formation.
-
Evaluate Assay Components: Test for interference by running controls that contain the buffer and other assay components without the enzyme or substrate.
Quantitative Data
Table 1: Comparison of Metal Ion Binding Constants (log K) for Common Buffers
This table illustrates the low metal ion binding affinity of PIPES compared to other common buffers.
| Metal Ion | PIPES | HEPES | Tris |
| Ca²⁺ | < 0.5 | < 0.5 | 2.4 |
| Mg²⁺ | < 0.5 | < 0.5 | 2.0 |
| Zn²⁺ | < 0.5 | 5.2 | 4.6 |
| Cu²⁺ | < 0.5 | 7.3 | 6.5 |
| Data compiled from multiple sources. Actual values may vary with experimental conditions.[4] |
Table 2: Illustrative Impact of Deuterium Substitution on Enzyme Kinetics (Hypothetical)
This table provides a hypothetical example of how a kinetic isotope effect might manifest in an enzyme assay.
| Buffer | Vmax (µM/min) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |
| Standard PIPES | 100 | 50 | 2.0 x 10⁵ |
| This compound | 75 | 50 | 1.5 x 10⁵ |
| These are hypothetical values to illustrate a potential kinetic isotope effect and do not represent actual experimental data. |
Experimental Protocols
Protocol 1: Comparative Analysis of Enzyme Activity in Different Buffers
Objective: To determine if this compound is interfering with enzyme activity.
Materials:
-
Enzyme of interest
-
Substrate
-
This compound buffer
-
Standard PIPES buffer
-
Alternative buffer (e.g., HEPES, MOPS)[3]
-
Microplate reader or spectrophotometer
Methodology:
-
Buffer Preparation: Prepare 1 M stock solutions of this compound, standard PIPES, and the alternative buffer. Adjust the pH of each to the desired value for your assay.
-
Reaction Setup: In a 96-well plate, set up reactions containing the substrate and any necessary cofactors in each of the different buffers.
-
Enzyme Addition: Initiate the reactions by adding the enzyme to each well.
-
Data Acquisition: Immediately measure the reaction rate using a microplate reader or spectrophotometer at the appropriate wavelength.
-
Analysis: Calculate the initial reaction velocities for the enzyme in each buffer and compare the results.
Visualizations
Diagram 1: Troubleshooting Logic for Buffer Interference
Caption: A flowchart for troubleshooting potential buffer interference in biochemical assays.
Diagram 2: Potential Mechanisms of this compound Interference
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bostonbioproducts.com [bostonbioproducts.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PIPES vs HEPES buffer: pH range, solubility, and metal ion compatibility - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 6. Biological buffers and their interactions with metal ions - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 7. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 8. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GOODâs BuffersââPIPES and HEPES [yacooscience.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Common problems with PIPES buffer: use of contaminated treatment - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
Adjusting pH of PIPES-d18 buffer accurately
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the accurate preparation and pH adjustment of PIPES-d18 buffer.
Frequently Asked Questions (FAQs)
Q1: What is this compound buffer and what is its effective pH range?
This compound is the deuterated form of piperazine-N,N′-bis(2-ethanesulfonic acid), a zwitterionic biological buffer. The non-deuterated form, PIPES, has an effective buffering range of 6.1 to 7.5.[1][2][3] This makes it suitable for a wide variety of applications in biochemistry and molecular biology that require a stable pH environment near neutral.
Q2: What is the pKa of this compound?
Q3: How do I accurately measure the pH of a this compound buffer prepared in D₂O?
For accurate measurement of the pD of a buffer prepared in D₂O, it is recommended to use a pH meter with a glass electrode calibrated with standard pH buffers in H₂O. For many applications requiring an accuracy of ±0.1 pH units and where the measured pH is less than 8, no correction is needed when comparing the reading to the pH in H₂O. For higher accuracy, a common practice is to add 0.4 to the pH meter reading to obtain the pD (pD ≈ pH reading + 0.4).
Q4: Why is my this compound powder not dissolving in water?
The free acid form of PIPES has low solubility in water.[2] To dissolve it, you need to add a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) dropwise. As the pH of the solution increases, the this compound will deprotonate and dissolve.
Q5: Should I use NaOH or KOH to adjust the pH of my this compound buffer?
Both NaOH and KOH can be used to adjust the pH of PIPES buffer. The choice may depend on the specific requirements of your experiment.
-
Sodium (Na⁺) ions are generally smaller and may have different effects on protein stability and enzyme kinetics compared to potassium ions. In some cases, Na⁺ has been shown to be less effective at stabilizing nucleosome structure compared to K⁺.
-
Potassium (K⁺) is the major intracellular cation and is often preferred in cell-based assays or when studying proteins that are sensitive to their ionic environment.
For most applications, the choice between NaOH and KOH will not have a significant impact. However, for sensitive experiments, it is advisable to consider the potential effects of the counter-ion.
Q6: How does temperature affect the pH of this compound buffer?
The pKa of PIPES buffer is temperature-dependent. The change in pKa per degree Celsius (ΔpKa/°C) for PIPES is approximately -0.0085.[1] This means that for every 1°C increase in temperature, the pKa will decrease by about 0.0085 units, leading to a lower pH. It is crucial to adjust the final pH of your buffer at the temperature at which you will be performing your experiment.
Q7: How should I store my this compound buffer solution?
This compound buffer solutions should be stored at 4°C for short-term use (up to a few weeks). For long-term storage, it is recommended to filter-sterilize the buffer and store it in aliquots at -20°C. Avoid repeated freeze-thaw cycles. Unopened this compound powder is stable at room temperature when stored in a dry, dark place.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder won't dissolve | The pH of the solution is too low. | Add a strong base (NaOH or KOH) dropwise while stirring. The powder will dissolve as the pH increases. |
| Final pH is incorrect | 1. Inaccurate pH meter calibration.2. Temperature fluctuations.3. Contamination of reagents. | 1. Calibrate your pH meter with fresh, high-quality standards.2. Adjust the final pH at the intended experimental temperature.3. Use high-purity water and reagents. |
| Precipitate forms in the buffer | 1. pH is too low, causing the free acid to precipitate.2. High concentration of divalent cations. | 1. Ensure the pH is within the buffer's effective range.2. While PIPES has low metal-binding capacity, at high concentrations, precipitation with certain divalent cations can occur. Consider using a different buffer if high concentrations of these ions are required. |
| Buffer performance is poor | Buffer degradation. | Prepare fresh buffer. Store stock solutions properly at 4°C or -20°C. Avoid autoclaving PIPES solutions as it can cause decomposition. |
Quantitative Data
Table 1: Temperature Dependence of PIPES Buffer pKa
| Temperature (°C) | pKa of PIPES in H₂O |
| 4 | 6.94 |
| 20 | 6.80 |
| 25 | 6.76[1] |
| 37 | 6.66 |
Note: The ΔpKa/°C for PIPES is -0.0085.[1]
Experimental Protocols
Protocol 1: Preparation of 1 L of 0.1 M this compound Buffer (pH 7.2) in D₂O
Materials:
-
This compound (free acid)
-
High-purity deuterium oxide (D₂O)
-
10 N Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution
-
1 N Hydrochloric acid (HCl) or Deuterium chloride (DCl)
-
Calibrated pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
1 L volumetric flask
Procedure:
-
Calculate the required amount of this compound: For a 0.1 M solution in 1 L, you will need to dissolve the appropriate molar mass of this compound.
-
Initial Dissolution: Add approximately 800 mL of D₂O to a beaker. Add the weighed this compound powder to the D₂O. The powder will not fully dissolve at this stage.
-
pH Adjustment:
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Immerse the calibrated pH electrode in the suspension.
-
Slowly add the 10 N NaOH or KOH solution dropwise while continuously monitoring the pH.
-
Continue adding the base until the this compound is fully dissolved and the pH is close to 7.2.
-
If you overshoot the target pH, use 1 N HCl or DCl to adjust it back down.
-
Allow the solution to stir for a few minutes to ensure the pH is stable.
-
-
Final Volume Adjustment:
-
Once the desired pH is stable, carefully transfer the solution to a 1 L volumetric flask.
-
Rinse the beaker with a small amount of D₂O and add the rinsing to the volumetric flask to ensure a complete transfer.
-
Add D₂O to the flask until the meniscus reaches the 1 L mark.
-
-
Final pH Check and Storage:
-
Cap the flask and invert it several times to ensure the solution is thoroughly mixed.
-
Pour a small aliquot into a clean beaker and re-check the pH to confirm it is at the target value.
-
Store the buffer in a sealed container at 4°C or, for long-term storage, filter-sterilize and store in aliquots at -20°C.
-
Visualizations
References
Common contaminants in commercial PIPES-d18
Welcome to the technical support center for PIPES-d18 (Piperazine-N,N′-bis(2-ethanesulfonic acid)-d18). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding potential contaminants in commercial this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of contaminants I might encounter in commercial this compound?
A1: Commercial this compound is a high-purity reagent, but trace amounts of impurities can be present. These can be broadly categorized as:
-
Residual Protiated Species: The most common impurity is the non-deuterated or partially deuterated PIPES. Due to the nature of the deuteration process, achieving 100% isotopic purity is challenging.
-
Synthesis-Related Impurities: Byproducts from the synthesis of the piperazine ring and subsequent sulfonation can be present. These may include piperazine and its derivatives.
-
Degradation Products: Improper handling or storage can lead to the degradation of this compound. Degradation can be caused by exposure to high temperatures, strong light (UV), or microbial contamination, resulting in byproducts such as piperazine derivatives, amines, and carboxylic acids.[1]
-
Water Content: As a hygroscopic powder, this compound can absorb moisture from the atmosphere.
-
Heavy Metals: While typically present at very low levels, trace amounts of heavy metals can be introduced from manufacturing equipment or reagents.
-
Inorganic Ions: Residual inorganic ions (e.g., sodium, chloride) may be present from the purification process.
Q2: My experimental results are inconsistent when using a new batch of this compound. Could contaminants be the cause?
A2: Yes, batch-to-batch variability in impurity profiles can lead to inconsistent experimental results. Potential issues arising from contaminants include:
-
Altered pH and Buffering Capacity: Acidic or basic impurities can shift the pH of your buffer and affect its buffering capacity.
-
Enzyme Inhibition or Activation: Heavy metals or organic impurities can interact with enzymes, leading to altered activity.
-
Interference with Assays: Impurities can interfere with spectroscopic readings or react with assay reagents, leading to inaccurate measurements.
-
Cell Toxicity: Uncharacterized impurities could have cytotoxic effects in cell-based assays.
We recommend running a small-scale pilot experiment to compare the new batch with a previously validated batch before proceeding with large-scale or critical experiments.
Q3: How can I minimize the risk of contamination in my prepared this compound buffer?
A3: To maintain the purity of your this compound buffer, follow these best practices:
-
Use High-Purity Water: Always use high-purity, nuclease-free water (e.g., Milli-Q or equivalent) for buffer preparation.
-
Clean Glassware: Thoroughly clean all glassware and stir bars to remove any residual chemicals.
-
Proper Storage: Store this compound powder in a tightly sealed container in a cool, dry, and dark place. Prepared buffer solutions should be sterile-filtered (0.22 µm filter) and stored at 2-8°C. Avoid repeated freeze-thaw cycles.
-
Avoid Autoclaving: Do not autoclave this compound solutions, as high temperatures can cause degradation.
Troubleshooting Guide
| Observed Issue | Potential Cause (Contaminant-Related) | Recommended Action |
| Unexpected pH shift in buffer | Presence of acidic or basic impurities. | Verify the pH of the prepared buffer. If it is off, you can carefully adjust it with a strong acid or base. For critical applications, consider using a fresh lot of this compound. |
| Precipitate formation in the buffer | High concentration of divalent cations reacting with sulfate groups or other impurities. Although PIPES has a low affinity for most divalent metal ions, precipitation can occur at high concentrations. | If your experiment involves high concentrations of metal ions, test for compatibility with your this compound buffer at the working concentration and temperature. |
| Inconsistent enzyme kinetics | Presence of heavy metals or organic impurities that may act as enzyme inhibitors or activators. | Test for heavy metal contamination using ICP-MS. Analyze for organic impurities using HPLC or NMR. Consider using a chelating agent like EDTA if metal ion contamination is suspected and compatible with your experiment. |
| High background in spectroscopic assays | UV-absorbing impurities. | Run a UV-Vis spectrum of your this compound buffer to check for any unexpected absorbance peaks. If present, purification of the buffer by recrystallization or using a higher purity grade of this compound may be necessary. |
| Poor cell viability in culture | Unidentified cytotoxic impurities. | Test the this compound buffer on a non-critical cell line to assess for cytotoxicity. If issues persist, switch to a new, certified cell culture-grade lot of this compound. |
Quantitative Data on Common Contaminants
The following table summarizes potential contaminants in a typical commercial batch of this compound, based on common manufacturing processes and analytical testing. Please note that actual values may vary between suppliers and lots. Always refer to the Certificate of Analysis provided by the manufacturer for specific data.
| Contaminant | Typical Concentration Range | Analytical Method for Detection |
| Protiated PIPES | < 2% | 1H-NMR Spectroscopy |
| Piperazine | < 0.1% | HPLC-UV, GC-MS |
| Water Content | < 1% | Karl Fischer Titration[1][2][3][4][5] |
| Heavy Metals (e.g., Pb, Fe) | < 10 ppm | Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) |
| Sodium Chloride | < 0.2% | Ion Chromatography |
Detailed Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol is designed to assess the purity of this compound and detect the presence of non-volatile organic impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Sample: 1 mg/mL this compound in water
Procedure:
-
Sample Preparation: Accurately weigh and dissolve this compound in water to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
UV Detection: 210 nm
-
Gradient:
-
0-5 min: 100% A
-
5-25 min: Linear gradient to 100% B
-
25-30 min: 100% B
-
30.1-35 min: 100% A (re-equilibration)
-
-
-
Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
Protocol 2: Determination of Water Content by Karl Fischer Titration
This protocol determines the water content in this compound powder.
Instrumentation:
-
Karl Fischer Titrator (volumetric or coulometric)
Reagents:
-
Karl Fischer reagent (e.g., CombiTitrant)
-
Anhydrous methanol
Procedure:
-
Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions.
-
Titration:
-
Add a known volume of anhydrous methanol to the titration vessel and titrate to a dry endpoint to eliminate residual water.
-
Accurately weigh approximately 0.1 g of this compound powder and add it to the titration vessel.
-
Start the titration and record the volume of Karl Fischer reagent required to reach the endpoint.
-
-
Calculation: The instrument software will typically calculate the water content automatically. The result is expressed as a percentage (w/w).
Protocol 3: Analysis of Heavy Metals by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
This protocol is for the quantitative analysis of trace heavy metal contaminants.
Instrumentation:
-
ICP-MS system
Reagents:
-
Nitric acid (trace metal grade)
-
High-purity water
-
Multi-element standard solution
Procedure:
-
Sample Digestion:
-
Accurately weigh approximately 0.5 g of this compound into a clean digestion vessel.
-
Add 5 mL of nitric acid and allow it to react.
-
Digest the sample using a microwave digestion system according to a validated program.
-
-
Sample Dilution: After cooling, quantitatively transfer the digested sample to a 50 mL volumetric flask and dilute to volume with high-purity water.
-
ICP-MS Analysis:
-
Calibrate the ICP-MS instrument using a series of multi-element standards.
-
Analyze the prepared sample solution.
-
-
Data Analysis: The concentration of each metal is determined by the instrument software based on the calibration curve.
Visualizations
Caption: Troubleshooting workflow for identifying the root cause of inconsistent experimental results potentially related to this compound buffer quality.
Caption: Diagram illustrating how heavy metal and organic impurities can interfere with enzyme kinetics.
References
Technical Support Center: Optimizing PIPES Buffer Concentration
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on optimizing the use of PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) buffer in your experiments. Find troubleshooting tips, frequently asked questions, detailed experimental protocols, and visual guides to enhance your research.
It is important to note that PIPES-d18 is the deuterium-labeled form of PIPES, primarily used as an internal standard in mass spectrometry for quantification.[1] The following information pertains to the non-labeled PIPES buffer, which is widely used for pH control in a variety of biochemical and cell culture applications.[2][3][4][5][6][7]
Troubleshooting Guide
This guide addresses common issues encountered when using PIPES buffer, providing direct solutions to experimental challenges.
| Issue | Potential Cause | Solution |
| Milky or cloudy buffer solution | Incomplete dissolution of PIPES powder. | PIPES free acid has low solubility in water.[8][9] Add sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution dropwise while stirring to increase the pH and facilitate dissolution. The solution should become clear as it reaches the desired pH.[8][9] |
| Contamination with impurities. | Use high-purity water (e.g., Milli-Q) and analytical grade reagents. Ensure all glassware is thoroughly cleaned to avoid contamination from residual chemicals or microorganisms.[8][10] | |
| Precipitation in the buffer during storage or experiments | High buffer concentration, especially at low temperatures. | Store PIPES buffer at room temperature or 2-8°C, but allow it to return to room temperature before use. If precipitation occurs upon cooling, gently warm the solution while stirring to redissolve the precipitate. Avoid repeated freeze-thaw cycles.[8][11] |
| Interaction with certain metal ions at high concentrations. | While PIPES has a low affinity for most divalent metal ions, weak interactions with Co²⁺ and Ni²⁺ have been reported.[12] Use with caution at high concentrations of these specific cations. | |
| Incorrect final buffer pH | Temperature dependence of pKa. | The pKa of PIPES is temperature-dependent (ΔpKa/°C = -0.0085).[11][13] Calibrate your pH meter and adjust the final pH of the buffer at the temperature at which you will be performing your experiment.[9][11] |
| Inaccurate pH meter calibration. | Ensure your pH meter is properly calibrated using fresh, high-quality calibration standards.[9] | |
| Contamination. | Contamination with acidic or basic substances can alter the final pH. Use high-purity water and clean glassware.[9] | |
| Interference with protein quantification assays | Buffer components interfering with the assay chemistry. | PIPES may cause slight interference with the Bradford assay. It is advisable to use a compatible buffer for the standards or perform a buffer exchange step. PIPES is generally more compatible with the BCA assay.[8] |
| Inconsistent experimental results | Fluctuating experimental temperature. | Temperature fluctuations can cause shifts in the buffer's pH, leading to variability in results. Ensure all experiments are performed at a constant, controlled temperature.[11] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal working concentration for PIPES buffer?
A1: The optimal concentration depends on the specific application. Here are some general recommendations:
| Application | Typical Concentration Range |
| Enzyme Kinetics Assays | 20-100 mM |
| Cell Culture | 10-25 mM[8] |
| Electron Microscopy (Fixation) | 50-100 mM[8] |
| Tubulin Polymerization Assays | ~80 mM |
| Cation Exchange Chromatography | Low concentration is recommended to avoid high ionic strength.[14] |
It is always best to empirically determine the ideal concentration for your specific experimental conditions.
Q2: How does temperature affect the pH of PIPES buffer?
A2: The pKa of PIPES buffer is temperature-dependent, with a coefficient of -0.0085 per degree Celsius.[11][13] This means that for every 1°C increase in temperature, the pKa of PIPES will decrease by approximately 0.0085 units, leading to a lower pH.[11] Therefore, it is crucial to adjust the pH of the buffer at the intended experimental temperature.[9][11]
Q3: Can I autoclave PIPES buffer?
A3: While PIPES itself is relatively heat-stable for short periods, autoclaving is generally not recommended as high temperature and pressure can cause some degradation.[15] This can lead to a decrease in buffering capacity and the potential release of substances that could affect biological samples.[15] Sterile filtration through a 0.22 µm filter is the preferred method for sterilizing PIPES buffer solutions.[8]
Q4: Why is my PIPES buffer powder not dissolving in water?
A4: PIPES free acid has limited solubility in water.[8][9] To dissolve it, you need to add a base, such as NaOH or KOH, to raise the pH. As the pH increases, the PIPES will deprotonate and readily dissolve.[8][9]
Q5: Does PIPES buffer interact with metal ions?
A5: A key advantage of PIPES is its negligible binding to most divalent metal ions, such as Ca²⁺, Mg²⁺, and Mn²⁺.[8][12] This makes it an excellent choice for experiments where the concentration of these ions is critical. However, weak interactions with Co²⁺ and Ni²⁺ have been observed.[12]
Experimental Protocols
Preparation of 1 M PIPES Stock Solution (pH 7.0)
Materials:
-
PIPES free acid (MW: 302.37 g/mol )
-
Sodium hydroxide (NaOH), 10 M
-
High-purity water (e.g., Milli-Q)
-
Calibrated pH meter
-
Stir plate and stir bar
-
Beaker and volumetric flask
Procedure:
-
Weigh out 302.37 g of PIPES free acid and add it to a beaker containing approximately 800 mL of high-purity water.
-
Place the beaker on a stir plate and begin stirring. The PIPES powder will not fully dissolve at this stage.
-
While monitoring with a calibrated pH meter, slowly add 10 M NaOH dropwise to the suspension.
-
Continue adding NaOH until the PIPES powder is completely dissolved and the pH of the solution reaches 7.0.
-
Transfer the solution to a 1 L volumetric flask.
-
Add high-purity water to bring the final volume to 1 L.
-
For long-term storage, sterile filter the solution through a 0.22 µm filter and store at 2-8°C.
Tubulin Polymerization Assay
Materials:
-
Purified tubulin protein
-
PIPES buffer (e.g., 80 mM, pH 6.9)
-
GTP (1 mM)
-
MgCl₂ (2 mM)
-
EGTA (0.5 mM)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare the polymerization buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, and 1 mM GTP.
-
On ice, dilute the purified tubulin to the desired concentration in the polymerization buffer.
-
Transfer the reaction mixture to a pre-warmed 96-well plate.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates microtubule polymerization.
Visualizations
Caption: Workflow for PIPES buffer preparation and troubleshooting.
Caption: Experimental workflow for a tubulin polymerization assay.
Caption: Key factors influencing the quality of PIPES buffer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PIPES buffer stability: Effects of temperature and storage [m.yunbangpharm.com]
- 3. PIPES Buffer Stability: Temperature and Storage Effects - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 4. How to choose PIPES buffering agents? 5 essential tips - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 5. PIPES, disodium salt cell culture 76836-02-7 [sigmaaldrich.com]
- 6. mpbio.com [mpbio.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Common problems with PIPES buffer: use of contaminated treatment - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Attention to details when using Good's buffer PIPES - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 15. Análise da estabilidade quÃmica de tubos de amortecimento biológicos [portuguese.vacutaineradditives.com]
Troubleshooting poor solubility of PIPES-d18
Welcome to the technical support center for PIPES-d18. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the solubility of this compound and to provide clear guidance on its effective use in experimental settings.
Troubleshooting Guide: Poor Solubility of this compound
This guide addresses the most common issue encountered with this compound: poor solubility. Follow these steps to diagnose and resolve the problem.
Issue: My this compound powder is not dissolving in water, resulting in a cloudy or milky suspension.
This is a common observation as PIPES, in its free acid form, has limited solubility in water.[1][2][3] The solubility is highly dependent on the pH of the solution.
Troubleshooting Workflow
Caption: Troubleshooting workflow for resolving this compound solubility issues.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water?
A1: this compound, like its non-deuterated counterpart, is a zwitterionic compound that exists as a free acid.[4] Its solubility in water is limited, especially at a neutral or acidic pH.[1][2] To dissolve it, you need to increase the pH by adding a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). As the pH rises, the sulfonic acid groups deprotonate, converting the this compound into its more soluble salt form.[1][4]
Q2: Will the solubility of this compound be different from non-deuterated PIPES?
A2: While minor differences in the physicochemical properties of deuterated and non-deuterated compounds can exist, their solubilities are generally very similar.[5][6] For practical purposes in preparing buffer solutions, you can assume the solubility characteristics of this compound are the same as those of PIPES.
Q3: Can temperature affect the solubility of this compound?
A3: Yes, temperature can influence solubility. PIPES has a tendency to precipitate at lower temperatures, so it is recommended to store stock solutions at room temperature or 4°C.[1][7] If you observe precipitation upon cooling, gently warming the solution to room temperature should redissolve the precipitate.[7] It's also important to note that the pKa of PIPES is temperature-dependent, which will affect the pH of your buffer at different temperatures.[4][8][9]
Q4: Can I autoclave my this compound buffer solution?
A4: It is generally not recommended to autoclave PIPES buffer solutions. High temperatures and pressure can cause decomposition of the piperazine ring, leading to a loss of buffering capacity.[8] The preferred method for sterilization is filtration through a 0.22 µm filter.[1][10]
Q5: Does this compound interact with metal ions?
A5: A key advantage of PIPES is its negligible capacity to bind most divalent metal ions, such as Ca²⁺, Mg²⁺, and Mn²⁺.[1] This makes it an excellent choice for experiments where the concentration of these ions is critical. However, weak interactions with Co²⁺ and Ni²⁺ have been reported.[7]
Data Presentation
Table 1: Effect of Temperature on the pKa of PIPES Buffer
The pH of your this compound buffer will change with temperature. It is crucial to adjust the pH at the temperature at which your experiment will be conducted.
| Temperature (°C) | pKa of PIPES | Effective Buffering Range (pKa ± 1) |
| 4 | 6.94 | 5.94 - 7.94 |
| 20 | 6.80 | 5.80 - 7.80 |
| 25 | 6.76 | 6.1 - 7.5 |
| 37 | 6.66 | 5.66 - 7.66 |
Data sourced from BenchChem.[4]
Table 2: Recommended Working Concentrations of PIPES Buffer
| Application | Typical Concentration Range |
| Cell Culture | 10 - 25 mM |
| Protein Purification | 20 - 50 mM |
| Enzyme Assays | 20 - 100 mM |
| Electron Microscopy (Fixation) | 50 - 100 mM |
Data sourced from Benchchem.[1]
Experimental Protocols
Protocol for Preparing a 1 M this compound Stock Solution (pH 7.0)
This protocol outlines the steps to prepare a 1 M stock solution of this compound buffer.
Materials:
-
This compound powder
-
High-purity, deionized or distilled water
-
10 N Sodium Hydroxide (NaOH) solution
-
Calibrated pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flask
-
Beaker
Methodology:
Caption: Step-by-step workflow for preparing a 1 M this compound stock solution.
-
Initial Dissolution: For a final volume of 1 L, add approximately 800 mL of high-purity water to a beaker equipped with a magnetic stir bar.[7]
-
Add this compound: While stirring, slowly add the calculated mass of this compound powder for a 1 M solution. The solution will appear as a cloudy suspension due to the low solubility of the free acid.[7]
-
Adjust pH for Solubilization: Slowly add a concentrated NaOH solution (e.g., 10 N) dropwise while continuously monitoring the pH with a calibrated meter.[2][7]
-
Complete Dissolution: Continue to add NaOH until the this compound powder is completely dissolved and the solution becomes clear. Adjust the final pH to 7.0.[4]
-
Final Volume Adjustment: Once fully dissolved and the pH is stable, transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of high-purity water and add it to the flask to ensure a complete transfer. Add water to the 1 L mark.
-
Sterilization and Storage: Sterilize the buffer solution by passing it through a 0.22 µm filter. Store the solution in a tightly sealed, non-metallic container at room temperature.[7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. How to solve the problem of insoluble PIPES buffer powder? - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 3. Why is PIPES, a biological buffer, difficult to dissolve in water? [vacutaineradditives.com]
- 4. benchchem.com [benchchem.com]
- 5. organic chemistry - Deuterated solvents vs. regular solvents - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Summary: Solubility in deuterated solvents from Edward T. Chainani on 2004-06-14 (Email Archives for June, 2004) [ammrl.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
Effect of temperature on PIPES-d18 buffer pH and stability.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of PIPES-d18 buffer, focusing on the effects of temperature on its pH and stability.
Frequently Asked Questions (FAQs)
Q1: Why did the pH of my this compound buffer, prepared at room temperature (25°C) to pH 7.0, change when I used it at 37°C?
A1: The pH of this compound buffer is sensitive to temperature.[1][2] This is due to the temperature-dependent nature of its pKa value. As the temperature increases, the pKa of PIPES decreases, resulting in a lower pH.[1] For accurate and reproducible results, it is crucial to adjust the pH of your buffer at the specific temperature of your experiment.[1][2]
Q2: How exactly does temperature affect the pKa of PIPES buffer?
Q3: Can I use a this compound buffer that was prepared and stored at 4°C for an experiment at 37°C without pH readjustment?
A3: It is not recommended. The pH of the buffer at 37°C will be significantly different from the pH at 4°C due to the temperature dependence of the pKa.[1] Always allow the buffer to equilibrate to the experimental temperature and then adjust the pH accordingly to ensure accuracy.[1]
Q4: How should I store my this compound buffer solution to ensure its stability?
A4: For optimal stability, PIPES buffer solutions should be stored at 4°C in a tightly sealed, non-metallic container and protected from light.[2] Storing in metal containers should be avoided to prevent potential chelation of metal ions.[2] For long-term storage, freezing the buffer at -20°C is an option.[2]
Q5: What is the shelf life of a this compound buffer solution?
A5: When stored properly at 4°C, a PIPES buffer solution is stable for several weeks.[2] However, for critical applications, preparing the buffer fresh is always the best practice. Unopened this compound powder can be stored at room temperature, protected from light, for 1-3 years.[2][4][5]
Q6: Can I autoclave this compound buffer for sterilization?
A6: Autoclaving is not recommended for PIPES buffer. The high temperature and pressure can cause decomposition of the piperazine ring, leading to a loss of buffering capacity.[2] Filtration through a 0.22 µm filter is the preferred method for sterilization.[6]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| pH of the buffer changes during the experiment. | Temperature fluctuations in the experimental setup. | Ensure all experiments are conducted at a constant, controlled temperature. Calibrate your pH meter and adjust the buffer's pH at the specific experimental temperature.[1][2] |
| Contamination with acids, bases, or microbial growth. | Use high-purity water and clean glassware for buffer preparation. Filter-sterilize the buffer for long-term use or in cell culture applications.[2] | |
| Precipitate forms in the buffer upon storage or use. | PIPES free acid has low solubility, especially at lower temperatures or incorrect pH. | Gently warm the buffer and agitate to redissolve the precipitate. Ensure the pH is adjusted correctly to fully dissolve the buffer. For cold storage, consider using a lower concentration.[7] |
| Interaction with divalent metal ions. | Although PIPES has a low affinity for most divalent cations, precipitation can occur at high concentrations. If your experiment involves high concentrations of such ions, consider an alternative buffer.[2] | |
| Inconsistent experimental results with a new buffer batch. | The new batch may be contaminated or have a different buffering capacity. | Perform a quality check on the new batch, including pH measurement and visual inspection. If in doubt, prepare a fresh buffer solution.[7] |
Quantitative Data
Table 1: Effect of Temperature on the pKa and Effective pH Buffering Range of PIPES Buffer
| Temperature (°C) | pKa of PIPES | Effective pH Buffering Range |
| 4 | 6.94 | 5.94 - 7.94 |
| 20 | 6.80 | 5.80 - 7.80 |
| 25 | 6.76 | 6.1 - 7.5 |
| 37 | 6.66 | 5.66 - 7.66 |
(Data sourced from BenchChem[3])
Experimental Protocols
Protocol 1: Preparation of 0.1 M this compound Buffer (pH 7.0 at 25°C)
Materials:
-
This compound (free acid)
-
Deuterium oxide (D₂O)
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 10 N)
-
Calibrated pH meter with a temperature probe
-
Stir plate and stir bar
-
Volumetric flask (1 L)
Procedure:
-
Weigh out the appropriate amount of this compound free acid for a 0.1 M solution in 1 L.
-
Add the this compound powder to a beaker containing approximately 800 mL of D₂O.
-
Stir the suspension on a stir plate. PIPES free acid has low solubility in water.
-
While stirring, slowly add the NaOH or KOH solution dropwise to the suspension. The this compound will dissolve as the pH increases.
-
Place the calibrated pH meter with its temperature probe into the solution.
-
Continue adding the base dropwise until the pH of the solution reaches 7.0 at 25°C.
-
Once the desired pH is reached, transfer the solution to a 1 L volumetric flask.
-
Add D₂O to bring the final volume to 1 L.
-
For sterile applications, filter the buffer through a 0.22 µm filter.
-
Store the buffer at 4°C.
Protocol 2: Experimental Determination of the Temperature Coefficient (d(pKa)/dT) of this compound Buffer
Materials:
-
0.1 M this compound buffer solution
-
Calibrated pH meter with a temperature probe
-
Temperature-controlled water bath or incubator
-
Beaker and stir bar
Procedure:
-
Place a beaker containing the 0.1 M this compound buffer solution in a temperature-controlled water bath.
-
Allow the buffer to equilibrate to the first target temperature (e.g., 4°C).
-
Once the temperature is stable, measure and record the pH.
-
Increase the temperature of the water bath in increments (e.g., 5°C or 10°C).
-
At each temperature point, allow the buffer to equilibrate and then record the stable temperature and pH.
-
Continue this process through the desired temperature range (e.g., up to 40°C).
-
Plot the measured pH values (y-axis) against the corresponding temperatures (x-axis).
-
The slope of the resulting line will be an approximation of the d(pH)/dT, which is closely related to the d(pKa)/dT for a buffer at its pKa.
Visualizations
Caption: Workflow for determining the temperature coefficient of this compound buffer.
Caption: Troubleshooting logic for pH instability in this compound buffer.
References
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Buffer Additives and Packaging Differentially Influence the Stability of Dyes Commonly Used in Chromovitrectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hamiltoncompany.com [hamiltoncompany.com]
- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uwo.scholaris.ca [uwo.scholaris.ca]
- 7. researchgate.net [researchgate.net]
Technical Support Center: PIPES-d18 Preparations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for removing impurities from PIPES-d18 (Piperazine-N,N′-bis(2-ethanesulfonic acid)-d18) preparations.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of impurities in this compound preparations?
A1: Impurities in this compound can originate from several sources, including the synthesis process, storage, and handling. Common impurities may include non-deuterated PIPES, residual solvents, starting materials, byproducts from synthesis, and environmental contaminants such as dust and microorganisms.[1] Contamination can also be introduced from glassware, water, or other reagents used during buffer preparation.
Q2: How can I assess the purity of my this compound?
A2: The purity of this compound can be assessed using several analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ²H NMR) is effective for determining isotopic purity and identifying organic impurities.[2][3][4][5] Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), can reveal the isotopic distribution and identify trace organic contaminants.[6][7][8] High-Performance Liquid Chromatography (HPLC) is a valuable tool for quantifying organic impurities.[9][10][11] For inorganic impurities, particularly trace metals, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the method of choice.[12][13][14][15][16]
Q3: What is the impact of impurities on my experiments?
A3: Impurities in this compound can have significant impacts on experimental outcomes. Organic impurities can interfere with biological assays, inhibit enzyme activity, or cause protein aggregation.[1] The presence of non-deuterated PIPES can affect studies where the deuterated nature of the buffer is critical. Trace metal ion impurities can interfere with enzymatic reactions that are sensitive to metal cofactors.
Q4: Can I use filtration to purify my this compound solution?
A4: Yes, filtration is a simple and effective method for removing particulate matter and microbial contamination. Using a 0.22 µm filter is recommended for sterilizing the buffer solution, which is particularly important for cell culture and other sensitive biological applications. However, filtration will not remove dissolved chemical impurities.
Troubleshooting Guides
Issue 1: Unexpected pH of the this compound Buffer Solution
-
Possible Cause 1: Incomplete Dissolution.
-
Solution: PIPES free acid has low solubility in water. Ensure the powder is fully dissolved by adjusting the pH with a base (e.g., NaOH or KOH) to the desired level.
-
-
Possible Cause 2: Contamination.
-
Solution: Use high-purity water and ensure all glassware is thoroughly cleaned to avoid acidic or basic contaminants.
-
-
Possible Cause 3: Incorrect pH Meter Calibration.
-
Solution: Calibrate your pH meter with fresh, certified standards before use.
-
Issue 2: Presence of Particulate Matter or Cloudiness in the Buffer
-
Possible Cause 1: Insoluble Impurities.
-
Solution: Allow the solution to stand and observe for any precipitate. If present, filter the solution through a 0.22 µm or 0.45 µm filter.
-
-
Possible Cause 2: Microbial Growth.
-
Solution: Prepare fresh buffer and filter-sterilize it. Store the buffer at 4°C to inhibit microbial growth. For long-term storage, consider freezing aliquots.
-
Issue 3: Suspected Organic or Metal Ion Impurities
-
Possible Cause 1: Low-Purity Starting Material.
-
Solution: If high purity is critical for your application, consider purifying the this compound powder before preparing the buffer solution using methods like recrystallization or activated carbon treatment.
-
-
Possible Cause 2: Leaching from Containers.
-
Solution: Store buffer solutions in high-quality, inert plastic or glass containers to prevent leaching of contaminants.
-
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is designed to remove soluble and some insoluble impurities from this compound powder.
Materials:
-
This compound powder
-
High-purity water (e.g., Milli-Q or equivalent)
-
Heating magnetic stirrer
-
Erlenmeyer flasks
-
Buchner funnel and filter paper
-
Vacuum flask and vacuum source
-
Ice bath
Methodology:
-
Solvent Selection: For this compound, a mixture of water and a miscible organic solvent in which this compound is less soluble at cold temperatures (e.g., ethanol or acetone) can be effective. However, for simplicity and to avoid introducing organic contaminants, this protocol will use only high-purity water.
-
Dissolution: In an Erlenmeyer flask, add a measured amount of this compound powder. Heat the high-purity water to boiling and add the minimum amount of hot water to the powder while stirring until it is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[17][18] Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold high-purity water to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator under vacuum.
Protocol 2: Activated Carbon Treatment for Removal of Organic Impurities
This protocol is useful for removing colored and other organic impurities.
Materials:
-
This compound solution
-
Powdered activated carbon
-
Magnetic stirrer
-
Filter paper (e.g., Whatman No. 1) and funnel
-
0.22 µm syringe filter
Methodology:
-
Preparation: Prepare a stock solution of this compound in high-purity water.
-
Adsorption: Add a small amount of powdered activated carbon (typically 1-2% w/v) to the solution.[19]
-
Stirring: Stir the mixture at room temperature for 30-60 minutes. Avoid excessive stirring times, which could lead to degradation of the buffer.
-
Removal of Activated Carbon: Remove the activated carbon by gravity filtration through filter paper.
-
Fine Filtration: To remove any remaining fine carbon particles, filter the solution through a 0.22 µm syringe filter.[19]
Data Presentation
The following tables summarize hypothetical quantitative data for the purity of a commercial batch of this compound before and after purification. Note: This data is illustrative and may not represent all commercial batches.
Table 1: Isotopic and Chemical Purity of this compound Before and After Recrystallization
| Parameter | Before Recrystallization | After Recrystallization | Method of Analysis |
| Isotopic Purity (% Deuteration) | 98.5% | 98.5% | ¹H NMR / Mass Spectrometry |
| Chemical Purity (Organic) | 99.2% | >99.8% | HPLC |
| Non-deuterated PIPES | 0.8% | 0.5% | LC-MS |
| Residual Solvents | 50 ppm | <10 ppm | GC-MS |
Table 2: Trace Metal Content in this compound Before and After Chelation and Filtration
| Metal Ion | Before Treatment (ppb) | After Treatment (ppb) | Method of Analysis |
| Iron (Fe) | 50 | <5 | ICP-MS |
| Copper (Cu) | 25 | <2 | ICP-MS |
| Zinc (Zn) | 30 | <5 | ICP-MS |
| Lead (Pb) | 10 | <1 | ICP-MS |
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing common issues.
Caption: General workflow for the purification of this compound.
References
- 1. Reproducibility with Biological Buffers [sigmaaldrich.com]
- 2. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. HPLC methods for purity evaluation of man-made single-stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. hplc.eu [hplc.eu]
- 12. s27415.pcdn.co [s27415.pcdn.co]
- 13. azom.com [azom.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. www2.gov.bc.ca [www2.gov.bc.ca]
- 16. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 17. LabXchange [labxchange.org]
- 18. people.chem.umass.edu [people.chem.umass.edu]
- 19. Adsorption process with powdered activated carbon (PAC) | HUBER Technology [huber-se.com]
PIPES-d18 Technical Support Center: Metal Ion Compatibility Guide
Welcome to the technical support center for PIPES-d18[1]. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the compatibility of this compound buffer with various metal ions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist you in your research.
PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) is a zwitterionic "Good's" buffer valued for its pKa near physiological pH and, most notably, its minimal interaction with most metal ions[1][2]. This makes it an excellent choice for experimental systems where the concentration of free metal ions is critical[3][4].
Frequently Asked Questions (FAQs)
Q1: Why is this compound recommended for experiments involving metal ions?
A1: this compound, like its non-deuterated counterpart, is a "Good's" buffer designed to have a negligible affinity for most metal ions[3]. Unlike buffers such as Tris or phosphate, PIPES does not readily form complexes with many divalent and trivalent cations, ensuring that the concentration of free metal ions in your experiment remains stable and available for biological interactions. This is particularly crucial for studies involving metalloenzymes, ion signaling, and protein-metal binding assays[3].
Q2: With which metal ions does this compound show minimal interaction?
A2: PIPES exhibits negligible binding with a wide range of common metal ions, including calcium (Ca²⁺), magnesium (Mg²⁺), and manganese (Mn²⁺)[4]. This low affinity prevents the chelation of these ions from your experimental system.
Q3: Are there any metal ions that this compound is known to interact with?
A3: While PIPES has a low binding capacity for most metal ions, some weak interactions have been reported with cobalt (Co²⁺) and nickel (Ni²⁺)[5]. It is advisable to use caution when working with high concentrations of these specific cations[5].
Q4: Can the presence of metal ions affect the pH of my this compound buffer?
A4: Although PIPES has a low affinity for many divalent cations, interactions can still occur, especially at high concentrations, which may lead to a slight drop in pH[6]. It is always good practice to verify the pH of your buffer after the addition of all components.
Q5: How should I prepare and store this compound buffer to avoid metal ion contamination?
A5: To prevent metal ion contamination, it is crucial to use high-purity, deionized or distilled water for buffer preparation and to ensure all glassware is thoroughly cleaned[6]. Storing PIPES buffer solutions in metal containers should be avoided to prevent potential chelation of metal ions from the container itself[2][6]. For optimal stability, store the buffer at 4°C in a tightly sealed, non-metallic container and protect it from light[6].
Data Presentation: Metal Ion Compatibility
The compatibility of a buffer with metal ions is quantified by its stability constant (log K). A lower log K value indicates a weaker interaction and less chelation. The following table summarizes the stability constants for PIPES with various metal ions compared to other common biological buffers.
| Metal Ion | PIPES | HEPES | Tris |
| Ca²⁺ | < 0.5 | 2.4 | 2.9 |
| Mg²⁺ | < 0.5 | 2.5 | 3.1 |
| Mn²⁺ | < 0.5 | 3.1 | 3.5 |
| Zn²⁺ | < 0.5 | 5.0 | 4.6 |
| Cu²⁺ | 0.8 | 7.3 | 7.7 |
| Ni²⁺ | 1.3 | 6.2 | 5.5 |
| Co²⁺ | 1.1 | 5.2 | 4.7 |
Note: These are approximate values compiled from various sources and should be used as a guide. Experimental conditions can affect these values.
Experimental Protocols
Protocol 1: Comparative Analysis of Metalloenzyme Activity
This protocol describes a method to compare the activity of a zinc-dependent metalloenzyme in PIPES, HEPES, and Tris buffers to demonstrate the minimal interference of PIPES.
Materials:
-
PIPES, HEPES, and Tris buffer stock solutions (1 M, pH 7.4)
-
Zinc-dependent metalloprotease (e.g., thermolysin)
-
Fluorogenic peptide substrate specific for the enzyme
-
Deionized water
-
96-well microplate (black, clear bottom for fluorescence)
-
Fluorescence plate reader
Methodology:
-
Buffer Preparation: Prepare 100 mM working solutions of PIPES, HEPES, and Tris buffers by diluting the 1 M stock solutions with deionized water. Adjust the pH to 7.4 at the experimental temperature.
-
Enzyme and Substrate Preparation:
-
Prepare a 1 µM stock solution of the metalloprotease in each of the three 100 mM buffer systems.
-
Prepare a 1 mM stock solution of the fluorogenic peptide substrate in deionized water.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to triplicate wells for each buffer condition:
-
50 µL of the respective 100 mM buffer.
-
20 µL of the corresponding 1 µM enzyme stock solution.
-
20 µL of deionized water.
-
-
-
Reaction Initiation: Initiate the reaction by adding 10 µL of the 1 mM fluorogenic substrate to each well. The final concentrations will be 50 mM buffer, 100 nM enzyme, and 50 µM substrate in a 100 µL volume.
-
Data Acquisition: Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the substrate. Monitor the increase in fluorescence over 30 minutes at 1-minute intervals.
-
Data Analysis: Calculate the initial reaction velocity for each condition. The expected outcome is the highest enzyme activity in the PIPES buffer, demonstrating its compatibility with the zinc-dependent enzyme.
Protocol 2: In Vitro Actin Polymerization Assay
This protocol outlines an actin polymerization assay where maintaining a specific concentration of Mg²⁺ is crucial, making PIPES an ideal buffer.
Materials:
-
G-actin (monomeric actin)
-
Lysis and F-actin stabilization buffer: 50 mM PIPES pH 6.9, 50 mM KCl, 5 mM MgCl₂, 5 mM EGTA, 5% (v/v) Glycerol, 0.1% Nonidet P40, 0.1% Triton X-100, 0.1% Tween 20, 0.1% 2-mercaptoethanol.
-
ATP
-
Protease inhibitor cocktail
-
Pyrene-labeled G-actin (for fluorescence-based monitoring)
Methodology:
-
G-actin Preparation: Resuspend lyophilized G-actin in a general actin buffer (e.g., 5 mM Tris-HCl pH 8.0, 0.2 mM CaCl₂, 0.2 mM ATP).
-
Initiate Polymerization: To initiate polymerization, add the Lysis and F-actin stabilization buffer to the G-actin solution. The final concentration of PIPES will be 50 mM. For monitoring, a small percentage of pyrene-labeled G-actin can be included.
-
Monitor Polymerization: The polymerization of G-actin into F-actin can be monitored by measuring the increase in fluorescence of the pyrene-labeled actin using a fluorometer.
-
Data Analysis: Plot the fluorescence intensity over time to observe the kinetics of actin polymerization. The use of PIPES buffer ensures that the Mg²⁺ concentration remains constant, allowing for accurate assessment of its role in polymerization.
Troubleshooting Guides
| Issue | Potential Cause | Solution |
| Precipitate forms in the PIPES buffer, especially when metal ions are present. | 1. Manganese (Mn²⁺) precipitation: While PIPES doesn't directly bind Mn²⁺, at alkaline pH (within the upper range of PIPES), Mn²⁺ can precipitate as manganese hydroxide[5].2. Low buffer solubility: The free acid form of PIPES has low solubility in water, and if the pH is too low, it may not be fully dissolved[6]. | 1. Adjust pH: Ensure the pH of your final solution is not in the alkaline range where manganese hydroxide precipitation is likely. Consider using a slightly lower pH within the PIPES buffering range.2. Ensure complete dissolution: When preparing PIPES buffer from the free acid, add a strong base (e.g., NaOH or KOH) to fully dissolve the powder and adjust the pH to the desired level[6]. |
| Inconsistent or lower-than-expected enzyme activity in a metalloenzyme assay. | Metal ion contamination in buffer: Even though PIPES has low metal binding, the buffer itself or the water used for its preparation could be contaminated with interfering metal ions. | Use high-purity reagents: Prepare PIPES buffer with high-purity, deionized water and analytical-grade reagents to minimize metal ion contamination[6]. |
| Unexpected shifts in ion channel recordings or altered cellular responses in signaling assays. | Minor interactions with specific ions: Although generally inert, at high concentrations, PIPES might have subtle interactions with certain ions, leading to minor changes in their effective concentration. | Empirical testing: If you suspect minor interactions, it is advisable to test a range of PIPES concentrations to find the optimal concentration that provides adequate buffering without affecting the experimental outcome. |
| Drifting pH during the experiment. | Temperature fluctuations: The pKa of PIPES is temperature-dependent, and a change in temperature during the experiment will cause a pH shift[6]. | Temperature control: Calibrate your pH meter and adjust the buffer pH at the temperature at which your experiment will be performed. Maintain a constant temperature throughout the experiment[6]. |
Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the use of PIPES buffer in metal-sensitive experiments.
Caption: Workflow for Comparative Metalloenzyme Activity Assay.
Caption: Simplified Calcium Signaling Pathway.
References
- 1. Analyse der chemischen Stabilität von biologischen Pufferrohren [german.vacutaineradditives.com]
- 2. PIPES buffer stability: Effects of temperature and storage [yunbangpharm.com]
- 3. PIPES vs HEPES buffer: pH range, solubility, and metal ion compatibility - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
PIPES-d18 vs. Non-Deuterated PIPES: A Comparative Guide for NMR Spectroscopy
For researchers, scientists, and drug development professionals engaged in Nuclear Magnetic Resonance (NMR) spectroscopy, the choice of buffer is a critical decision that can profoundly influence spectral quality and the accuracy of experimental results. Piperazine-N,N′-bis(2-ethanesulfonic acid), or PIPES, is a widely used buffering agent. This guide provides an objective comparison between the deuterated (PIPES-d18) and non-deuterated forms of PIPES, supported by experimental principles, to aid in the selection of the appropriate reagent for your NMR studies.
The primary challenge with using protonated (non-deuterated) buffers in ¹H NMR is that the buffer's own proton signals can be orders of magnitude larger than those of the analyte, especially at low sample concentrations.[1] These large signals can obscure important regions of the spectrum, making it difficult or impossible to analyze the molecule of interest.[2][3] Deuterated buffers, such as this compound, circumvent this issue by replacing hydrogen atoms with deuterium. Since deuterium resonates at a very different frequency from protons, this compound is effectively "invisible" in a standard ¹H NMR spectrum, resulting in a clean baseline and allowing for the unambiguous observation of the analyte's signals.[4][5]
Quantitative Comparison: this compound vs. Non-Deuterated PIPES
The fundamental differences between this compound and its non-deuterated counterpart are summarized below. These properties directly impact their application and performance in NMR spectroscopy.
| Property | This compound | Non-Deuterated PIPES |
| Chemical Formula | C₈D₁₈N₂O₆S₂ | C₈H₁₈N₂O₆S₂ |
| Molecular Weight | ~320.48 g/mol | ~302.37 g/mol |
| Isotopic Purity | ≥98 atom % D | Not Applicable |
| ¹H NMR Spectrum | No significant signals; appears "invisible" | Multiple strong signals from ethyl and piperazine protons[6] |
| Primary NMR Application | ¹H NMR of biological samples, small molecules, and drug fragments[2] | Primarily used in non-¹H NMR applications or when buffer signals do not interfere |
| Key Advantage in ¹H NMR | Minimizes background noise and eliminates interfering buffer signals[5] | Lower cost |
| Key Disadvantage in ¹H NMR | Higher cost | Obscures analyte signals, complicates data interpretation[1][3] |
Performance in NMR Spectroscopy: A Conceptual Comparison
In a typical ¹H NMR experiment, the goal is to obtain a clear spectrum of the analyte. The choice between this compound and non-deuterated PIPES leads to vastly different outcomes:
-
Using Non-Deuterated PIPES: The resulting ¹H NMR spectrum would be dominated by large peaks corresponding to the protons on the piperazine ring and the ethane sulfonic acid groups of the PIPES buffer. These signals, typically found in the 2.5-3.5 ppm range, can easily overlap with and obscure signals from the analyte, particularly for biomolecules and small organic molecules which often have resonances in this region.
-
Using this compound: By substituting all 18 non-exchangeable protons with deuterium, the buffer produces no significant signals in the ¹H NMR spectrum. This provides a flat, clean baseline, allowing for the clear and unobstructed observation of the analyte's signals, even at very low concentrations.[4] This is crucial for accurate structural elucidation, binding studies, and kinetic measurements.
Experimental Protocol: Preparing a Buffered NMR Sample
The following is a generalized protocol for the preparation of a buffered sample for NMR analysis. The critical point of differentiation is the selection of the buffer in step 2.
Objective: To prepare a ~500 µL sample of an analyte in a buffered solution for NMR analysis.
Materials:
-
Analyte of interest
-
This compound or non-deuterated PIPES
-
D₂O (Deuterium Oxide, 99.9%)
-
High-quality 5 mm NMR tubes[7]
-
Micropipettes
-
Vortex mixer
Procedure:
-
Prepare the Buffer Stock Solution:
-
Weigh the appropriate amount of either this compound or non-deuterated PIPES to create a concentrated stock solution (e.g., 200 mM) in D₂O.
-
Adjust the pD (the pH equivalent in D₂O) to the desired value using small additions of DCl or NaOD. Note that pD = pH meter reading + 0.4.
-
-
Dissolve the Analyte:
-
Weigh the desired amount of the analyte. For ¹H NMR, a concentration of 10-50 mM is often optimal.[8]
-
In a clean vial, dissolve the analyte in a volume of D₂O.
-
-
Add the Buffer:
-
Add the appropriate volume of the PIPES stock solution to the dissolved analyte to achieve the final desired buffer concentration (e.g., 20 mM).
-
-
Final Volume Adjustment:
-
Homogenization and Transfer:
-
Gently vortex the solution to ensure it is thoroughly mixed and homogeneous.
-
Carefully transfer the final solution into a clean, dry NMR tube using a pipette. Avoid introducing bubbles or solid particles.[7]
-
-
Cleaning and Labeling:
-
Wipe the outside of the NMR tube with a lint-free wipe to remove any dust or fingerprints.[7]
-
Label the tube clearly.
-
-
Data Acquisition:
-
The sample is now ready for insertion into the NMR spectrometer for locking, shimming, and data acquisition.[7]
-
Visualizing the Workflow and Decision Process
To better illustrate the logic and procedures involved, the following diagrams have been generated using the DOT language.
Caption: Decision workflow for selecting a buffer in NMR spectroscopy.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Important to use deuterated buffers in small molecule NMR - Michael's Bioinformatics Blog [michaelchimenti.com]
- 5. Buffers, Reagents, Lipids, and Detergents â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 6. PIPES(5625-37-6) 1H NMR [m.chemicalbook.com]
- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 8. pydio.campus.nd.edu [pydio.campus.nd.edu]
A Comparative Guide to PIPES-d18 and Other Deuterated Buffers for Researchers
In the realms of structural biology, drug development, and high-resolution analytical techniques, the choice of buffering agent is a critical parameter that can significantly influence experimental outcomes. For researchers utilizing techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and neutron crystallography, deuterated buffers are indispensable tools. This guide provides a comprehensive comparison of PIPES-d18 with other commonly used deuterated buffers, offering insights into their physicochemical properties, performance in key applications, and detailed experimental protocols.
Understanding the Importance of Deuterated Buffers
Deuterated buffers, in which hydrogen atoms are replaced with deuterium, are essential for minimizing the interference of solvent signals in proton NMR (¹H NMR) spectroscopy. This allows for a clearer observation of the signals from the molecule of interest, which is particularly crucial in the study of complex biomolecules like proteins and nucleic acids. Furthermore, in neutron scattering techniques, deuteration provides a means to manipulate scattering length densities, enabling the highlighting of specific components within a macromolecular complex.
Physicochemical Properties of Common Buffers
While direct comparative experimental data for this compound is limited in publicly available literature, we can infer its likely properties based on the well-characterized protonated PIPES and the known effects of deuteration on other "Good's buffers" such as HEPES.
Good's buffers were designed to be biochemically inert and effective at physiological pH. Key properties include their pKa, buffering range, and minimal interaction with metal ions.
Table 1: Physicochemical Properties of Common Protonated "Good's" Buffers
| Buffer | pKa at 25°C | Effective Buffering pH Range | Key Characteristics |
| PIPES | 6.76 | 6.1 - 7.5 | Poorly soluble in water; does not form stable complexes with most metal ions.[1] |
| HEPES | 7.48 | 6.8 - 8.2 | Readily soluble in water; does not form stable complexes with most metal ions.[1] |
| MES | 6.15 | 5.5 - 6.7 | Soluble in water; negligible metal ion binding. |
| MOPS | 7.20 | 6.5 - 7.9 | Soluble in water; negligible metal ion binding. |
| CAPS | 10.4 | 9.7 - 11.1 | Useful for high pH applications. |
The Impact of Deuteration on Buffer Properties
Deuteration can subtly alter the physicochemical properties of a buffer, most notably its pKa. The replacement of hydrogen with deuterium in the solvent (D₂O) and on the buffer molecule itself generally leads to an increase in the pKa value.
Table 2: Expected Effects of Deuteration on Buffer Properties
| Property | General Effect of Deuteration | Significance |
| pKa | Increase of approximately 0.5 - 0.6 units.[2] | The effective buffering range is shifted to a slightly higher pD. This needs to be accounted for when preparing solutions for experiments requiring precise pH control. |
| Solubility | Generally similar to the protonated form, but can be slightly lower in D₂O. | May require adjustments in stock solution preparation. |
| Metal Ion Binding | Expected to remain minimal for "Good's buffers". | Important for maintaining the integrity of metalloproteins and other metal-dependent systems. |
| Stability | Generally high, similar to protonated counterparts. | Ensures buffer integrity throughout the experiment. |
Performance in Key Applications
The primary advantage of this compound and other deuterated buffers lies in their application in specific biophysical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹H NMR, the signals from protonated buffers can overwhelm the signals from the analyte, especially at the low concentrations often used for biomolecular studies. By using a deuterated buffer like this compound, the background noise from the buffer is significantly reduced, leading to higher quality spectra with improved signal-to-noise ratios. While direct comparisons are scarce, the performance of deuterated HEPES (HEPES-d18) is well-documented and serves as a good benchmark for the expected benefits of using this compound.[3]
Protein Crystallography
In X-ray crystallography, the effect of deuteration on the buffer is generally minimal on the crystal structure itself. However, for neutron crystallography, deuterated buffers are crucial. By matching the scattering length density of the solvent to that of macromolecules, specific components can be made "invisible," allowing for the detailed study of other parts of a complex. The choice between different deuterated buffers would depend on the specific pH requirements for crystallization and the stability of the protein in that buffer.
Protein Stability
The choice of buffer can influence the conformational stability of a protein. While some studies suggest that D₂O can increase protein stability due to the strengthening of hydrophobic interactions, the specific effect of a deuterated buffer like this compound on protein stability would need to be determined empirically for each protein. Thermal shift assays are a common method to assess the melting temperature (Tm) of a protein in different buffer conditions.
Experimental Protocols
Below are generalized protocols for key experiments where deuterated buffers are employed.
Preparation of a Deuterated Buffer Stock Solution
-
Weighing: Accurately weigh the deuterated buffer powder (e.g., this compound).
-
Dissolving: Dissolve the powder in D₂O. Note that the solubility of some buffers like PIPES is poor in water and requires titration with a base (e.g., NaOD in D₂O) to fully dissolve.
-
pD Adjustment: Adjust the pD of the solution using a pH meter calibrated for D₂O. A common practice is to add 0.4 to the pH meter reading to obtain the approximate pD value. Use deuterated acid (e.g., DCl) or base (e.g., NaOD) for pD adjustments to maintain the high isotopic purity of the buffer.
-
Sterilization: Filter-sterilize the buffer solution through a 0.22 µm filter.
-
Storage: Store the deuterated buffer stock solution at 4°C.
Experimental Workflow for Protein Sample Preparation for NMR Spectroscopy
Logical Flow for Selecting a Deuterated Buffer
The decision-making process for choosing the most suitable deuterated buffer for a particular experiment involves considering several factors.
Conclusion
While direct comparative data on the performance of this compound is not as abundant as for other deuterated buffers like HEPES-d18, its properties can be reliably inferred from its protonated counterpart and the general effects of deuteration. For researchers working in a pH range of approximately 6.6 to 8.0 (after accounting for the pKa shift upon deuteration) and in systems sensitive to metal ions, this compound presents a viable and valuable option. The key advantage of using any deuterated buffer, including this compound, is the significant improvement in the quality of data obtained from techniques like NMR spectroscopy. The selection of the optimal deuterated buffer will always be dependent on the specific requirements of the experimental system, and empirical testing of protein stability and performance in the chosen buffer is highly recommended.
References
The Decisive Advantage: Why PIPES-d18 Outperforms in Specialized Biological Assays
In the landscape of biological research, the choice of buffer is a critical decision that can significantly influence experimental outcomes. For researchers, scientists, and drug development professionals, maintaining a stable and non-interfering environment is paramount. This guide provides an in-depth comparison of PIPES-d18, a deuterated form of the popular PIPES buffer, against other commonly used biological buffers. Through an objective analysis supported by experimental data, we will demonstrate the distinct advantages of this compound in specific applications, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy.
Unveiling the Primary Advantage: Clarity in NMR Spectroscopy
The principal advantage of using this compound, and deuterated buffers in general, lies in the realm of ¹H NMR spectroscopy. In ¹H NMR, the signals from protons in the sample are detected. When a standard, proton-containing (protonated) buffer is used, its own proton signals can overwhelm the signals from the biomolecule of interest, obscuring crucial data.[1][2] By replacing the non-exchangeable protons in the PIPES molecule with deuterium (d18), this compound becomes effectively "invisible" in ¹H NMR spectra.[3] This is because deuterium resonates at a very different frequency from protons and is not detected in a standard ¹H NMR experiment.[4]
This reduction in background noise leads to a significant improvement in the signal-to-noise ratio (S/N), allowing for clearer observation of the signals from the protein or other biomolecule being studied.[3][5] The result is higher quality data, enabling more accurate structural and functional analyses.
A compelling illustration of this advantage is seen in the comparison of ¹H NMR spectra of a protein in a protonated versus a deuterated environment. As depicted in the experimental data below, the spectrum of the protein in a deuterated medium shows a marked reduction in the complexity and number of signals in the region where non-exchangeable protons from a protonated buffer would typically appear. This leads to a cleaner baseline and enhanced visibility of the protein's own signals.
Comparative Analysis of Common Biological Buffers
While the primary advantage of this compound is in NMR, the performance of its non-deuterated counterpart, PIPES, in various biochemical assays is also a key consideration. The following table provides a comparative overview of the physicochemical properties of PIPES and other widely used biological buffers: MES, HEPES, and TRIS.
| Property | PIPES | HEPES | MES | TRIS |
| pKa at 25°C | 6.76[6] | 7.48[6] | 6.1[6] | 8.1[6] |
| Effective Buffering pH Range | 6.1 - 7.5[6] | 6.8 - 8.2[6] | 5.5 - 6.7[6] | 7.5 - 9.0[6] |
| Metal Ion Binding | Low[7] | Low[7] | Low[6] | Can chelate metal ions[7] |
| Temperature Dependence of pKa (ΔpKa/°C) | -0.0085 | -0.014 | -0.011 | -0.031 |
| UV Absorbance (260-280 nm) | Negligible[6] | Negligible | Negligible[6] | Absorbs at <230 nm |
| Solubility in Water | Poorly soluble[7] | Readily soluble[7] | Soluble | Readily soluble |
Experimental Focus: Tubulin Polymerization Assay
PIPES buffer is frequently the buffer of choice for in vitro tubulin polymerization assays, a critical tool in cancer drug discovery and fundamental cell biology research.[8] The following diagram illustrates the typical workflow for such an assay.
Detailed Experimental Protocol: Tubulin Polymerization Assay
This protocol outlines the key steps for performing an in vitro tubulin polymerization assay using PIPES buffer.
Materials:
-
Purified tubulin protein
-
PIPES Polymerization Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)[8]
-
GTP solution (100 mM stock)
-
Glycerol (optional, as a polymerization enhancer)
-
Test compound (e.g., potential inhibitor or promoter of polymerization)
-
96-well microplate, suitable for absorbance readings
-
Temperature-controlled microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare the PIPES Polymerization Buffer and adjust the pH to 6.9. Keep the buffer on ice.
-
Thaw the purified tubulin protein on ice.
-
Prepare a working solution of GTP in the polymerization buffer.
-
Dilute the test compound to the desired concentration in the polymerization buffer.
-
-
Assay Setup:
-
On ice, add the following to each well of a pre-chilled 96-well plate:
-
PIPES Polymerization Buffer
-
Test compound or vehicle control
-
GTP
-
-
Initiate the polymerization by adding the tubulin solution to each well. The final concentration of tubulin is typically in the range of 2-4 mg/mL.[8]
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for a period of 60-90 minutes. The increase in absorbance is proportional to the amount of tubulin polymerization.
-
-
Data Analysis:
-
Plot the absorbance values against time to generate polymerization curves.
-
From these curves, key kinetic parameters such as the maximum rate of polymerization (Vmax) and the lag time to polymerization can be determined.
-
Compare the polymerization curves of samples with the test compound to the vehicle control to assess the compound's effect on tubulin polymerization.
-
Conclusion
The selection of a suitable buffer is a cornerstone of successful biological and biochemical experimentation. This compound offers a clear and decisive advantage in ¹H NMR spectroscopy by providing a "clean" background, thereby significantly enhancing the quality and interpretability of the data. While the non-deuterated form, PIPES, demonstrates robust performance in various assays, as exemplified by its widespread use in tubulin polymerization studies, its deuterated counterpart is an invaluable tool for researchers relying on NMR for structural and functional insights. For scientists and drug development professionals aiming for the highest precision in their NMR-based investigations, this compound stands out as a superior choice over other biological buffers.
References
- 1. Enhancing Protein NMR For Drug Discovery - The Role Of Deuteration [peakproteins.com]
- 2. High resolution 13C-detected solid-state NMR spectroscopy of a deuterated protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fractional deuteration applied to biomolecular solid-state NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of protein samples for NMR using thermal shift assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 6. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]
- 7. Effects of deuteration on solid-state NMR spectra of single peptide crystals and oriented protein samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
The Gold Standard in Quantitative Analysis: Validating Experimental Results with PIPES-d18
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, the choice of an internal standard is a critical decision. This guide provides an objective comparison of the performance of PIPES-d18, a deuterated stable isotope-labeled internal standard, with other common analytical standards. The supporting experimental data herein demonstrates the superior performance of deuterated standards in mitigating analytical variability and ensuring data integrity.
In analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), internal standards are indispensable for correcting variations that can occur during sample preparation and analysis. The ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible. This compound (piperazine-N,N'-bis(2-ethanesulfonic acid)-d18) is the deuterated form of the common biological buffer PIPES. This isotopic labeling makes it an excellent internal standard for the quantification of PIPES and structurally related molecules.
Performance Comparison: Deuterated vs. Non-Deuterated Standards
Deuterated internal standards are widely considered the "gold standard" in quantitative mass spectrometry. In these standards, one or more hydrogen atoms are replaced with deuterium. This substitution results in a compound that is chemically almost identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer. Non-deuterated internal standards are typically structural analogs of the analyte. While they can compensate for some variability, they often exhibit different chromatographic behavior and are affected differently by matrix effects.
The key advantage of a deuterated internal standard like this compound is its ability to co-elute with the analyte during chromatography. This co-elution ensures that both the analyte and the internal standard experience the same matrix effects—the suppression or enhancement of ionization caused by other components in the sample matrix. By tracking the signal of the deuterated internal standard, variations in the analyte signal due to these effects can be effectively normalized, leading to more accurate and precise quantification.
Quantitative Data Summary
The following tables summarize experimental data from studies comparing the performance of deuterated internal standards with non-deuterated (analog) internal standards. While this data is not specific to this compound, it illustrates the significant improvements in accuracy and precision that can be expected when using a deuterated standard.
| Analyte | Internal Standard Type | Matrix | Accuracy (% Mean Bias) | Precision (% RSD) | Reference |
| Kahalalide F | Analog IS | Plasma | 96.8 | 8.6 | [1][2] |
| Kahalalide F | Deuterated IS | Plasma | 100.3 | 7.6 | [1][2] |
Table 1: Comparison of an analogous internal standard and a deuterated internal standard for the LC-MS/MS assay of Kahalalide F in plasma. The use of the deuterated internal standard resulted in a significant improvement in both accuracy (closer to 100%) and precision (lower %RSD).[1][2]
| Analyte | Internal Standard Type | Matrix | Accuracy (% Deviation from Target) | Precision (% CV) | Reference |
| 5-hydroxyindoleacetic acid (5-HIAA) | Deuterated IS | Urine | < 12 | < 12 | [1] |
Table 2: Intra- and inter-assay accuracy and precision for the analysis of 5-hydroxyindoleacetic acid (5-HIAA) in urine using a deuterated internal standard, demonstrating high accuracy and precision.[1]
| Analyte | Internal Standard Type | Matrix | Improvement in Precision (% CV) | Improvement in Accuracy | Reference |
| Sirolimus | Non-deuterated IS | Whole Blood | 7.6 - 9.7 | - | [3] |
| Sirolimus | Deuterated IS | Whole Blood | 2.7 - 5.7 | Less affected by inter-patient variability | [3] |
| Pesticides & Mycotoxins | No IS | Cannabis | >50 | >60% difference from true value | [3] |
| Pesticides & Mycotoxins | Deuterated IS | Cannabis | <20 | Within 25% of the true value | [3] |
Table 3: Improvements in precision and accuracy with the use of deuterated internal standards across different analytes and matrices.[3]
Experimental Protocols
The following provides a generalized experimental workflow for the validation of a bioanalytical method using a deuterated internal standard such as this compound with LC-MS/MS.
Sample Preparation
-
Aliquoting : Transfer a specific volume (e.g., 100 µL) of the sample (e.g., plasma, urine) to a clean microcentrifuge tube.
-
Internal Standard Spiking : Add a known amount of the this compound internal standard, dissolved in a suitable solvent, to each sample, calibration standard, and quality control sample.
-
Protein Precipitation : Add a protein precipitation agent (e.g., acetonitrile or methanol) to the sample to precipitate proteins. The mixture should be vortexed vigorously.
-
Centrifugation : Centrifuge the samples at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer : Carefully transfer the clear supernatant to a new tube or a 96-well plate for analysis.
-
Evaporation and Reconstitution (Optional) : The supernatant may be evaporated to dryness under a stream of nitrogen and then reconstituted in a mobile phase-compatible solvent to concentrate the analyte.
LC-MS/MS Analysis
-
Liquid Chromatography : Use a suitable reversed-phase column (e.g., C18) with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid). The gradient should be optimized to ensure the analyte and internal standard co-elute and are separated from major matrix components.
-
Mass Spectrometry : Operate the mass spectrometer in a suitable ionization mode (e.g., positive or negative electrospray ionization - ESI) with Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for both the analyte and this compound.
Data Analysis
-
Peak Area Integration : Integrate the peak areas of the analyte and the internal standard (this compound).
-
Response Ratio Calculation : Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Calibration Curve Construction : Plot the response ratio of the calibration standards against their known concentrations. Perform a linear regression to generate a calibration curve.
-
Quantification of Unknowns : Determine the concentration of the analyte in the unknown samples by interpolating their response ratios on the calibration curve.
Visualizing the Workflow and Rationale
To better understand the processes and principles discussed, the following diagrams illustrate a typical bioanalytical workflow and the conceptual difference in how deuterated and non-deuterated internal standards compensate for matrix effects.
Caption: Experimental workflow for quantitative analysis using this compound.
References
Cross-validation of mass spectrometry data with PIPES-d18
An Objective Comparison of Leading Mass Spectrometry Data Analysis Platforms
In the rapidly evolving field of proteomics, the robust analysis of mass spectrometry data is paramount for deriving meaningful biological insights. Researchers, scientists, and drug development professionals are often faced with a critical choice of software pipelines to process, analyze, and interpret complex datasets. This guide provides a detailed comparison of two widely recognized platforms for the analysis of mass spectrometry-based proteomics data.
Introduction to Data Analysis in Proteomics
Mass spectrometry (MS) has become a cornerstone technology for the identification and quantification of proteins and their post-translational modifications. The vast and complex data generated by mass spectrometers necessitate sophisticated computational workflows for peptide identification, protein inference, and quantification. These workflows, often packaged as software pipelines, typically encompass several key steps: raw data processing, database searching, peptide and protein validation, and quantification. The accuracy and reproducibility of these pipelines are critical for the success of proteomics studies.
Contenders in Proteomics Data Analysis
While the user's interest was in "PIPES-d18," this specific tool does not appear to be a publicly documented or widely available platform for mass spectrometry data analysis at this time. Therefore, this guide will focus on a comparative analysis of two prominent and extensively used open-source platforms: FragPipe and MaxQuant . These platforms are well-established in the proteomics community and offer comprehensive solutions for a wide range of proteomics applications.
FragPipe is a next-generation proteomics platform that integrates the ultra-fast search engine MSFragger with a suite of tools for post-processing, validation, and quantification.[1][2] It is known for its speed and its capabilities in open searching for the discovery of post-translational modifications.
MaxQuant is a popular quantitative proteomics software package that has been a staple in the field for many years.[2] It includes the Andromeda search engine and is well-regarded for its robust algorithms for label-free and stable isotope labeling-based quantification.[2]
Performance Comparison
The performance of a proteomics pipeline can be evaluated based on several metrics, including the number of identified peptides and proteins, the accuracy of quantification, and the computational processing time. The following table summarizes a hypothetical performance comparison based on a typical label-free data-dependent acquisition (DDA) dataset.
| Feature | FragPipe (with MSFragger) | MaxQuant (with Andromeda) |
| Peptide Identifications | High | High |
| Protein Identifications | High | High |
| Quantitative Accuracy | High | High |
| Processing Speed | Very Fast | Moderate |
| Open Search Capability | Yes | Limited |
| User Interface | Graphical User Interface (GUI) | Graphical User Interface (GUI) |
| Operating System | Windows, Linux, macOS | Windows |
Experimental Protocols
To ensure a fair comparison, a standardized experimental protocol should be followed. Below is a typical workflow for sample preparation and mass spectrometry analysis that can be used as a basis for generating data for pipeline evaluation.
Sample Preparation Protocol
-
Cell Lysis and Protein Extraction: Cells are lysed in a buffer containing detergents and protease inhibitors to extract total protein.
-
Protein Reduction and Alkylation: Disulfide bonds in proteins are reduced with dithiothreitol (DTT) and then alkylated with iodoacetamide (IAA) to prevent them from reforming.
-
Protein Digestion: Proteins are digested into peptides using a sequence-specific protease, most commonly trypsin.
-
Peptide Desalting: The resulting peptide mixture is desalted using C18 solid-phase extraction to remove contaminants that can interfere with mass spectrometry analysis.
Mass Spectrometry Analysis Protocol
-
Liquid Chromatography (LC) Separation: The desalted peptide mixture is separated by reverse-phase liquid chromatography using a nano-flow HPLC system. Peptides are eluted over a gradient of increasing organic solvent.
-
Mass Spectrometry (MS): The eluted peptides are ionized by electrospray ionization (ESI) and analyzed in a high-resolution mass spectrometer. The mass spectrometer is operated in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions in each full MS scan are selected for fragmentation and analysis in MS/MS scans.
Data Analysis Workflow
The following diagram illustrates a typical data analysis workflow using a proteomics pipeline.
Caption: A generalized workflow for proteomics data analysis.
Signaling Pathway Analysis
Identified and quantified proteins are often subjected to downstream bioinformatics analysis to understand their biological context. One common analysis is to map the differentially expressed proteins to known signaling pathways.
Caption: A simplified representation of the MAPK signaling pathway.
Conclusion
The choice between proteomics data analysis pipelines depends on the specific needs of the experiment, the type of data being analyzed, and the computational resources available. FragPipe offers a significant speed advantage and powerful open search capabilities, making it an excellent choice for large-scale studies and the discovery of novel modifications. MaxQuant, with its long-standing reputation and robust algorithms, remains a reliable choice for standard quantitative proteomics analyses. Both platforms are under active development and continue to incorporate new features and algorithms, driving progress in the field of proteomics. Researchers are encouraged to evaluate both pipelines with their own data to determine the most suitable option for their research goals.
References
A Researcher's Guide to the Comparative Analysis of PIPES-d18 from Different Suppliers
For researchers, scientists, and professionals in drug development, the quality of reagents is paramount. PIPES-d18 (Piperazine-N,N′-bis(2-ethanesulfonic acid)-d18) is a deuterated internal standard crucial for accurate quantification in mass spectrometry-based assays. The performance of this standard can vary between suppliers, impacting experimental reproducibility and data integrity. This guide provides a framework for an objective, data-driven comparison of this compound from various sources.
Core Performance Metrics for Comparison
An effective comparison hinges on evaluating several key quality attributes. The following metrics should be assessed for this compound from each supplier:
-
Isotopic Purity: This is the percentage of the fully deuterated (d18) form relative to all other isotopic variants. High isotopic purity (typically ≥98%) is critical to minimize cross-signal contribution to the analyte from the internal standard.[1]
-
Chemical Purity: This measures the percentage of the this compound molecule relative to any other chemical entities. High chemical purity (>99%) ensures that no contaminants are present that could interfere with the analysis.[2]
-
Concentration Accuracy: The measured concentration of the supplied standard should be verified against the value stated on the Certificate of Analysis (CoA).
-
Stability: The integrity of the deuterated standard should be assessed in relevant solvents and biological matrices over time to ensure it does not degrade or undergo H/D back-exchange during the experimental workflow.[2]
Data Presentation: A Comparative Summary
Quantitative data should be organized into a clear, tabular format to facilitate direct comparison between suppliers. Below is a template for presenting your findings.
| Parameter | Supplier A | Supplier B | Supplier C | Acceptance Criteria |
| Lot Number | A-0123 | B-4567 | C-8910 | N/A |
| Stated Isotopic Purity (%) | 99.5 | 99.2 | 99.8 | > 98% |
| Measured Isotopic Purity (%) | 99.4 | 98.8 | 99.7 | ≥ 98%[1] |
| Stated Chemical Purity (%) | >99 | 99.5 | >99.8 | N/A |
| Measured Chemical Purity (%) | 99.6 | 99.3 | 99.9 | > 99%[2] |
| Stated Concentration (mg/mL) | 1.00 | 1.00 | 1.00 | N/A |
| Measured Concentration (mg/mL) | 0.99 | 1.04 | 1.01 | ± 5% of Stated |
| Stability (24h in Matrix, %) | >99 | >99 | >99 | No significant degradation |
This table is a template. The data shown are for illustrative purposes only.
Experimental Protocols
The following protocols provide detailed methodologies for evaluating the key performance parameters of this compound.
1. Isotopic and Chemical Purity Analysis by LC-MS
-
Objective: To determine the isotopic distribution and chemical purity of this compound.
-
Methodology:
-
Sample Preparation: Prepare a 1 µg/mL solution of this compound from each supplier in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Chromatography: Inject the sample onto a C18 UPLC/HPLC column. Use a gradient elution method to separate the analyte from potential impurities.
-
Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) in full scan mode.
-
Data Analysis:
-
Isotopic Purity: Extract the ion chromatograms for all isotopic variants of PIPES (d0 through d18). Calculate the isotopic purity by dividing the peak area of the d18 species by the sum of the peak areas of all isotopic species.[3][4]
-
Chemical Purity: Calculate chemical purity by dividing the peak area of the this compound species by the total peak area of all detected compounds in the chromatogram.
-
-
2. Concentration Verification by Quantitative NMR (qNMR)
-
Objective: To independently verify the concentration of the this compound solution.
-
Methodology:
-
Standard Preparation: Prepare a solution containing a precisely weighed amount of the this compound sample and a certified, high-purity qNMR standard (e.g., maleic acid) in a deuterated solvent (e.g., D₂O).
-
NMR Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).
-
Data Analysis: Compare the integral of a well-resolved PIPES proton signal with the integral of a known signal from the certified standard. Calculate the concentration of this compound relative to the known concentration of the standard.
-
Visualizing Workflows and Concepts
Experimental Workflow for Supplier Qualification
The following diagram outlines the logical flow for a comprehensive evaluation of this compound from multiple suppliers.
Caption: A streamlined workflow for the systematic evaluation of this compound from different vendors.
Role of Internal Standard in a Bioanalytical Assay
PIPES is a common buffer in biological assays. In a quantitative LC-MS workflow, this compound acts as an internal standard to correct for variability during sample processing and analysis.
Caption: Role of this compound as an internal standard in a typical quantitative bioanalytical workflow.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. benchchem.com [benchchem.com]
- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Head-to-Head Comparison: PIPES-d18 versus HEPES-d18 for High-Resolution NMR Spectroscopy
For researchers, scientists, and drug development professionals leveraging the power of Nuclear Magnetic Resonance (NMR) spectroscopy, the choice of buffer is a critical decision that can significantly impact spectral quality and the reliability of structural and functional data. This guide provides a detailed, objective comparison of two commonly used deuterated buffers, PIPES-d18 and HEPES-d18, supported by established physicochemical properties and typical experimental methodologies.
In ¹H NMR studies of biomolecules, signals from protonated buffer components can obscure crucial resonances from the sample of interest. Deuterated buffers, where hydrogen atoms are replaced with deuterium, are essential for minimizing these interfering signals, thereby providing a clear background for the analysis of proteins, nucleic acids, and other macromolecules. While both this compound and HEPES-d18 serve this fundamental purpose, their inherent chemical properties can lead to different performance characteristics in specific experimental contexts.
Physicochemical Properties: A Tale of Two Buffers
A summary of the key physicochemical properties of the non-deuterated forms of PIPES and HEPES, which are expected to be comparable to their deuterated counterparts, is presented in Table 1.
| Property | PIPES | HEPES |
| pKa at 25°C | 6.76 | 7.48 |
| Effective Buffering Range | 6.1 – 7.5 | 6.8 – 8.2 |
| Temperature Coefficient (ΔpKa/°C) | -0.0085 | -0.014 to -0.018 |
| Metal Ion Chelation | Negligible for most divalent cations | Low, but can interfere with some metalloenzymes |
| Solubility in Water | Low (soluble in aqueous NaOH) | High |
PIPES exhibits a pKa that renders it an excellent buffer for acidic to neutral conditions.[1] Its minimal temperature-dependent pKa shift makes it a robust choice for experiments where temperature stability is critical.[2] A key advantage of PIPES is its negligible affinity for most metal ions, which is crucial for studying metalloproteins or systems where metal ion concentration is a critical parameter.[3] However, its low solubility in water necessitates preparation in an alkaline solution.[1]
HEPES , with a pKa in the physiological range, is a versatile buffer for a wide array of biological experiments, including cell culture and enzyme assays.[1][4] While it also has a low affinity for metal ions, some interactions have been reported, which could be a consideration in sensitive experiments.[3] Its high water solubility offers convenience in buffer preparation.[1] The pKa of HEPES is more sensitive to temperature changes compared to PIPES.[4]
Performance in NMR Applications: A Comparative Overview
The primary role of this compound and HEPES-d18 in NMR is to provide a stable pH environment without contributing interfering proton signals. The choice between them often depends on the specific requirements of the biomolecule and the experimental conditions.
For studies of metalloproteins or systems sensitive to metal ion concentrations, this compound is often the superior choice due to its minimal metal-binding properties. This ensures that the native metal-binding sites of the protein are not perturbed by the buffer components.
For general protein NMR studies where high solubility and a physiological pH are desired, HEPES-d18 is a reliable and convenient option. Its proven track record in maintaining the stability of a wide range of proteins makes it a popular choice.
Experimental Protocols
To provide a framework for the direct comparison of these buffers, the following are detailed methodologies for key experiments.
Experimental Protocol 1: Determination of pKa in D₂O by NMR Titration
This protocol outlines the determination of the pKa of this compound and HEPES-d18 in a D₂O environment using NMR spectroscopy.
Materials:
-
This compound
-
HEPES-d18
-
D₂O (99.9%)
-
DCl solution (deuterated hydrochloric acid)
-
NaOD solution (deuterated sodium hydroxide)
-
NMR spectrometer and tubes
Procedure:
-
Prepare a ~10 mM solution of the deuterated buffer (this compound or HEPES-d18) in D₂O.
-
Adjust the initial pD of the solution to the acidic end of the expected buffering range using the DCl solution.
-
Record a ¹H NMR spectrum of the sample.
-
Incrementally add small aliquots of the NaOD solution to the NMR tube to gradually increase the pD.
-
After each addition, thoroughly mix the sample and record a new ¹H NMR spectrum and the pD using a calibrated pH meter corrected for D₂O.
-
Continue this titration until the pD is beyond the basic end of the expected buffering range.
-
Identify a buffer proton resonance that shows a significant chemical shift change as a function of pD.
-
Plot the chemical shift of this proton against the measured pD.
-
Fit the resulting titration curve to the Henderson-Hasselbalch equation to determine the pKa value.
Caption: Workflow for pKa determination of deuterated buffers by NMR titration.
Experimental Protocol 2: Comparative Analysis of Buffer Performance on Protein Stability and Spectral Quality
This protocol describes a method to compare the effects of this compound and HEPES-d18 on the stability and NMR spectral quality of a model protein.
Materials:
-
Purified, isotopically labeled (e.g., ¹⁵N) model protein
-
This compound
-
HEPES-d18
-
D₂O (99.9%)
-
Other necessary salts and additives (e.g., NaCl, DTT)
-
NMR spectrometer and tubes
Procedure:
-
Prepare two NMR samples of the ¹⁵N-labeled protein at the same concentration (e.g., 0.5 mM).
-
Sample A: Buffer exchange the protein into a this compound buffer (e.g., 20 mM this compound, 100 mM NaCl, 1 mM DTT, pH 6.8 in 90% H₂O/10% D₂O).
-
Sample B: Buffer exchange the protein into a HEPES-d18 buffer with the same components and pH (e.g., 20 mM HEPES-d18, 100 mM NaCl, 1 mM DTT, pH 6.8 in 90% H₂O/10% D₂O).
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum for each sample under identical experimental conditions (temperature, acquisition time, etc.).
-
Compare the spectra for:
-
Signal dispersion: A wider dispersion of peaks in the HSQC spectrum is indicative of a well-folded protein.
-
Number of peaks: The presence of the expected number of peaks suggests the protein is fully folded and stable.
-
Peak intensity and line width: Sharper, more intense peaks indicate a more stable and homogenous protein sample.
-
-
(Optional) Perform thermal denaturation experiments by acquiring a series of 1D ¹H or 2D ¹H-¹⁵N HSQC spectra at increasing temperatures to assess the relative thermal stability of the protein in each buffer.
Caption: Workflow for comparing the performance of deuterated buffers on protein NMR spectra.
Conclusion
Both this compound and HEPES-d18 are invaluable tools for high-resolution biomolecular NMR, enabling the acquisition of clean spectra with minimal interference from buffer signals. The choice between these two deuterated buffers should be guided by the specific requirements of the biological system under investigation. For experiments where metal ion interactions are a concern, the inert nature of This compound makes it the preferred choice. For general applications requiring a buffer in the physiological pH range with excellent solubility, HEPES-d18 remains a robust and widely used option. By carefully considering the physicochemical properties and, if necessary, performing direct comparative experiments as outlined in the provided protocols, researchers can select the optimal deuterated buffer to ensure the highest quality data for their structural and functional studies.
References
- 1. Enhancing Protein NMR For Drug Discovery - The Role Of Deuteration [peakproteins.com]
- 2. "Experimental Determination of pKa Values by Use of NMR Chemical Shifts" by Alan D. Gift [digitalcommons.unomaha.edu]
- 3. Effects of deuteration on solid-state NMR spectra of single peptide crystals and oriented protein samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Guide to the Isotopic Purity Analysis of PIPES-d18 for Researchers and Drug Development Professionals
An in-depth comparison of PIPES-d18 and its alternatives, supported by experimental data and detailed analytical protocols.
In the realm of biomedical research and drug development, particularly in fields reliant on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), the use of deuterated compounds is paramount for enhancing analytical sensitivity and accuracy. This compound, the deuterated form of piperazine-N,N′-bis(2-ethanesulfonic acid), is a zwitterionic buffering agent frequently employed in these applications. Its primary advantage lies in the substitution of hydrogen atoms with deuterium, which minimizes interfering signals from the buffer in ¹H NMR spectra. This guide provides a comprehensive analysis of the isotopic purity of this compound, outlines experimental protocols for its assessment, and compares its performance with other commonly used deuterated buffers.
Isotopic Purity: A Critical Parameter
The isotopic purity of a deuterated compound refers to the percentage of atoms at specific positions in the molecule that are the desired isotope, in this case, deuterium. For this compound, which has 18 non-exchangeable hydrogen atoms, a high isotopic purity is crucial to minimize residual proton signals that can obscure the signals of the analyte under investigation. Commercially available this compound typically boasts an isotopic purity of 98% or higher.[1] This level of enrichment significantly reduces the buffer's contribution to the ¹H NMR spectrum, providing a clean background for the analysis of biomolecules.
Comparative Analysis of Deuterated Buffers
This compound is one of several deuterated buffers available to researchers. A common alternative is HEPES-d18 (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid-d18). The choice of buffer often depends on the specific requirements of the experiment, such as the desired pH range and the nature of the analyte.
| Property | This compound | HEPES-d18 |
| Molecular Formula | C₈D₁₈N₂O₆S₂ | C₈D₁₈N₂O₄S |
| Molecular Weight | ~320.48 g/mol | ~256.42 g/mol |
| pKa at 25°C | 6.8 | 7.5 |
| Buffering Range (pH) | 6.1 - 7.5 | 6.8 - 8.2 |
| Typical Isotopic Purity | ≥ 98% | ≥ 98% |
| Primary Applications | Biomolecular NMR, protein crystallography, cell culture | Biomolecular NMR, cell culture, biochemical assays |
Table 1: Comparison of this compound and HEPES-d18 Properties.
While both buffers offer high levels of deuteration, their different pKa values make them suitable for different pH ranges. For experiments requiring a physiological pH closer to 7.5, HEPES-d18 is a well-established and reliable choice.
Experimental Protocols for Isotopic Purity Analysis
The isotopic purity of this compound is primarily determined using two powerful analytical techniques: High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Resolution Mass Spectrometry (HR-MS)
HR-MS is a highly sensitive method for determining the isotopic distribution of a compound. By precisely measuring the mass-to-charge ratio (m/z) of the ions, it can distinguish between molecules with different numbers of deuterium atoms.
Protocol for Isotopic Purity Analysis by HR-MS:
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent, such as methanol or acetonitrile, to a final concentration of approximately 1 µg/mL.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire the full scan mass spectrum of the sample in positive or negative ion mode. The high resolution of the instrument is crucial to resolve the isotopic peaks.
-
Data Analysis:
-
Extract the ion chromatograms for the molecular ion of this compound and its isotopologues (molecules with varying numbers of deuterium atoms).
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic purity using the following formula:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information about the structure and isotopic composition of a molecule. While ¹H NMR is used to detect residual proton signals, ²H (Deuterium) NMR can be used to directly observe the deuterated species.
Protocol for Isotopic Purity Analysis by ¹H NMR:
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a known volume of a deuterated solvent (e.g., D₂O) containing a known internal standard (e.g., DSS or TMSP).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay to allow for complete relaxation of all signals.
-
Data Analysis:
-
Integrate the area of the residual proton signals from this compound.
-
Integrate the area of the signal from the internal standard.
-
Calculate the concentration of the residual protons relative to the known concentration of the internal standard.
-
The isotopic purity can be estimated by comparing the amount of residual protons to the total amount of the compound.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the isotopic purity analysis process.
Figure 1: Workflow for Isotopic Purity Analysis.
Signaling Pathway for Method Selection
The choice between HR-MS and NMR for isotopic purity analysis often depends on the specific information required and the available instrumentation.
References
A Comparative Guide to the Impact of PIPES-d18 on Protein Stability
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the deuterated buffer PIPES-d18 with its non-deuterated counterpart and other common biological buffers in the context of protein stability. The information presented is based on the established principles of solvent isotope effects on protein thermodynamics, supported by illustrative experimental data and detailed protocols for key stability assessment assays.
Introduction to this compound and its Potential Impact on Protein Stability
PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) is a zwitterionic buffering agent widely used in biochemistry and molecular biology due to its pKa near physiological pH (around 6.76 at 25°C) and its minimal interaction with metal ions.[1][2][3] this compound is the deuterated form of PIPES, where the 18 exchangeable protons have been replaced with deuterium.[4]
The primary expected impact of using this compound in a D₂O-based system on protein stability stems from the solvent isotope effect . Replacing hydrogen with deuterium in the solvent and buffer molecules can lead to stronger hydrogen bonds (more accurately, deuterium bonds). This is because the greater mass of deuterium results in a lower zero-point vibrational energy for D-bonds compared to H-bonds, making them more stable.[5][6] Consequently, proteins in a deuterated environment often exhibit increased thermal stability, as reflected by a higher melting temperature (Tₘ).[5][7][8]
Comparative Analysis of Buffering Agents for Protein Stability
The choice of buffer can significantly influence the stability of a protein. The following tables provide a comparison of this compound with PIPES and other commonly used buffers. The data for this compound is illustrative and based on the expected consequences of the solvent isotope effect.
Table 1: Physicochemical Properties of Common Biological Buffers
| Buffer | pKa (at 25°C) | Effective pH Range | Metal Ion Binding | Key Characteristics |
| This compound (in D₂O) | ~7.16 (estimated) | ~6.5 - 7.9 | Negligible | Potentially enhances protein stability through the solvent isotope effect. |
| PIPES | 6.76[1] | 6.1 - 7.5[1][3] | Negligible[1] | Widely used in cell culture and enzyme assays; low temperature dependence of pKa.[9] |
| HEPES | 7.48 | 6.8 - 8.2 | Low | Common in cell culture; susceptible to producing reactive oxygen species upon light exposure. |
| Tris | 8.06 | 7.2 - 9.0 | Can chelate metal ions | High temperature dependence of pKa; can interact with some enzymes. |
| Phosphate | 7.21 (pKa₂) | 6.2 - 8.2 | Can precipitate with divalent cations | Can significantly stabilize proteins through specific binding.[10] |
Table 2: Illustrative Performance in Protein Stability Assays
| Buffer System | Typical Tₘ (°C) for a Model Protein | Observations |
| 50 mM this compound (in D₂O), pH 7.2 | 64.5 | Highest thermal stability, attributed to the solvent isotope effect strengthening the hydrogen bond network.[7][8] |
| 50 mM PIPES, pH 7.2 | 62.0 | Provides a stable environment, serving as a baseline for comparison.[11] |
| 50 mM HEPES, pH 7.2 | 61.5 | Similar stability to PIPES under controlled light conditions. |
| 50 mM Tris-HCl, pH 7.2 | 60.0 | May show slightly lower stability due to potential interactions with the protein. |
| 50 mM Phosphate, pH 7.2 | 63.0 | Can enhance stability through specific phosphate-protein interactions.[10] |
Note: The Tₘ values are hypothetical for a model protein to illustrate the expected trends.
Experimental Protocols
Detailed methodologies for key experiments to assess protein stability are provided below.
3.1. Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay
This high-throughput technique measures changes in protein thermal denaturation temperature by monitoring the fluorescence of a dye that binds to exposed hydrophobic regions of the unfolding protein.[12][13][14]
-
Materials:
-
Procedure:
-
Prepare a working solution of the protein in each buffer to a final concentration of 2-5 µM.[13]
-
Prepare a 200x working stock of Sypro Orange dye by diluting the 5000x stock in the corresponding buffer.
-
In each well of a 96-well PCR plate, add 20 µL of the protein solution.
-
Add 5 µL of the 200x Sypro Orange dye to each well for a final concentration of 20x.
-
Seal the plate and centrifuge briefly to remove bubbles.
-
Place the plate in a real-time PCR instrument.
-
Set up a melt curve experiment with a temperature ramp from 25°C to 95°C, increasing by 1°C per minute.
-
Monitor the fluorescence at the appropriate excitation and emission wavelengths for Sypro Orange.
-
The melting temperature (Tₘ) is the midpoint of the unfolding transition, which can be determined from the peak of the first derivative of the melt curve.[14]
-
3.2. Circular Dichroism (CD) Thermal Melt
CD spectroscopy is a powerful technique for monitoring changes in the secondary structure of a protein as a function of temperature.[16][17][18]
-
Materials:
-
Purified protein of interest (0.1-0.2 mg/mL)
-
Buffer solutions (this compound, PIPES, etc.)
-
CD spectropolarimeter with a temperature controller
-
Quartz cuvette (1 mm path length)
-
-
Procedure:
-
Prepare the protein sample in the desired buffer. The buffer itself should have low absorbance in the far-UV region.[17]
-
Obtain a buffer baseline spectrum at the starting temperature.
-
Load the protein sample into the cuvette and place it in the CD instrument.
-
Set the wavelength to monitor a feature characteristic of the protein's secondary structure (e.g., 222 nm for alpha-helical proteins).
-
Program a temperature ramp from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C) at a rate of 1-2°C per minute.
-
Record the CD signal at the chosen wavelength as a function of temperature.
-
The data will generate a sigmoidal curve representing the unfolding transition. The Tₘ is the temperature at which 50% of the protein is unfolded.[16]
-
Visualizations
Workflow for Assessing Buffer Impact on Protein Stability
Caption: Workflow for comparing the impact of different buffer systems on protein stability.
Solvent Isotope Effect on Protein Hydrogen Bonding
Caption: Conceptual diagram of the solvent isotope effect on protein stability.
References
- 1. PIPES - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. PIPES: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. uwo.scholaris.ca [uwo.scholaris.ca]
- 6. Effects of Hydrogen/Deuterium Exchange on Protein Stability in Solution and in the Gas Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solvent isotope effect and protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What is Pipes buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. benchchem.com [benchchem.com]
- 12. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. bio-rad.com [bio-rad.com]
- 16. Virtual Labs [cds-iiith.vlabs.ac.in]
- 17. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Using circular dichroism collected as a function of temperature to determine the thermodynamics of protein unfolding and binding interactions - PMC [pmc.ncbi.nlm.nih.gov]
Literature review of PIPES-d18 applications and comparisons
Clarification on PIPES-d18
Initial searches indicate that this compound is the deuterated form of PIPES (1,4-Piperazinediethanesulfonic acid), a compound commonly used as a buffering agent in biochemical research. The available scientific literature and commercial product descriptions identify this compound as a stable isotope-labeled compound, primarily utilized as an internal standard for mass spectrometry or in nuclear magnetic resonance (NMR) studies. There is currently no evidence to suggest that this compound is used as a linker in the development of Proteolysis Targeting Chimeras (PROTACs) or other targeted protein degradation technologies.
The user's query may stem from a misunderstanding of the application of this specific deuterated compound. However, the core chemical structure of PIPES, which is based on a piperazine ring, is highly relevant to PROTAC design. Therefore, this guide will focus on the application and comparison of piperazine-containing linkers in PROTACs against other common linker types.
Introduction to PROTAC Linkers
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[1] A PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.[3]
Commonly used linkers in PROTAC design include flexible chains like polyethylene glycol (PEG) and alkyl chains, as well as more rigid structures incorporating elements like piperazine, piperidine, alkynes, and triazoles.[4][5] The choice of linker significantly impacts the PROTAC's performance, and its design is a key aspect of optimizing protein degradation.
Comparison of Piperazine-Based Linkers with Other Common Linker Types
Piperazine-containing linkers are a class of rigid linkers that have gained popularity in PROTAC design.[6] Their rigid structure can help to pre-organize the PROTAC into a conformation that is favorable for the formation of a stable and productive ternary complex, which can lead to improved degradation efficiency.[2] Furthermore, the piperazine moiety can be protonated at physiological pH, which can enhance the solubility of the PROTAC molecule.[7]
Here, we compare the properties and performance of piperazine-based linkers with the more conventional flexible PEG and alkyl linkers.
| Feature | Piperazine-Based Linkers | Polyethylene Glycol (PEG) Linkers | Alkyl Linkers |
| Flexibility | Rigid | Flexible | Flexible |
| Solubility | Generally good, can be enhanced by protonation[7] | Excellent hydrophilicity, improves water solubility[5] | Generally hydrophobic, may limit aqueous solubility[5] |
| Ternary Complex Formation | Can promote a favorable conformation, potentially leading to more stable complexes[2] | Flexibility can accommodate various protein-protein orientations[3] | Flexibility allows for adaptability in binding[4] |
| Metabolic Stability | Generally stable; amide-linked piperazine can prevent N-dealkylation[7] | Can have reduced metabolic stability in vivo[5] | Generally stable |
| Synthesis | Can be more complex to synthesize than flexible linkers | Relatively straightforward to synthesize and modify | Synthetically accessible |
| Key Advantage | Improved rigidity and potential for enhanced solubility and cell permeability[6] | High solubility and biocompatibility[5] | Simple and synthetically tractable[4] |
| Key Disadvantage | The pKa of the piperazine can be influenced by neighboring chemical groups, affecting its properties[8] | Potential for lower metabolic stability and can be costly to synthesize[5] | Can lead to poor solubility and non-specific binding |
Experimental Protocols
As this compound is not used as a PROTAC linker, specific experimental protocols for its application in this context do not exist. However, for researchers interested in designing and evaluating PROTACs with piperazine-containing linkers, a general workflow is outlined below.
General Workflow for PROTAC Synthesis and Evaluation
References
- 1. PROTAC Linkers - CD Bioparticles [cd-bioparticles.net]
- 2. chempep.com [chempep.com]
- 3. The Essential Role of Linkers in PROTACs [axispharm.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
- 6. scispace.com [scispace.com]
- 7. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of PIPES-d18: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the proper disposal procedures for PIPES-d18 (Piperazine-1,4-bis(2-ethanesulfonic acid)-d18). Adherence to these protocols is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
While this compound is not classified as a hazardous substance, it is imperative to follow standard laboratory safety protocols.[1][2] Always handle the compound in a well-ventilated area and wear appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses or goggles.
-
Hand Protection: Use protective gloves.
-
Respiratory Protection: In case of dust formation, use a dust mask (type N95 or equivalent).[3]
In the event of accidental contact, follow these first-aid measures:
-
After inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
After skin contact: Wash the affected area with soap and plenty of water.[2]
-
After eye contact: Rinse cautiously with water for several minutes.[2]
-
After ingestion: Rinse mouth with water. Do not induce vomiting.[2]
Quantitative Data Summary
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value |
| Molecular Formula | C₈D₁₈N₂O₆S₂ |
| Molecular Weight | 320.48 g/mol |
| Appearance | Solid |
| Melting Point | >300 °C |
| Isotopic Purity | ≥98 atom % D |
| Assay | ≥98% (CP) |
| HMIS Rating | Health: 0, Flammability: 0, Physical: 0 |
| NFPA Rating | Health: 0, Fire: 0, Reactivity: 0 |
Data sourced from various suppliers and safety data sheets.[2][3][4]
Step-by-Step Disposal Protocol for this compound
This experimental protocol outlines the recommended procedure for the disposal of this compound.
Materials:
-
This compound waste
-
Sealable, clearly labeled waste container
-
Appropriate PPE (gloves, safety glasses)
-
Access to your institution's chemical waste disposal service
Procedure:
-
Segregation of Waste:
-
Collect all waste containing this compound, including unused product, contaminated labware (e.g., weigh boats, pipette tips), and any spills, in a designated waste container.
-
Do not mix with hazardous waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
-
Containerization:
-
Use a chemically compatible, leak-proof container with a secure lid.
-
Clearly label the container as "this compound Waste" and include any other information required by your institution.
-
-
Storage:
-
Store the sealed waste container in a designated, secure area away from incompatible materials pending disposal.
-
-
Disposal:
-
Arrange for the disposal of the containerized this compound waste through your institution's licensed chemical waste disposal service.[2]
-
Do not dispose of this compound down the drain. [2][5] While not classified as hazardous, this practice is discouraged to prevent unnecessary introduction of chemicals into the wastewater system.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling PIPES-d18
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling PIPES-d18. The following procedures and recommendations are designed to ensure safe operational handling and disposal in a laboratory setting.
This compound (Piperazine-N,N′-bis(2-ethanesulfonic acid)-d18) is a deuterated form of the widely used PIPES buffering agent in biochemical and molecular biology research.[1][2][3] According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance.[4] However, adherence to standard laboratory safety protocols is essential to ensure a safe working environment.
Personal Protective Equipment (PPE)
Standard laboratory personal protective equipment is required to minimize exposure and ensure safety when handling this compound.
Recommended Personal Protective Equipment:
| PPE Category | Item | Rationale |
| Eye and Face Protection | Safety glasses with side shields or safety goggles | Protects eyes from potential splashes or airborne particles.[5][6][7][8] |
| Hand Protection | Nitrile or latex gloves | Prevents direct skin contact with the chemical.[5][8][9] |
| Body Protection | Laboratory coat | Protects clothing and skin from potential spills.[5][6][7][8][9] |
| Respiratory Protection | Type N95 (US) or type P1 (EN 143) dust masks | Recommended when handling the solid form to avoid inhalation of dust particles.[10] |
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is provided below for easy reference.
| Property | Value |
| Chemical Formula | C₈D₁₈N₂O₆S₂[11][12] |
| Molecular Weight | 320.48 g/mol [11][12] |
| Appearance | Solid[11][12] |
| Melting Point | >300 °C[2][11] |
| Purity | ≥98%[11][12] |
| Isotopic Purity | ≥98 atom % D[11][12] |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
Disposal Plan
As this compound is not classified as a hazardous material, disposal should follow standard laboratory procedures for non-hazardous chemical waste.
-
Solid Waste : Unused solid this compound and materials contaminated with it (e.g., weigh boats, paper towels) should be collected in a designated, labeled container for non-hazardous solid waste.[13][14]
-
Liquid Waste : Aqueous solutions of this compound can typically be disposed of down the sanitary sewer with ample water, provided this is in accordance with local and institutional regulations.[13][15][16] Always confirm your institution's specific guidelines for the disposal of non-hazardous chemical solutions.
-
Empty Containers : Empty containers should be rinsed thoroughly with water before being discarded in the regular trash.[13]
It is the responsibility of the user to ensure that waste is managed in accordance with all applicable federal, state, and local regulations. When in doubt, consult your institution's Environmental Health and Safety (EHS) department.[15][17]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:352534-95-3 | Chemsrc [chemsrc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. isotope.com [isotope.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. uah.edu [uah.edu]
- 7. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 8. EHSO Manual 2025-2026 - Personal Protective Equipment [labman.ouhsc.edu]
- 9. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 10. dept.harpercollege.edu [dept.harpercollege.edu]
- 11. This compound ≥98 atom % D, ≥98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 12. 1,4-哌嗪二乙磺酸-d18 ≥98 atom % D, ≥98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 13. sfasu.edu [sfasu.edu]
- 14. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 15. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 16. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 17. blog.idrenvironmental.com [blog.idrenvironmental.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
